molecular formula C5H9Na2O8P B019795 D-Ribulose 5-phosphate sodium salt CAS No. 108321-99-9

D-Ribulose 5-phosphate sodium salt

カタログ番号: B019795
CAS番号: 108321-99-9
分子量: 274.07 g/mol
InChIキー: NBEPTNUBEFMKAU-CIFXRNLBSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Ribulose 5-phosphate sodium salt is a central intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). This critical metabolic pathway is responsible for the generation of NADPH, a key reducing agent for biosynthetic reactions and protection against oxidative stress, and for the production of ribose-5-phosphate, a necessary precursor for nucleotide and nucleic acid synthesis. In research, this compound is essential for studying the regulation and dynamics of the PPP. It serves as the direct substrate for Ribulose-5-phosphate epimerase (RPE), which catalyzes its conversion to xylulose-5-phosphate, and for phosphoribosyl isomerase, which converts it to ribose-5-phosphate. The sodium salt form provides enhanced solubility and stability for experimental use. Its applications extend to enzymology studies, metabolic pathway analysis, and research into diseases where PPP dysregulation is implicated, such as cancer and parasitic infections like leishmaniasis. This product is specifically packaged for laboratory research applications. CAS Number: 76054-75-6 Molecular Formula: C 5 H 12 NaO 8 P Molecular Weight: 254.11 g/mol For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEPTNUBEFMKAU-CIFXRNLBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578016
Record name Disodium 5-O-phosphonato-D-ribulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-99-9
Record name Disodium 5-O-phosphonato-D-ribulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribulose 5-phosphate sodium
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Foundational & Exploratory

D-Ribulose 5-Phosphate: The Metabolic Fulcrum of the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis to fulfill distinct and critical anabolic and homeostatic functions. At the heart of this pathway lies D-Ribulose 5-phosphate (Ru5P), a ketopentose that serves as the pivotal link between the pathway's oxidative and non-oxidative branches. This guide elucidates the central role of Ru5P, detailing its synthesis, its metabolic fate as determined by two key enzymes, and its ultimate impact on nucleotide biosynthesis, redox balance, and the synthesis of aromatic amino acids. We will explore the mechanistic underpinnings of the enzymes that govern its transformations and provide actionable protocols for their study, offering a comprehensive resource for professionals engaged in metabolic research and therapeutic development.

Introduction: Positioning the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt, is a cytosolic metabolic route that diverges from glycolysis at the level of glucose 6-phosphate (G6P).[1][2] Its primary roles are not catabolic for ATP production but rather anabolic and protective.[1] The pathway is fundamental for:

  • Generating Reducing Power: It is the principal source of NADPH (nicotinamide adenine dinucleotide phosphate, reduced), which is essential for reductive biosynthetic reactions (e.g., fatty acid and steroid synthesis) and for regenerating the antioxidant glutathione to combat oxidative stress.[3][4][5]

  • Producing Biosynthetic Precursors: It synthesizes pentose sugars, most notably D-ribose 5-phosphate (R5P), the foundational backbone for nucleotides and nucleic acids (DNA and RNA).[6][7]

  • Metabolizing Pentose Sugars: It provides a mechanism for the metabolic utilization of pentose sugars obtained from the diet or cellular turnover.

The PPP is bifurcated into two distinct but interconnected phases: an irreversible oxidative phase and a reversible non-oxidative phase.[1][3] D-Ribulose 5-phosphate is the terminal product of the oxidative phase and the primary substrate for the non-oxidative phase, placing it at the absolute center of the pathway's logic.[8][9]

The Oxidative Phase: Synthesis of D-Ribulose 5-Phosphate

The oxidative branch of the PPP is a unidirectional sequence of reactions that converts G6P into Ru5P, with the concomitant production of two molecules of NADPH for each molecule of G6P oxidized.[10]

  • Dehydrogenation of Glucose 6-Phosphate: The pathway is initiated and regulated at its rate-limiting step, the oxidation of G6P to 6-phosphoglucono-δ-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). This reaction reduces the first molecule of NADP+ to NADPH.[1][11] The activity of G6PD is strongly inhibited by high concentrations of NADPH, making the entry of carbon into the PPP highly sensitive to the cell's redox state.[12]

  • Hydrolysis: The lactone is subsequently hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.[1]

  • Oxidative Decarboxylation: In the final step, 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield D-ribulose 5-phosphate, a molecule of CO₂, and the second molecule of NADPH.[5][8]

The product of this three-step process, Ru5P, is a five-carbon ketose phosphate that now stands at a critical metabolic crossroads.[8]

The Crucial Hub: The Metabolic Fates of D-Ribulose 5-Phosphate

The cellular requirement for nucleotide synthesis versus NADPH production dictates the subsequent fate of Ru5P. This metabolic decision is orchestrated by two key enzymes that channel Ru5P into distinct arms of the non-oxidative pathway.[3]

Isomerization to D-Ribose 5-Phosphate (R5P)

When the cell has a high demand for nucleic acid synthesis, such as during proliferation or DNA repair, Ru5P is isomerized to its aldose isomer, D-ribose 5-phosphate (R5P).[2][6]

  • Enzyme: Ribose-5-phosphate isomerase (RPI).[13][14]

  • Reaction: This enzyme catalyzes the reversible conversion of a ketose (Ru5P) to an aldose (R5P).[15][16] The reaction is thought to proceed through an enediol or enediolate intermediate, requiring acid-base catalysis within the enzyme's active site.[13][14]

  • Significance: R5P is the direct precursor for phosphoribosyl pyrophosphate (PRPP), an activated form of ribose used in the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[6][7] Therefore, this isomerization directly links the PPP to the synthesis of DNA, RNA, and nucleotide cofactors like ATP, FAD, and NAD+.

Epimerization to D-Xylulose 5-Phosphate (Xu5P)

Alternatively, when the primary cellular need is for NADPH and not R5P, Ru5P is converted to D-xylulose 5-phosphate (Xu5P).

  • Enzyme: Ribulose-5-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase.[17][18]

  • Reaction: RPE catalyzes the reversible inversion of the stereochemistry at the C3 carbon of Ru5P, yielding its epimer, Xu5P.[18][19] This reaction also proceeds via a metal-stabilized enediolate intermediate.[18][20][21]

  • Significance: Xu5P, along with R5P, serves as a key substrate for the carbon-shuffling reactions of the non-oxidative PPP. It is the ketose donor for the enzyme transketolase, which transfers a two-carbon unit from Xu5P to an aldose acceptor.[3][12] This initiates a series of interconversions that ultimately regenerate glycolytic intermediates (fructose 6-phosphate and glyceraldehyde 3-phosphate), allowing the carbon skeletons of pentoses to be recycled back into glycolysis.[22]

The central position of Ru5P is visualized in the pathway diagram below.

PentosePhosphatePathway cluster_nadph Oxidative Phase G6P Glucose 6-Phosphate PG_Lactone 6-Phosphoglucono- δ-lactone G6P->PG_Lactone G6PD G6P->NADPH1 PG 6-Phosphogluconate PG_Lactone->PG Lactonase Ru5P D-Ribulose 5-Phosphate PG->Ru5P 6-PG Dehydrogenase PG->NADPH2 R5P D-Ribose 5-Phosphate Ru5P->R5P Ribose-5-P Isomerase (RPI) Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P Ribulose-5-P 3-Epimerase (RPE) Nucleotides Nucleotide & Cofactor Biosynthesis R5P->Nucleotides NonOxidative Non-Oxidative Phase (Carbon Shuffling) Xu5P->NonOxidative Glycolysis Glycolytic Intermediates (F6P, GAP) NonOxidative->Glycolysis

Caption: The central role of D-Ribulose 5-Phosphate in the PPP.

Quantitative Insights: Enzyme Kinetics

The partitioning of Ru5P is governed by the kinetic properties of RPI and RPE and the cellular concentrations of their substrates and products. Understanding these parameters is crucial for metabolic modeling and drug development.

EnzymeOrganismSubstrateK_m (µM)Source
Ribose-5-phosphate isomerase AEscherichia coliR5P1300[14]
Ribose-5-phosphate isomerase ASpinachR5P2000[14]
Ribulose-5-P 3-epimeraseHumanRu5P~300[21]
Ribulose-5-P 3-epimeraseChlamydomonas reinhardtiiRu5P120[23]

Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature, metal ion concentration).

Experimental Protocols & Methodologies

Workflow for PPP Intermediate Analysis via LC-MS/MS

Analyzing the concentration of Ru5P and its isomers is key to understanding metabolic flux through the PPP. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Caption: Workflow for quantifying PPP intermediates by LC-MS/MS.

Protocol: Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase (RPE) Activity

This protocol measures the activity of RPE in the direction of Xu5P formation. The production of Xu5P is coupled to the transketolase reaction, which also requires R5P. The glyceraldehyde-3-phosphate (GAP) produced is then measured by following the oxidation of NADH with glycerol-3-phosphate dehydrogenase.

Materials:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

  • Substrate: 10 mM D-Ribulose 5-phosphate (Ru5P).

  • Coupling Enzymes:

    • Transketolase (TKL)

    • Ribose-5-phosphate isomerase (RPI)

    • Triosephosphate isomerase (TPI)

    • Glycerol-3-phosphate dehydrogenase (GDH)

  • Cofactors: 0.2 mM Thiamine pyrophosphate (TPP), 0.2 mM NADH.

  • Enzyme Sample: Purified RPE or cell lysate.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing reaction buffer, TPP, NADH, and all coupling enzymes (TKL, RPI, TPI, GDH). Keep on ice.

  • Aliquot Master Mix: Add 180 µL of the master mix to each well of the microplate.

  • Initiate Background Reading: Place the plate in the spectrophotometer and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Add Enzyme Sample: Add 10 µL of the enzyme sample (e.g., purified RPE) to each well. Mix gently.

  • Initiate Reaction: Start the reaction by adding 10 µL of 10 mM Ru5P substrate to each well.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the rate of Xu5P production by RPE.

  • Calculate Activity: Use the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to calculate the rate of NADH consumption, which reflects the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion: A Target for Therapeutic Intervention

D-Ribulose 5-phosphate is not merely an intermediate; it is a critical control point that balances the cell's need for biosynthetic precursors with its requirement for reductive power. The enzymes that dictate its fate, RPI and RPE, represent potential targets for therapeutic intervention. Inhibiting RPI could limit nucleotide synthesis in rapidly proliferating cancer cells, while modulating the PPP flux has implications for diseases involving oxidative stress. A thorough understanding of the synthesis and metabolism of Ru5P is therefore indispensable for researchers in oncology, metabolic diseases, and drug development.

References

  • Kruger, N. J., & von Schaewen, A. (2003). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Trends in Plant Science, 8(9), 429-436. [Link]

  • M-CSA. (n.d.). Ribose-5-phosphate isomerase. Mechanism and Catalytic Site Atlas. [Link]

  • Caruthers, J. M., et al. (2006). Crystal structure of D-ribulose-5-phosphate 3-epimerase from Escherichia coli. Protein Science, 15(6), 1469-1478. [Link]

  • Zhang, R., et al. (2003). Proposed mechanism of the reversible isomerization reaction of R5P to Ru5P catalyzed by ribose-5-phosphate isomerase from M. tuberculosis. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Ribose-5-phosphate isomerase. Wikipedia. [Link]

  • Aryal, S. (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes. [Link]

  • UC Berkeley. (2008). Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY. MCB102 Course Material. [Link]

  • Akana, J., et al. (2006). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. The FASEB Journal. [Link]

  • Wikipedia contributors. (2023). Ribulose 5-phosphate. Wikipedia. [Link]

  • Kopp, J., et al. (1999). Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts. Journal of Molecular Biology, 287(4), 761-771. [Link]

  • Zhang, R., et al. (2003). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. Structure, 11(1), 31-42. [Link]

  • user137. (2018). What is the difference between transaldolase and transketolase in the pentose phosphate pathway? Chemistry Stack Exchange. [Link]

  • Pixorize. (n.d.). Pentose Phosphate Pathway - Non-Oxidative Phase Mnemonic for MCAT. Pixorize. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). D-Ribulose 5-phosphate (PAMDB000638). [Link]

  • Novichkov, P.S., et al. (2023). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 24(22), 16301. [Link]

  • Wikipedia contributors. (2023). Ribose 5-phosphate. Wikipedia. [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Khan Academy. [Link]

  • Let's Talk Academy. (2023). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. CSIR NET LIFE SCIENCE COACHING. [Link]

  • Kriel, J., et al. (2023). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. Research Collection. [Link]

  • Wikipedia contributors. (2023). Phosphopentose epimerase. Wikipedia. [Link]

  • AK Lectures. (2015). Nonoxidative Phase of Pentose Phosphate Pathway. YouTube. [Link]

  • AK Lectures. (n.d.). Nonoxidative Phase of Pentose Phosphate Pathway. [Link]

  • ResearchGate. (n.d.). Oxidative and Nonoxidative Reactions of the Pentose Phosphate Pathway. [Link]

  • Taylor & Francis. (n.d.). Ribulose 5-phosphate – Knowledge and References. [Link]

  • Jelakovic, S., et al. (2003). Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 17(1), 1-20. [Link]

  • Lemaire, S. D., et al. (2022). Structural and functional characterization of chloroplast ribulose-5-phosphate-3-epimerase from the model green microalga Chlamydomonas reinhardtii. bioRxiv. [Link]

  • Leisola, M., & Turunen, O. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(16-17), 6115-6130. [Link]

  • Xiong, Y., et al. (2021). Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis. Frontiers in Plant Science, 12, 730691. [Link]

  • Testbook. (n.d.). Ribulose-5-phosphate epimerase is involved in which one of the following processes? Testbook.com. [Link]

  • Wang, C., et al. (2023). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. Cell Death & Disease, 14(1), 1. [Link]

  • IUBMB. (n.d.). EC 5.1.3.1. Enzyme Nomenclature. [Link]

  • Taylor & Francis. (n.d.). Ribulose 5 phosphate – Knowledge and References. [Link]

  • medtigo Journal. (2024). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. [Link]

  • O'Farrell, K. A., et al. (2006). Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes. Journal of Molecular Microbiology and Biotechnology, 11(3-5), 294-309. [Link]

  • Sharkey, T. D. (2021). Pentose Phosphate Pathway Reactions in Photosynthesizing Cells. Plants, 10(6), 1226. [Link]

  • Novichkov, P. S., et al. (2023). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 24(22), 16301. [Link]

Sources

Function of D-Ribulose 5-phosphate in the Calvin cycle.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to D-Ribulose 5-Phosphate in the Calvin Cycle: Mechanistic Dynamics, Metabolic Engineering, and Analytical Workflows

Executive Summary

In the landscape of cellular metabolism and synthetic biology, D-Ribulose 5-phosphate (Ru5P) is far more than a transient intermediate. As the terminal pentose phosphate in the regeneration phase of the Calvin-Benson-Bassham (CBB) cycle, Ru5P serves as the direct precursor to Ribulose 1,5-bisphosphate (RuBP)—the primary CO2 acceptor molecule[1][2].

For drug development professionals and bioengineers, Ru5P represents a highly valuable metabolic node. By manipulating the flux of Ru5P in photosynthetic chassis (such as cyanobacteria), researchers can bypass native regulatory bottlenecks to sustainably biomanufacture complex, high-value active pharmaceutical ingredients (APIs), such as terpenoids and isoprenoids[3][4]. This whitepaper dissects the biochemical function of Ru5P, its structural regulation via Phosphoribulokinase (PRK), its application in biopharma metabolic engineering, and the gold-standard LC-MS/MS protocols required for its precise quantification.

Mechanistic Role in the Calvin-Benson-Bassham Cycle

The CBB cycle is divided into three phases: carbon fixation, reduction, and regeneration[5]. The regeneration phase is a complex web of transketolase and aldolase reactions designed to convert three-carbon sugars (glyceraldehyde-3-phosphate) back into five-carbon sugars[2].

Ru5P is synthesized via two convergent enzymatic reactions in this phase:

  • Ribose-5-phosphate isomerase (RPI) catalyzes the reversible isomerization of Ribose 5-phosphate (R5P) to Ru5P[2].

  • Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the epimerization of Xylulose 5-phosphate (Xu5P) to Ru5P[2][6].

Once the Ru5P pool is established, the cycle relies on Phosphoribulokinase (PRK) (EC 2.7.1.19). PRK catalyzes the irreversible, ATP-dependent phosphorylation of Ru5P at the C-1 position to generate RuBP[1][7]. Because PRK and Rubisco are unique to the CBB cycle, the conversion of Ru5P to RuBP is a committed step that acts as a thermodynamic sink, pulling the entire regeneration phase forward and dictating the overall metabolic rate of carbon fixation[1].

Structural Regulation of Phosphoribulokinase (PRK)

To prevent a futile cycle of ATP consumption in the dark, PRK is strictly regulated. In eukaryotic photosynthetic organisms, PRK activity is modulated by thioredoxin-mediated thiol-disulfide exchange[8].

Site-directed mutagenesis studies have pinpointed two critical cysteinyl residues at the active site: Cys16 and Cys55 [9].

  • Causality of Deactivation: Cys16 is positioned at the nucleotide-binding domain and serves as the primary target for oxidative deactivation[9][10].

  • Causality of Catalysis: Cys55 facilitates the catalytic binding of Ru5P. Replacing Cys55 with serine results in an 85–95% loss of wild-type activity and a 4- to 8-fold increase in the Michaelis constant (

    
    ) for Ru5P, demonstrating its essential role in substrate affinity[9]. Furthermore, PRK exhibits absolute specificity for Ru5P; it cannot phosphorylate structural isomers like Xu5P or Fructose 6-phosphate[1].
    
Table 1: Kinetic and Regulatory Parameters of Phosphoribulokinase (PRK)
ParameterValue / CharacteristicMechanistic Implication
Substrate Specificity D-Ribulose 5-phosphate (Ru5P)High specificity prevents off-target phosphorylation of Xu5P/R5P[1].
Cys16 Mutation (Ser16) Retains 45–90% activityConfirms Cys16 is regulatory (oxidative target), not strictly catalytic[9].
Cys55 Mutation (Ser55) 4-8x increase in

for Ru5P
Confirms Cys55 is critical for Ru5P binding and catalytic facilitation[9].
Allosteric Inhibitors AMP, Phosphoenolpyruvate (PEP)Links CBB cycle flux to cellular energy charge and glycolysis[8].

Application in Biopharma: The Engineered "Ru5P Shunt"

In modern drug development, cyanobacteria (e.g., Synechococcus elongatus) are engineered as photoautotrophic cell factories to produce terpenoids—a massive class of natural products that includes antimalarials (artemisinin) and chemotherapeutics (Taxol precursors)[3][4].

Traditionally, cyanobacterial terpenoid synthesis relies on the methylerythritol phosphate (MEP) pathway. However, the first step—catalyzed by 1-deoxy-D-xylulose-5-phosphate (DXP) synthase (DXS)—is heavily regulated and suffers from severe carbon loss[3][11].

The Ru5P Shunt Innovation: Metabolic engineers have recently bypassed this bottleneck by creating a direct "Ru5P shunt." By identifying and introducing mutant RibB variants (e.g., RibB 90-92del), researchers can directly convert the highly abundant Ru5P from the Calvin cycle into DXP, completely bypassing the DXS-targeted regulations[3]. This direct carbon flow from Ru5P significantly enhances the photosynthetic production of therapeutic isoprenoids, achieving unprecedented titers under continuous light conditions[3][11].

G CBB Calvin-Benson Cycle (CO2 Fixation) Ru5P D-Ribulose 5-Phosphate (Ru5P) CBB->Ru5P Regeneration Phase RuBP Ribulose 1,5-bisphosphate (RuBP) Ru5P->RuBP PRK (Native Pathway) DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Ru5P->DXP Engineered Ru5P Shunt (RibB variant) RuBP->CBB Rubisco Terpenoids Terpenoid Therapeutics (e.g., Isoprenoids) DXP->Terpenoids MEP Pathway

Caption: Metabolic flux of Ru5P showing the native CBB cycle and the engineered Ru5P shunt for bioproduction.

Experimental Workflow: LC-MS/MS Quantification of Ru5P

To engineer pathways like the Ru5P shunt, researchers must accurately quantify intracellular Ru5P pool sizes. This presents a severe analytical challenge: Ru5P, R5P, and Xu5P are structural isomers with identical molecular masses and highly similar fragmentation patterns[12][13]. Standard reverse-phase chromatography cannot resolve them.

To establish a self-validating, highly accurate analytical system, a specialized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing ion-pair reagents or Hydrophilic Interaction Liquid Chromatography (HILIC) is required[12][14].

Step-by-Step Methodology

Step 1: Rapid Quenching and Extraction

  • Causality: PRK acts on the order of milliseconds. Slow harvesting leads to the artificial depletion of Ru5P.

  • Action: Rapidly quench the cyanobacterial or plant cell culture by injecting it directly into liquid nitrogen or cold methanol (-80°C)[13][15].

  • Extraction: Lyse cells using a cold methanol/acetonitrile/water (2:2:1 v/v/v) extraction buffer. Avoid Trichloroacetic acid (TCA), as it causes severe ion suppression in downstream MS analysis[15].

Step 2: Stable Isotope-Labeled Internal Standards (SIL-IS) Spiking

  • Causality: Biological matrices suppress electrospray ionization (ESI) efficiency unpredictably.

  • Action: Spike the extraction buffer with

    
    -labeled Ru5P (or a universal 
    
    
    
    -labeled cell extract) prior to centrifugation. This creates a self-validating internal ratio that corrects for matrix effects and extraction losses[13][16].

Step 3: Chromatographic Separation (Isomer Resolution)

  • Action: Inject the supernatant onto a specialized polymer-based amino column or use an ion-pair reagent method (e.g., tributylamine/acetic acid) on a C18 column[14][16].

  • Gradient: Utilize a highly optimized gradient of ammonium acetate and acetonitrile. A wide range of acetonitrile (e.g., starting at 90% and dropping to 10%) is critical to separate the pentose phosphate isomers (Ru5P from R5P and Xu5P) based on their subtle polarity differences[12].

Step 4: MS/MS Detection (Negative ESI MRM)

  • Action: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode[12][15].

  • Detection: Use Multiple Reaction Monitoring (MRM) to track the specific mass-to-charge (m/z) transitions for Ru5P (typically m/z 229

    
     97). Quantify the peak area of endogenous Ru5P relative to the 
    
    
    
    -Ru5P internal standard[13].

G Q 1. Quenching (Liquid N2) E 2. Extraction & SIL-IS Spiking Q->E LC 3. LC Separation (Isomer Resolution) E->LC MS 4. MS/MS Detection (Negative ESI MRM) LC->MS DA 5. Quantification (Data Analysis) MS->DA

Caption: Step-by-step LC-MS/MS analytical workflow for the precise quantification of intracellular Ru5P.

References

  • Phosphoribulokinase - Wikipedia. Wikipedia. Available at: [Link]

  • Calvin Cycle - SATHEE. IIT Kanpur. Available at:[Link]

  • A Ribulose-5-phosphate Shunt from the Calvin-Benson Cycle to Methylerythritol Phosphate Pathway for Enhancing Photosynthetic Terpenoid Production. PubMed (NIH). Available at:[Link]

  • Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. PMC (NIH). Available at:[Link]

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  • Team:Bielefeld-CeBiTec/Project/CO2-fixation/CalvinCycle. iGEM. Available at:[Link]

  • A Ribulose-5-phosphate Shunt from the Calvin–Benson Cycle to Methylerythritol Phosphate Pathway for Enhancing Photosynthetic Terpenoid Production. ACS Synthetic Biology. Available at:[Link]

  • New Applications of Synthetic Biology Tools for Cyanobacterial Metabolic Engineering. Frontiers. Available at:[Link]

  • Memory and imprinting effects in multienzyme complexes--II. Kinetics of the bienzyme complex from Chlamydomonas reinhardtii and hysteretic activation of chloroplast oxidized phosphoribulokinase. PubMed (NIH). Available at:[Link]

  • Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. Available at:[Link]

  • Cyanobacteria: Promising biocatalysts for sustainable chemical production. PMC (NIH). Available at:[Link]

  • Optimal energy and redox metabolism in the cyanobacterium Synechocystis sp. PCC 6803. bioRxiv. Available at:[Link]

  • Metabolite profiles reveal interspecific variation in operation of the Calvin–Benson cycle in both C4 and C3 plants. PMC (NIH). Available at:[Link]

  • Catalytic nonessentiality of an active-site cysteinyl residue of phosphoribulokinase. PubMed (NIH). Available at:[Link]

  • Liquid Chromatography Coupled to Refractive Index or Mass Spectrometric Detection for Metabolite Profiling in Lysate-based Cell-Free Systems. OSTI.gov. Available at:[Link]

  • Memory and imprinting effects in multienzyme complexes--II. Kinetics of the bienzyme complex from Chlamydomonas reinhardtii and hysteretic activation of chloroplast oxidized phosphoribulokinase (1997). SciSpace. Available at:[Link]

  • Phosphoribulokinase: Current Perspectives on the Structure/Function Basis for Regulation and Catalysis. ResearchGate. Available at:[Link]

  • LC-MS based Metabolomics. Technical University of Denmark. Available at:[Link]

  • Roles of cysteinyl residues of phosphoribulokinase as examined by site-directed mutagenesis. PubMed (NIH). Available at: [Link]

  • LC/MS/MS Method Package for Primary Metabolites. Shimadzu. Available at:[Link]

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An In-depth Technical Guide to D-Ribulose 5-Phosphate Sodium Salt: From Core Metabolism to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of D-Ribulose 5-phosphate (Ru5P) sodium salt, a pivotal intermediate in cellular metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, profound biochemical significance, and its practical applications in the laboratory. We will explore not just the "what," but the "why," offering field-proven insights into experimental design and methodology.

Foundational Understanding: Chemical Identity and Structure

D-Ribulose 5-phosphate is a phosphorylated ketopentose, meaning it is a five-carbon sugar with a ketone group and a phosphate group. In biological systems, it exists as the D-enantiomer.[1] For laboratory applications, it is commonly supplied as a more stable sodium salt.[2] Its identity is defined by a unique set of chemical identifiers.

The fundamental structure consists of a five-carbon backbone. The ketone group is at the C2 position, and the phosphate group is esterified to the hydroxyl group at the C5 position.

Caption: Linear structure of D-Ribulose 5-phosphate.

Table 1: Chemical Identifiers for D-Ribulose 5-Phosphate and its Sodium Salt

IdentifierValueSource(s)
IUPAC Name disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate[1][3]
CAS Number 18265-46-8 (for xNa+ salt); 76054-75-6; 108321-99-9 (for disodium salt)[3][4][5]
Chemical Formula C₅H₁₁O₈P · xNa⁺[4]
Molecular Weight 230.11 g/mol (free acid basis)[4][6]
InChI (Disodium Salt) 1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11,12);;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1[3][7]
SMILES (Disodium Salt) C(CO)O">C@HO)OP(=O)([O-])[O-].[Na+].[Na+][3][7]

Physicochemical Properties and Handling

The sodium salt of Ru5P is typically a white to faint yellow powder.[6] Its stability and solubility are critical considerations for experimental design.

Trustworthiness through Proper Handling: The integrity of any experiment utilizing Ru5P begins with its correct preparation. As a phosphorylated sugar, it is susceptible to hydrolysis, particularly at acidic pH or elevated temperatures. Therefore, preparing fresh solutions in an appropriate buffer and storing them correctly is paramount to obtaining reproducible results.

Table 2: Physicochemical Properties and Storage Recommendations

PropertyValue / RecommendationSource(s)
Appearance White to faint yellow powder/crystalline solid[6][8]
Solubility Soluble in water (50 mg/mL); PBS (pH 7.2) (10 mg/mL)[5][8]
Purity Typically ≥90% (HPLC)[4][7]
Storage Temperature -20°C[5]
Solution Stability Prepare solutions fresh. For stock solutions, store at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.[9]

The Central Hub of Metabolism: Biochemical Significance

D-Ribulose 5-phosphate is not merely a metabolite; it is a critical nexus linking major metabolic pathways. Its primary role is within the Pentose Phosphate Pathway (PPP), but it also features in photosynthesis and the biosynthesis of essential molecules.[5][10][11]

The Pentose Phosphate Pathway (PPP)

The PPP, also known as the hexose monophosphate shunt, runs parallel to glycolysis in the cytosol.[12][13] It has two main functions: generating NADPH for reductive biosynthesis and protecting against oxidative stress, and producing precursors for nucleotide synthesis.[14][15] The pathway is divided into an oxidative and a non-oxidative phase.

  • Oxidative Phase: In this irreversible phase, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH, the release of one molecule of CO₂, and the formation of D-Ribulose 5-phosphate.[12][13] This phase is the primary source of cellular NADPH.

  • Non-Oxidative Phase: Ru5P is the entry point to this reversible phase.[12] Here, it stands at a crucial branch point, where its fate is determined by the cell's metabolic needs.

    • Isomerization to D-Ribose 5-phosphate (R5P): Catalyzed by Ribose-5-phosphate isomerase (RPI) , this reaction produces the essential precursor for the synthesis of nucleotides (ATP, GTP, etc.), coenzymes (NAD⁺, FAD, Coenzyme A), and nucleic acids (DNA and RNA).[10][11][16]

    • Epimerization to D-Xylulose 5-phosphate (Xu5P): Catalyzed by D-ribulose 5-phosphate 3-epimerase (RPE) , this reaction produces Xu5P.[11][17] Xu5P, along with R5P, is then acted upon by transketolase and transaldolase to regenerate glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[13][17] This allows the carbon skeletons of pentoses to be recycled back into glycolysis when the cell's primary need is for NADPH rather than nucleotide precursors.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PG6 6-Phosphogluconate G6P->PG6 G6PDH NADPH1 NADPH Ru5P D-Ribulose-5-Phosphate PG6->Ru5P 6PGDH NADPH2 NADPH CO2 CO₂ R5P D-Ribose-5-Phosphate Ru5P->R5P RPI Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P RPE Glycolysis Glycolytic Intermediates (F6P, GAP) R5P->Glycolysis Transketolase, Transaldolase Nucleotides Nucleotides, Coenzymes, RNA, DNA R5P->Nucleotides Xu5P->Glycolysis Transketolase, Transaldolase

Caption: D-Ribulose 5-Phosphate as the central hub of the Pentose Phosphate Pathway.

Other Key Metabolic Roles
  • Photosynthesis (Calvin Cycle): In photosynthetic organisms, Ru5P is phosphorylated by phosphoribulokinase to form ribulose-1,5-bisphosphate (RuBP), the molecule that captures atmospheric CO₂ in the first major step of carbon fixation.[11][18]

  • Biosynthesis: Ru5P is an intermediate in the synthesis of molecules like lipopolysaccharides and certain amino acids in various organisms.[5][8]

Applications in Research and Drug Development

The central role of Ru5P makes it and its associated enzymes valuable tools and targets in research.

  • Enzyme Characterization: D-Ribulose 5-phosphate sodium salt is the essential substrate for studying the kinetics, mechanism, and inhibition of Ribose-5-phosphate isomerase (RPI) and Ribulose-5-phosphate 3-epimerase (RPE).[16][17]

  • Metabolomics and Flux Analysis: Quantifying levels of Ru5P helps researchers understand the metabolic state of cells and the flux through the PPP, which is often dysregulated in diseases like cancer.[19]

  • Drug Discovery Target: The enzymes that metabolize Ru5P are being investigated as potential drug targets. For example, since the PPP is crucial for rapidly proliferating cancer cells and certain parasites (like trypanosomatids), inhibiting RPI or RPE presents a potential therapeutic strategy.[15][16]

Experimental Protocols: A Practical Guide

Expertise in Action: The choice of assay for an enzyme like RPE depends on the need for continuous versus endpoint measurement and the availability of specific coupling enzymes. The coupled spectrophotometric assay is widely adopted because it allows for real-time monitoring of enzyme activity by tracking the oxidation of NADH, a robust and easily detectable chromophore.

Protocol 1: Preparation of a 100 mM Stock Solution of D-Ribulose 5-Phosphate Sodium Salt
  • Pre-calculation: Determine the required mass of the sodium salt. Note that the molecular weight can vary based on the number of sodium ions and hydration state. Use the molecular weight of the free acid (230.11 g/mol ) and the purity specified by the manufacturer for an accurate calculation. For this example, we assume a disodium salt (MW ≈ 274.07 g/mol ).

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of D-Ribulose 5-phosphate sodium salt powder. Perform this in a low-humidity environment if possible.

  • Dissolution: Add the powder to a sterile conical tube. Add a volume of high-purity, nuclease-free water (or a suitable buffer like 50 mM Tris-HCl, pH 7.5) to achieve a concentration slightly less than the final target volume. Vortex gently until fully dissolved. The solution should be clear and colorless to faintly yellow.

  • pH Adjustment (Critical): Check the pH of the solution. Adjust to a neutral pH (e.g., 7.0-7.5) using dilute NaOH or HCl. This is crucial for stability and for mimicking physiological conditions.

  • Final Volume: Bring the solution to the final desired volume with the same solvent.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store immediately at -20°C or, for long-term storage, at -80°C.

Protocol 2: Continuous Spectrophotometric Assay for D-Ribulose 5-Phosphate 3-Epimerase (RPE) Activity

This protocol is based on a well-established enzyme-coupled assay.[17][20] The production of D-xylulose 5-phosphate by RPE is coupled to three other enzymatic reactions, culminating in the oxidation of NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm.

Principle:

  • RPE: D-Ribulose 5-Phosphate → D-Xylulose 5-Phosphate

  • Transketolase: D-Xylulose 5-Phosphate + D-Ribose 5-Phosphate → Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate

  • Triosephosphate Isomerase (TIM): Glyceraldehyde 3-Phosphate → Dihydroxyacetone Phosphate

  • Glycerol-3-Phosphate Dehydrogenase (GDH): Dihydroxyacetone Phosphate + NADH + H⁺ → Glycerol-3-Phosphate + NAD⁺

Reagents:

  • Assay Buffer: 50 mM Glycylglycine or Tris-HCl, pH 7.7

  • 7.5 mM MgCl₂

  • 0.001 mg/mL Thiamine Pyrophosphate (Cocarboxylase)

  • 0.25 mM NADH

  • Coupling Enzymes: Transketolase (~1 U/mL), Triosephosphate Isomerase (~10 U/mL), α-Glycerophosphate Dehydrogenase (~1 U/mL)

  • Substrate: 2 mM D-Ribulose 5-Phosphate (prepared from the stock solution in Protocol 5.1)

  • Enzyme Sample: Purified RPE or cell lysate containing RPE activity.

Procedure:

  • Setup Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C or 37°C.

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, MgCl₂, thiamine pyrophosphate, NADH, and all three coupling enzymes. Prepare enough for all your reactions plus a small excess.

  • Blank Reaction: To a cuvette, add the master mix and the RPE enzyme sample. Let it incubate for 2-3 minutes to establish a stable baseline. This accounts for any NADH oxidase activity present in the sample.

  • Initiate Reaction: Start the reaction by adding the D-Ribulose 5-phosphate substrate to the cuvette. Mix quickly but gently (e.g., by inverting with parafilm or using a plunger).

  • Monitor Absorbance: Immediately begin recording the absorbance at 340 nm for 5-10 minutes. A linear decrease in absorbance over time indicates enzyme activity.

  • Calculate Activity: The rate of reaction is calculated using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of RPE activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADH per minute under the specified conditions.[17]

AssayWorkflow prep_master_mix 1. Prepare Master Mix (Buffer, Cofactors, NADH, Coupling Enzymes) add_to_cuvette 2. Add Master Mix and RPE Sample to Cuvette prep_master_mix->add_to_cuvette incubate 3. Incubate to Establish Baseline add_to_cuvette->incubate add_substrate 4. Initiate Reaction with Ru5P Substrate incubate->add_substrate monitor_a340 5. Monitor A340 Decrease in Spectrophotometer add_substrate->monitor_a340 calculate 6. Calculate Enzyme Activity monitor_a340->calculate

Caption: Workflow for the spectrophotometric assay of RPE activity.

Safety and Handling

D-Ribulose 5-phosphate sodium salt is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the powder.[4] If working with significant quantities of powder, a dust mask is recommended.

Conclusion

D-Ribulose 5-phosphate sodium salt is more than a mere chemical reagent; it is a key to unlocking fundamental aspects of cellular metabolism. Its position at the crossroads of NADPH production, nucleotide synthesis, and glycolysis makes it an indispensable tool for researchers. A thorough understanding of its chemical properties, biochemical roles, and the causality behind robust experimental protocols is essential for leveraging its full potential in basic research and the development of novel therapeutics.

References

  • D-Ribulose 5-phosphate | C5H11O8P | CID 439184 - PubChem. National Center for Biotechnology Information. [Link]

  • Ribulose 5 phosphate – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • D-Ribulose 5-phosphate sodium salt | C5H9Na2O8P | CID 15756092 - PubChem. National Center for Biotechnology Information. [Link]

  • Ribulose 5-phosphate - Wikipedia. Wikipedia. [Link]

  • Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. [Link]

  • Spectrophotometric and radioenzymatic determination of ribose-5-phosphate - PubMed. National Center for Biotechnology Information. [Link]

  • Practical synthesis of 5-phospho-D-ribosyl .alpha.-1-pyrophosphate (PRPP): enzymatic routes from ribose 5-phosphate or ribose | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Pentose phosphate pathway (article) | Khan Academy. Khan Academy. [Link]

  • Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC. National Center for Biotechnology Information. [Link]

  • Pentose Phosphate Pathway - SMPDB. The Small Molecule Pathway Database. [Link]

  • Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC. National Center for Biotechnology Information. [Link]

  • Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY — Restricted for students enrolled in MCB102, UC Berkeley. UC Berkeley. [Link]

  • (PDF) Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE - ResearchGate. ResearchGate. [Link]

  • Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PubMed Central. National Center for Biotechnology Information. [Link]

  • D-ribulose-1,5-bisphosphate Analysis Service - Mtoz Biolabs. Mtoz Biolabs. [Link]

  • Ribose-5-phosphate isomerases: characteristics, structural features, and applications. SpringerLink. [Link]

  • Ribose-5-phosphate isomerase - M-CSA Mechanism and Catalytic Site Atlas. M-CSA. [Link]

  • Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New Insights From Structural and Biochemical Studies on Human RPE - PubMed. National Center for Biotechnology Information. [Link]

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Biosynthesis of D-Ribulose 5-phosphate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biosynthesis of D-Ribulose 5-phosphate in Prokaryotes vs. Eukaryotes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

D-Ribulose 5-phosphate (Ru5P) is the obligate intermediate connecting the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP).[1][2] It serves as the central metabolic hub for nucleotide biosynthesis, aromatic amino acid production, and redox homeostasis via NADPH generation.[1] While the fundamental stoichiometry of Ru5P synthesis is conserved, significant divergence exists between prokaryotic and eukaryotic domains regarding enzymatic regulation, subcellular compartmentalization, and alternative biosynthetic routes (e.g., in Archaea). This guide analyzes these mechanistic differences, providing actionable protocols for quantification and highlighting Ru5P-generating enzymes as therapeutic targets in pathogenic trypanosomes and bacteria.[1]

Molecular Architecture & Metabolic Context

Target Molecule: D-Ribulose 5-phosphate (Ru5P)[1][2][3][4][5]

  • Chemical Formula:

    
    [1]
    
  • Role: Ketose-phosphate precursor.[1]

  • Critical Distinction: Ru5P is a ketose .[1] It must be distinguished from its aldose isomer, Ribose 5-phosphate (R5P), which is the direct precursor for PRPP and nucleotide synthesis.[1]

Metabolic Position: Ru5P acts as the "gearbox" of the PPP.[2]

  • Input: Generated via oxidative decarboxylation of 6-phosphogluconate.

  • Output A (Isomerization): Converted to Ribose 5-phosphate (R5P) for RNA/DNA.

  • Output B (Epimerization): Converted to Xylulose 5-phosphate (Xu5P) for the non-oxidative shuffling of carbons back to glycolysis.[1]

Biosynthetic Pathways: Comparative Analysis
3.1 The Canonical Oxidative Route (Eukaryotes & Most Bacteria)

In both mammals and bacteria like E. coli, Ru5P is primarily generated through the oxidative branch of the PPP. This is an irreversible, NADPH-generating sequence.[1]

  • Step 1: Glucose 6-phosphate

    
     6-Phosphogluconolactone + NADPH[1]
    
  • Step 2: 6-Phosphogluconolactone

    
     6-Phosphogluconate (6PG)[1][4]
    
  • Step 3 (The Ru5P Generator): 6-Phosphogluconate

    
    Ru5P  + 
    
    
    
    + NADPH[1]

Key Differences:

  • Eukaryotes: The pathway is cytosolic.[6] In plants, a parallel pathway exists in plastids (Calvin Cycle context).[1] Regulation is allosterically tight, driven by the cytosolic NADP+/NADPH ratio.

  • Prokaryotes: The pathway is cytosolic. In E. coli, 6PGD (encoded by gnd) is constitutively expressed but modulated by growth rate.[1]

3.2 The Archaeal Divergence (Reverse & Alternative Routes)

Many Archaea (e.g., Methanocaldococcus jannaschii) lack the oxidative PPP enzymes (G6PDH, 6PGD).[1] They cannot generate Ru5P via oxidative decarboxylation.[1]

  • Route A (Reverse Non-Oxidative): Ru5P is synthesized "backwards" from glycolytic intermediates (Fructose 6-P + GAP) via Transketolase and Transaldolase.[1][7]

  • Route B (Ribulose Monophosphate - RuMP): In some methanogens, Ru5P is derived from 3-hexulose-6-phosphate via formaldehyde fixation/loss, completely bypassing the canonical PPP.[1]

Visualization: Pathway Flux & Logic

Ru5P_Biosynthesis cluster_legend Pathway Legend G6P Glucose 6-Phosphate 6 6 G6P->6 PG Oxidative Branch (G6PDH + PGL) Ru5P D-Ribulose 5-Phosphate (Central Hub) PG->Ru5P 6PGD (Generates NADPH + CO2) R5P Ribose 5-Phosphate (Nucleotides) Ru5P->R5P RPI (Isomerization) Xu5P Xylulose 5-Phosphate (Glycolysis Recycle) Ru5P->Xu5P RPE (Epimerization) R5P->Ru5P Reversible Xu5P->Ru5P Reversible Glycolysis Glycolytic Intermediates (F6P / GAP) Glycolysis->R5P Transaldolase Glycolysis->Xu5P Transketolase (Non-Oxidative Input) key1 Oxidative (Euk/Bac) key2 Non-Oxidative/Reverse

Caption: Central role of Ru5P connecting oxidative generation (blue) with non-oxidative interconversion (yellow).[1][2][4][7][8] Dotted lines indicate reverse flux common in Archaea.

Enzymology: Deep Dive
5.1 6-Phosphogluconate Dehydrogenase (6PGD) [1][2][9]
  • Reaction: 6-Phosphogluconate +

    
    
    
    
    
    Ru5P +
    
    
    + NADPH[1]
  • Mechanism: Oxidative decarboxylation via a 3-keto-6-phosphogluconate intermediate.[1]

  • Structural Comparison:

    • Mammalian (Ovis aries/Homo sapiens): Homodimer. C-terminal tail interacts with the cofactor binding domain.[1]

    • Trypanosomal (T. brucei):[1] Homodimer but lacks the specific "tail" interactions seen in mammals, creating a distinct hydrophobic pocket near the active site. This structural divergence is the basis for selective inhibitor design (e.g., phosphonated carbohydrate analogs).[1]

    • Bacterial (E. coli):[1][10][11] High specificity for NADP+ (

      
       for NADP+ is ~400x higher than NAD+).[1]
      
5.2 Ribulose-5-Phosphate 3-Epimerase (RPE) [1]
  • Reaction: Ru5P

    
     Xu5P
    
  • Mechanism: Acid/base catalysis via a cis-2,3-enediolate intermediate.[1]

  • Metalloprotein Status:

    • S. cerevisiae: Zinc-dependent (typically).[1]

    • E. coli:[4][10][11][12][13][14] Iron-dependent (

      
      ).[1] This makes the bacterial enzyme highly susceptible to oxidative stress (e.g., 
      
      
      
      ), as the iron center can be damaged. This is a critical vulnerability in bacterial defense against ROS.[1]
5.3 Kinetic Parameters Comparison
EnzymeOrganismSubstrate

(Approx)
Notes
6PGD E. coli6-Phosphogluconate~30

M
Strictly NADP+ (mostly)
6PGD H. sapiens (RBC)6-Phosphogluconate~15-25

M
Inhibited by NADPH
RPE S. cerevisiaeRu5P1.5 mMHigh

suggests high flux capacity
RPE E. coliRu5P~0.2 - 0.6 mMFe-dependent; ROS sensitive
Experimental Protocols
Protocol A: Spectrophotometric Quantification of Ru5P

Principle: Ru5P is difficult to quantify directly due to rapid isomerization.[1] This coupled assay converts Ru5P to R5P (via RPI) and then consumes R5P using PRPP synthetase or couples it back to a dehydrogenase reaction.[1]

  • System: Coupled enzyme assay monitoring NADH/NADPH at 340 nm.

  • Preparation: Prepare cell lysate in Tris-HCl (pH 7.5) with protease inhibitors.[1]

  • Reaction Mix: Buffer,

    
    , Thiamine Pyrophosphate (TPP), and excess Ribose-5-phosphate Isomerase (RPI) .[1]
    
  • Initiation: Add sample containing Ru5P.

  • Coupling: To measure the specific Ru5P pool, one often drives the reaction toward 6PG using 6-phosphogluconate dehydrogenase in reverse (reductive carboxylation - difficult) or forward by adding Transketolase + NADH-coupled glycolytic enzymes.[1]

    • Preferred Method (LC-MS): For precise differentiation between Ru5P, R5P, and Xu5P, enzymatic assays often fail due to equilibrium issues.[1] Use Protocol B.

Protocol B: LC-MS/MS with Derivatization (Gold Standard)

Principle: Ru5P, R5P, and Xu5P are isomers with identical mass.[1] They must be chromatographically separated or derivatized to lock the ring/chain forms.

  • Quenching: Rapidly quench cell culture (e.g., E. coli or HeLa) in -40°C methanol (60%).

  • Extraction: Chloroform/Methanol extraction to remove lipids.[1]

  • Derivatization: React aqueous phase with O-ethylhydroxylamine or methoxyamine . This locks the keto-group of Ru5P and the aldehyde of R5P into oxime derivatives, preventing thermal isomerization during the run.

  • Analysis: Run on a C18 or HILIC column.[1]

    • Ru5P-oxime elutes separately from R5P-oxime.[1]

    • Detect via Triple Quadrupole MS (MRM mode).[1]

Therapeutic Implications

1. Anti-Trypanosomal Drugs (Sleeping Sickness):

  • Target:6PGD .[1]

  • Rationale:Trypanosoma brucei relies entirely on the PPP for NADPH (no other sources like malic enzyme).[1]

  • Mechanism:[3][5][9] Selective inhibitors exploit the structural difference in the cofactor binding pocket (the "tail" region) between human and parasite 6PGD.

  • Status: High-priority target for drug development.[1]

2. Antibiotic Potentiation in Bacteria:

  • Target:RPE (Iron center). [1]

  • Rationale: Bacterial RPE relies on

    
    .[1] Oxidative stress (induced by bactericidal antibiotics) damages this center, stalling the PPP.[1]
    
  • Strategy: Drugs that increase ROS production or chelate intracellular iron can synergize with standard antibiotics by collapsing the Ru5P

    
     Xu5P equilibrium, starving the cell of nucleotide precursors.
    
References
  • Hanau, S., et al. (2004).[1] "6-Phosphogluconate Dehydrogenase: A Target for Drugs in African Trypanosomes." Current Medicinal Chemistry. Link

  • Sorensen, K.I., & Hove-Jensen, B. (1996).[1] "Ribose-5-phosphate isomerase from Escherichia coli K-12: properties and characterization of the enzyme and the gene." Journal of Bacteriology. Link

  • Kruger, N.J., & von Schaewen, A. (2003).[1] "The oxidative pentose phosphate pathway: structure and organisation." Current Opinion in Plant Biology. Link

  • Grochowski, L.L., et al. (2005).[1] "Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes." Journal of Bacteriology. Link

  • Rippa, M., et al. (1998).[1] "The mechanism of action of 6-phosphogluconate dehydrogenase investigated by a comparison of the enzyme from different species."[9] Biochimica et Biophysica Acta. Link

  • Sobota, J.M., & Imlay, J.A. (2011).[1] "Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese."[1] Proceedings of the National Academy of Sciences. Link

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D-Ribulose 5-Phosphate: The Critical Nexus in Nucleotide Biosynthesis and Metabolic Flux

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP). It serves as the primary metabolic branch point connecting central carbon metabolism to the de novo biosynthesis of purine and pyrimidine nucleotides ()[1]. For researchers and drug development professionals, understanding the kinetic flux of Ru5P into 5-phosphoribosyl-1-pyrophosphate (PRPP) provides actionable insights into cellular proliferation, cancer metabolism, and targeted antimicrobial therapies ()[2]. This technical guide delineates the mechanistic pathways, quantitative enzyme kinetics, and validated experimental protocols for tracing and assaying Ru5P-driven nucleotide synthesis.

Mechanistic Pathway: From Ru5P to PRPP

The transition from carbon metabolism to nucleotide synthesis is governed by a tightly regulated two-step enzymatic cascade:

  • Isomerization : Ru5P, generated in the oxidative phase of the PPP, is reversibly isomerized to D-ribose 5-phosphate (R5P) by Ribose-5-phosphate isomerase (RPIA) ()[3]. This non-oxidative step is critical for maintaining the R5P pool required for nucleic acid synthesis without generating excess reducing equivalents (NADPH), which is essential during rapid cell division ()[4].

  • Pyrophosphorylation : R5P is subsequently activated by Phosphoribosyl pyrophosphate synthetase (PRPS) . This enzyme transfers the

    
    -diphosphoryl group from ATP to the C-1 hydroxyl of R5P, forming PRPP and AMP ()[5]. PRPP acts as the universal activated sugar donor for phosphoribosyltransferases in both de novo and salvage nucleotide synthesis pathways ()[5].
    

G Ru5P D-Ribulose 5-Phosphate (Ru5P) R5P D-Ribose 5-Phosphate (R5P) Ru5P->R5P Ribose-5-Phosphate Isomerase (RPIA) PRPP 5-Phosphoribosyl-1-Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase (PRPS) + ATP Nucleotides Purine & Pyrimidine Nucleotides PRPP->Nucleotides Phosphoribosyltransferases

Metabolic Flux: D-Ribulose 5-Phosphate to Nucleotide Biosynthesis.

Quantitative Enzyme Kinetics & Structural Dynamics

To manipulate nucleotide synthesis for therapeutic purposes, one must understand the catalytic efficiency of the enzymes governing the Ru5P


 PRPP flux. These kinetics dictate the cellular capacity to rapidly upregulate nucleotide pools during the S-phase or in response to DNA damage ()[4].
Table 1: Kinetic Parameters of Key Pathway Enzymes
EnzymeSource OrganismSubstrate

(mM)

(

)
Catalytic Efficiency (

)
Reference
RpiA Escherichia coliRibose-5-phosphate3.1 - 4.42100~4.7


()[3]
RpiA Thermus thermophilusRibose-5-phosphate1.631072~6.5


()[6]
RpiB CurtobacteriumRibulose-5-phosphate320476914.9

()[7]

Causality in Experimental Choices: The exceptionally high


 of RpiA ensures that the isomerization of Ru5P to R5P is maintained near-equilibrium in vivo. Consequently, the rate-limiting, committed step for nucleotide synthesis is the ATP-dependent PRPS reaction ()[8]. When designing metabolic inhibitors for cancer therapeutics, targeting PRPS is often more effective than targeting RPIA, as PRPS controls the irreversible thermodynamic bottleneck of the pathway ()[5].

Experimental Methodologies: Tracing and Validation

To study the flux of Ru5P into nucleotides, researchers must employ self-validating protocols that measure both the absolute concentration of intermediates and the specific activity of the rate-limiting enzymes ()[9].

Protocol 1: Isotopic Tracing of Ru5P Flux using C-Glucose and GC-MS

This protocol allows researchers to track the carbon backbone of glucose through the PPP into Ru5P and ultimately into the PRPP pool ()[10].

Step-by-Step Methodology:

  • Cell Culture & Labeling: Culture cells in media containing 10 mM [U-

    
    C]glucose for 24 hours to achieve an isotopic steady state.
    
  • Metabolite Extraction: Rapidly quench metabolism using cold (-80°C) 80% methanol to precipitate proteins and halt enzymatic activity.

  • Derivatization: Lyophilize the extract and derivatize using isobutyl chlorocarbonate in a water-methanol-pyridine mixture to stabilize the highly polar phosphate groups for gas chromatography ()[10].

  • GC-MS Analysis: Quantify the M+5 mass isotopomers of Ru5P and PRPP using selected ion monitoring (SIM) in chemical ionization mode. Utilize

    
    C
    
    
    
    -glutamate as an internal standard to correct for extraction losses ()[10].

Causality Check: Cold methanol quenching is absolutely critical because PRPP has a half-life of mere seconds at room temperature due to spontaneous hydrolysis and high cellular phosphatase activity.

Protocol 2: Continuous Spectrophotometric Assay for PRPP Synthetase Activity

Traditional PRPS assays required radioactive ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


C-ATP. This modern, non-radioactive coupled assay provides real-time kinetic data by linking PRPP generation to NADH production ().

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in a non-denaturing buffer containing protease inhibitors and 10 mM MgCl

    
     (Mg
    
    
    
    is an essential cofactor for PRPS stability and function) ()[11].
  • Reaction Mixture Setup: In a 96-well UV-transparent plate, combine the cell lysate with 5 mM Ribose-5-phosphate, 2 mM ATP, and 2 mM NAD

    
    .
    
  • Coupling Enzymes: Add an excess of Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and IMP dehydrogenase (IMPDH) ()[12].

  • Kinetic Readout: Monitor absorbance at 340 nm at 37°C for 30 minutes.

Causality Check: PRPS converts R5P + ATP to PRPP. HGPRT immediately consumes the newly formed PRPP + hypoxanthine to form IMP. IMPDH then oxidizes IMP to XMP, simultaneously reducing NADngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 to NADH. The rate of NADH formation (

) is directly proportional to the PRPS activity in the lysate ().

G Step1 Cell Lysate Preparation (Preserve PRPS Activity) Step2 Add R5P + ATP + NAD+ (Substrate Incubation) Step1->Step2 Step3 Coupled Reaction (HGPRT + IMPDH) Convert PRPP to IMP to XMP Step2->Step3 Step4 Spectrophotometric Readout NADH Formation at 340 nm Step3->Step4

Workflow: Non-Radioactive Coupled Assay for PRPP Synthetase Activity.

Therapeutic Implications in Drug Development

The Ru5P-to-PRPP axis is a highly sought-after target in oncology and infectious diseases:

  • Cancer Metabolism: Rapidly proliferating tumor cells exhibit an upregulated non-oxidative PPP to meet the immense demand for nucleotide precursors ()[2]. Inhibitors targeting PRPS or RPIA can starve cancer cells of PRPP, inducing S-phase arrest and apoptosis ()[8].

  • Antiparasitic Drugs: Parasitic protists, such as Toxoplasma gondii and Plasmodium falciparum, heavily rely on the PPP for survival. Disrupting the transketolase or RPIA enzymes alters the Ru5P flux, severely dysregulating nucleic acid metabolism and causing parasite death ()[13].

References

  • Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI Cells.[Link]

  • rpiA - Ribose-5-phosphate isomerase A - Escherichia coli (strain K12). UniProt.[Link]

  • Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews (NIH PMC).[Link]

  • The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews (NIH).[Link]

  • rpiA - Ribose-5-phosphate isomerase A - Thermus thermophilus. UniProt.[Link]

  • Engineering ribose-5-phosphate isomerase B from a central carbon metabolic enzyme to a promising sugar biocatalyst. ResearchGate.[Link]

  • The reaction catalyzed by PRPP synthetase and metabolic pathways utilizing its product, PRPP. ResearchGate.[Link]

  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI Metabolites.[Link]

  • Stable isotope dilution mass spectrometric assay for PRPP using enzymatic procedures. Nucleosides Nucleotides Nucleic Acids (NIH).[Link]

  • PRPP-S Assay Kit. NOVOCIB. [Link]

  • US5227296A - Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates.
  • Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. medtigo Journal.[Link]

  • Function and therapeutic potential of transketolase enzymes in parasitic protists. ScienceDirect.[Link]

Sources

D-Ribulose 5-Phosphate: The Metabolic Nexus of the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D-Ribulose 5-phosphate (Ru5P) is a five-carbon ketose phosphate that serves as the central architectural node of the Pentose Phosphate Pathway (PPP). Far from being a mere transitional intermediate, Ru5P dictates the bifurcation of carbon flux between reductive biosynthesis (NADPH generation), nucleotide synthesis (ribose 5-phosphate production), and energy generation (glycolysis)[1]. In the context of modern drug development—particularly in oncology and metabolic diseases—understanding the kinetic routing and metabolic flux of Ru5P provides a critical vector for therapeutic intervention[2].

This technical guide synthesizes the biochemical topography, kinetic parameters, and validated experimental methodologies required to accurately map and target Ru5P metabolism in cellular systems.

Biochemical Foundations & Network Topography

The PPP operates in two distinct phases: the irreversible oxidative phase and the reversible non-oxidative phase. Ru5P sits precisely at the intersection of these two domains.

  • The Oxidative Phase: Glucose-6-phosphate (G6P) undergoes oxidative decarboxylation, ultimately catalyzed by 6-phosphogluconate dehydrogenase (6PGDH), to yield Ru5P. This reaction is the primary cellular source of NADPH, which is essential for lipid biosynthesis and the maintenance of reduced glutathione (GSH) pools to combat reactive oxygen species (ROS)[1][3].

  • The Non-Oxidative Phase: Once generated, Ru5P faces a critical metabolic divergence. It acts as the substrate for two competing enzymes:

    • Ribose-5-phosphate isomerase (RPI): Converts Ru5P into the aldose Ribose 5-phosphate (R5P), the fundamental building block for de novo purine and pyrimidine biosynthesis[1][2].

    • Ribulose-5-phosphate 3-epimerase (RPE): Converts Ru5P into the ketose epimer Xylulose 5-phosphate (Xu5P), which subsequently feeds into glycolysis via transketolase (TKT) and transaldolase (TALDO)[2][4].

G G6P Glucose-6-Phosphate PG6 6-Phosphogluconate G6P->PG6 G6PDH (NADPH) Ru5P D-Ribulose 5-Phosphate (Central Node) PG6->Ru5P 6PGDH (NADPH, CO2) R5P Ribose 5-Phosphate Ru5P->R5P RPI Xu5P Xylulose 5-Phosphate Ru5P->Xu5P RPE Nuc Nucleotide Biosynthesis R5P->Nuc PRPP Synthetase Gly Glycolysis / Gluconeogenesis R5P->Gly TKT Xu5P->Gly TKT / TALDO

Network topology of the Pentose Phosphate Pathway centered on the Ru5P node.

Kinetic & Thermodynamic Profiling

To accurately model cellular metabolism, researchers must rely on precise kinetic parameters. The fate of Ru5P is determined by the relative affinities (


) and turnover numbers (

) of RPI and RPE.

In various model organisms, RPI consistently demonstrates a lower


 for its substrate compared to RPE, indicating a higher affinity that prioritizes ribose production for nucleic acid synthesis under basal conditions[5].
Quantitative Data Summary: Ru5P-Associated Enzyme Kinetics

The following table synthesizes kinetic parameters derived from structural and functional studies across different organisms, providing a baseline for computational flux modeling[5][6][7].

EnzymeOrganism / SourceSubstrate

(mM)

(s⁻¹)

(s⁻¹mM⁻¹)
RPI (RpiB) Escherichia coliRibose 5-Phosphate1.1 ± 0.252 ± 247 ± 9
RPI (RpiB) Mycobacterium tuberculosisRibose 5-Phosphate1.0 ± 0.447 ± 250 ± 20
RPI Corynebacterium glutamicumRibose 5-Phosphate2.81 ± 1.25N/AN/A
RPE Corynebacterium glutamicumRibulose 5-Phosphate0.47 ± 0.04N/AN/A
6PGDH Saccharomyces cerevisiae6-Phosphogluconate~0.1 (Est.)~10 (Est.)N/A

Note: Kinetic values are highly dependent on intracellular pH, temperature, and allosteric modulators. In cancer models, these parameters are often shifted due to post-translational modifications (e.g., lysine acetylation of 6PGDH)[4].

Metabolic Flux Analysis (MFA) of the Ru5P Node

Standard steady-state metabolomics only provides a snapshot of pool sizes, which is insufficient for understanding the dynamic routing of Ru5P. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying the actual reaction rates (fluxes) through the PPP[8][9].

Causality in Experimental Design
  • Tracer Selection: While

    
    -D-Ribulofuranose exists, it is not utilized as a tracer because it cannot be readily transported or phosphorylated by standard cellular machinery. Instead, [1,2-¹³C₂]glucose or [U-¹³C]glucose is used. [1,2-¹³C₂]glucose is particularly powerful: if it enters the PPP, the oxidative decarboxylation at 6PGDH removes the C1 carbon, generating an M+1 Ru5P isotopomer. If it bypasses the PPP and goes straight through glycolysis, it generates M+2 isotopomers. The ratio of M+1 to M+2 in downstream metabolites directly quantifies the PPP split ratio[8][9].
    
  • Quenching Dynamics: Intracellular Ru5P has a turnover rate on the order of milliseconds to seconds. Immediate cold quenching is mandatory. Failing to arrest metabolism instantly allows residual enzymatic activity to scramble the isotopic labeling pattern, rendering the data mathematically unsolvable[8].

Validated Protocol: ¹³C-MFA of the Pentose Phosphate Pathway

Phase 1: Cell Preparation & Isotopic Labeling

  • Seeding: Seed cells in 6-well plates and culture to 70-80% confluency to ensure logarithmic growth (steady-state metabolism)[8].

  • Medium Exchange: Aspirate standard medium. Wash cells rapidly with pre-warmed PBS (37°C) to remove residual unlabeled glucose.

  • Labeling: Introduce labeling medium containing a defined mixture of unlabeled and ¹³C-labeled glucose (e.g., 50%[1,2-¹³C₂]glucose).

  • Incubation: Incubate cells. For isotopic steady-state analysis, 8 to 24 hours is typically required depending on the cell line's doubling time[8].

Phase 2: Quenching and Extraction 5. Rapid Quench: Aspirate the labeling medium. Immediately (within <2 seconds) add ice-cold quenching solution (60% Methanol at -80°C). Causality: The extreme cold and organic solvent instantly denature metabolic enzymes, locking the Ru5P pool size and its mass isotopomer distribution (MDV). 6. Scraping: Scrape the cells on ice. Transfer the lysate to a pre-chilled microcentrifuge tube[8]. 7. Extraction: Vortex the lysate and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins and cellular debris. 8. Drying: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.

Phase 3: Analysis 9. LC-MS/MS: Reconstitute the pellet and analyze via Liquid Chromatography-Tandem Mass Spectrometry. Extract the MDVs for Ru5P, R5P, Xu5P, and downstream glycolytic intermediates. 10. Computational Fitting: Regress the isotopomer data using iMFA software (e.g., INCA or FreeFlux) to generate a quantitative metabolic flux map[9].

MFA Seed 1. Cell Seeding & Acclimation Label 2. 13C-Glucose Isotope Labeling Seed->Label Quench 3. Rapid Quenching (-80°C Methanol) Label->Quench Extract 4. Metabolite Extraction Quench->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Flux 6. Computational Flux Modeling LCMS->Flux

Step-by-step workflow for 13C-Metabolic Flux Analysis of the PPP.

Pathophysiological Implications & Drug Development

The Ru5P node is highly dysregulated in various malignancies, making it a prime target for novel oncological therapies. Cancer cells hijack the PPP to sustain the Warburg effect, relying on Ru5P-derived R5P for rapid DNA replication, and Ru5P-linked NADPH production to survive the oxidative stress of the tumor microenvironment[1][4].

  • Targeting 6PGDH: In thyroid cancer (including anaplastic thyroid cancer, ATC), 6PGDH is significantly overexpressed. Inhibiting 6PGDH with compounds like physcion blocks the formation of Ru5P. This not only halts nucleotide biosynthesis but also depletes NADPH, resensitizing chemoresistant tumors to agents like doxorubicin[3].

  • RPIA as an Oncogene: Ribose-5-phosphate isomerase A (RPIA) is overexpressed in hepatocellular carcinoma (HCC) and colorectal cancer. Beyond its metabolic role of converting Ru5P to R5P, RPIA exhibits non-canonical functions, such as translocating to the nucleus to activate the

    
    -catenin signaling cascade, thereby directly driving oncogenesis and cell proliferation[4].
    
  • Overcoming Drug Resistance: Sustained high levels of Ru5P and NADPH are hallmarks of drug resistance. Competitive inhibitors of the oxidative PPP, such as 6-aminonicotinamide (6-AN), have demonstrated success in inducing apoptosis in cancer models by starving the cells of Ru5P-derived antioxidant capacity[1][3].

For drug development professionals, the enzymes flanking the Ru5P node (6PGDH, RPI, RPE, and TKT) represent a fertile ground for developing allosteric inhibitors that can selectively starve tumor cells of their biosynthetic and antioxidant lifeblood without disrupting basal metabolism in healthy tissues.

References

  • Ge, T., et al. "The Role of the Pentose Phosphate Pathway in Diabetes and Cancer." Frontiers in Endocrinology / PMC. Available at:[Link]

  • Smallbone, K., et al. "Enzyme characterisation and kinetic modelling of the pentose phosphate pathway in yeast." ResearchGate. Available at:[Link]

  • Patra, K.C., & Hay, N. "The pentose phosphate pathway and cancer." Trends in Biochemical Sciences / PMC. Available at:[Link]

  • Roos, A.K. "Structural and Functional Studies of Ribose-5-phosphate isomerase B." DiVA Portal. Available at: [Link]

  • Jin, L., & Zhou, Y. "Crucial role of the pentose phosphate pathway in malignant tumors." Oncology Letters / Spandidos Publications. Available at:[Link]

  • OAE Publishing. "Review of pharmacological inhibition of thyroid cancer metabolism." OAE Publishing Inc. Available at: [Link]

  • Antoniewicz, M.R., et al. "Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease." ResearchGate. Available at:[Link]

  • Wang, Y., et al. "Characterization of the enzyme kinetics of EMP and HMP pathway in Corynebacterium glutamicum: reference for modeling metabolic networks." Frontiers in Bioengineering and Biotechnology / PMC. Available at:[Link]

Sources

The Genesis of the Pentose Phosphate Pathway: The Identification of D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, isolation, and identification of D-Ribulose 5-phosphate (Ru5P), a pivotal intermediate in the Pentose Phosphate Pathway (PPP).

Executive Summary

D-Ribulose 5-phosphate (Ru5P) represents the metabolic bridge between the oxidative decarboxylation of glucose and the non-oxidative sugar rearrangements that fuel nucleotide biosynthesis.[1] Its identification in the early 1950s by Bernard Horecker and colleagues was the "smoking gun" that confirmed the existence of a direct oxidation pathway for glucose, distinct from glycolysis. This guide reconstructs the historical and technical framework of this discovery, analyzing the classical biochemical protocols used to isolate Ru5P and contrasting them with modern mass spectrometry workflows.

Historical Genesis: The "Warburg" Era

Before Ru5P was identified, the metabolic fate of glucose was largely defined by the Embden-Meyerhof-Parnas (glycolysis) pathway. However, anomalies persisted:

  • Otto Warburg (1930s): Discovered "Zwischenferment" (Glucose-6-phosphate dehydrogenase, G6PDH) and the coenzyme TPN (now NADP+). He observed that G6P was oxidized to 6-phosphogluconate (6-PG), but the subsequent steps remained obscure.

  • The Missing Link: It was hypothesized that 6-PG underwent further oxidation, but the product was elusive. Early theories suggested a direct cleavage to trioses, but stoichiometry experiments indicated the release of CO2 and the formation of a pentose.

The Pivot Point (1951): Horecker’s Breakthrough

The definitive identification of Ru5P was published in 1951 by B.L. Horecker, P.Z. Smyrniotis, and J.E. Seegmiller at the National Institutes of Health (NIH).

The Core Hypothesis

Horecker hypothesized that the enzyme 6-phosphogluconate dehydrogenase (6PGDH) catalyzed the oxidative decarboxylation of 6-PG. To prove this, he had to isolate the product and distinguish it from its isomer, Ribose-5-phosphate (R5P), and other pentoses.

The Experimental Challenge

The structural difference between Ribulose-5-P (a ketopentose) and Ribose-5-P (an aldopentose) is subtle—a ketone vs. an aldehyde group at C2/C1. Standard chemical assays of the 1940s often failed to distinguish them rapidly.

Technical Deep Dive: The Identification Protocols

The following section reconstructs the specific methodologies used in the 1951 breakthrough. These protocols rely on differential reaction kinetics and solubility.

Protocol A: Enzymatic Synthesis and Isolation (The Barium Method)

Objective: Accumulate the reaction product in sufficient quantity for chemical analysis.

  • Reaction System:

    • Substrate: Barium 6-phosphogluconate (converted to potassium salt).

    • Enzyme: Purified 6-phosphogluconate dehydrogenase (from yeast or liver).

    • Co-factor: TPN (NADP+).

    • Buffer: Glycylglycine (pH 7.4).

  • Execution:

    • The reaction was run until CO2 evolution plateaued (measured manometrically).

    • Proteins were precipitated with Trichloroacetic acid (TCA) .

  • Isolation Step (The "Self-Validating" Mechanism):

    • The supernatant was neutralized.

    • Barium Acetate and Ethanol were added.

    • Crucial Observation: The barium salt of the product (Ru5P) was soluble in water but precipitable in high ethanol concentrations, allowing separation from inorganic phosphate and unreacted substrates.

    • The precipitate was dried and purified via repeated dissolution/precipitation cycles.

Protocol B: The Cysteine-Carbazole Differentiation (Dische’s Test)

Objective: Distinguish the product (Ketopentose) from Ribose-5-P (Aldopentose).

Principle: Ketoses dehydrate to furfural derivatives much faster than aldoses in the presence of strong acids. The resulting derivatives react with carbazole to form colored complexes.

ParameterKetopentose (Ru5P)Aldopentose (R5P)
Reaction Time Rapid (Minutes)Slow (Hours)
Color Development Purple/Red (Immediate)Faint/Delayed
Cysteine Effect Enhances reaction rate significantlyMinimal enhancement

The "Smoking Gun": Horecker observed that his isolated product developed color in the cysteine-carbazole test at a rate identical to known ketopentose standards, and significantly faster than Ribose-5-phosphate.

Protocol C: Enzymatic Verification

To confirm biological relevance, Horecker treated the isolated Ru5P with Phosphopentose Isomerase .

  • Result: The Ru5P was converted into R5P.

  • Analysis: The reaction mixture now showed the slow colorimetric kinetics typical of aldopentoses, confirming the interconversion.

Pathway Visualization

The following diagrams illustrate the oxidative generation of Ru5P and its subsequent isomerization, mirroring the logic of Horecker's elucidation.

Diagram 1: The Oxidative Decarboxylation (Generation of Ru5P)

G G6P Glucose-6-Phosphate SixPG 6-Phosphogluconate G6P->SixPG Oxidation Ru5P D-Ribulose-5-Phosphate (Ketopentose) SixPG->Ru5P Oxidative Decarboxylation CO2 CO2 SixPG->CO2 NADPH NADPH + H+ SixPG->NADPH G6PDH G6PDH SixPGDH 6-PGDH

Caption: The irreversible oxidative phase of the PPP. 6-PGDH catalyzes the decarboxylation of 6-phosphogluconate to yield D-Ribulose 5-phosphate.

Diagram 2: The Isomerization/Epimerization Fate

G Ru5P D-Ribulose-5-Phosphate (Ketopentose) R5P D-Ribose-5-Phosphate (Aldopentose) Ru5P->R5P Isomerization Xu5P D-Xylulose-5-Phosphate (Epimer) Ru5P->Xu5P Epimerization Nucleotides Nucleotide Biosynthesis R5P->Nucleotides NonOx Non-Oxidative PPP (Transketolase) Xu5P->NonOx RPI Ribose-5-P Isomerase RPE Ribulose-5-P 3-Epimerase

Caption: The metabolic fate of Ru5P. It serves as the central hub, converting to R5P for nucleotides or Xu5P for carbon shuffling.

Modern Application: LC-MS/MS Analysis

While Horecker relied on barium precipitation and colorimetry, modern drug development and metabolomics utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Challenge: Ru5P, R5P, and Xu5P are isomers (MW 230.11). Mass spectrometry alone cannot distinguish them based on parent mass. Chromatographic separation is essential.

Modern Protocol: LC-MS/MS MRM
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Reverse Phase (e.g., Tributylamine).

  • MRM Transition:

    • Precursor Ion: m/z 229.0 [M-H]⁻

    • Product Ion: m/z 97.0 [H₂PO₄]⁻ (Phosphate group loss) or m/z 79.0 [PO₃]⁻.

Comparison Table: 1951 vs. Modern Era

FeatureHorecker (1951)Modern Metabolomics
Detection Colorimetric (Cysteine-Carbazole)Mass Spectrometry (MRM)
Specificity Kinetic differentiation (Fast vs Slow)Chromatographic Retention Time
Sample Vol Milligrams (isolated salt)Microliters (cell lysate)
Throughput Single sample / ManualHigh-throughput / Automated
Differentiation Difficult (requires pure enzymes)Routine (via HILIC separation)

References

  • Horecker, B. L., Smyrniotis, P. Z., & Seegmiller, J. E. (1951). The enzymatic conversion of 6-phosphogluconate to ribulose-5-phosphate and ribose-5-phosphate. Journal of Biological Chemistry, 193(1), 383–396.

  • Dische, Z., & Borenfreund, E. (1951). A new spectrophotometric method for the detection and determination of keto sugars and trioses. Journal of Biological Chemistry, 192(2), 583–587.

  • Horecker, B. L. (2002). The Pentose Phosphate Pathway. Journal of Biological Chemistry, 277(50), 47965–47971.

  • Wamelink, M. M., Struys, E. A., & Jakobs, C. (2008). The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review. Journal of Inherited Metabolic Disease, 31(6), 703–717.

Sources

Technical Guide: Stereochemistry & Biological Flux of D-Ribulose 5-Phosphate

[1]

Executive Summary

D-Ribulose 5-phosphate (Ru5P) is the obligate metabolic junction connecting oxidative glucose metabolism to nucleotide biosynthesis and carbon fixation.[1][2] As the final product of the oxidative Pentose Phosphate Pathway (PPP), Ru5P sits at a critical stereochemical fork: it can undergo isomerization to D-Ribose 5-phosphate (R5P) for DNA/RNA synthesis or epimerization to D-Xylulose 5-phosphate (Xu5P) for glycolytic recycling.[1][3][4]

This guide provides a technical deep-dive into the structural dynamics of Ru5P, the enzyme mechanisms governing its fate, and validated protocols for its quantification in complex matrices.

Structural Dynamics & Stereochemistry

Chemical Identity[1]
  • IUPAC Name: [(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate[1][5]

  • Classification: Ketopentose phosphate[1]

  • Stability: High instability in free acid form due to spontaneous cyclic hemiketal formation; typically stabilized as a sodium or barium salt in reagents.

The Stereochemical Pivot

Ru5P is a 2-ketose .[1] Its biological fate is determined by the manipulation of its chiral centers relative to the carbonyl group at C2.

TransformationEnzymeTarget CarbonMechanism IntermediateProduct
Isomerization Ribose-5-phosphate Isomerase (RPI)C1 & C21,2-cis-enediol Aldose (R5P)
Epimerization Ribulose-5-phosphate 3-Epimerase (RPE)C32,3-enediol C3-Epimer (Xu5P)

Critical Insight: The "decision" between anabolic growth (nucleotides) and energy maintenance (glycolysis/NADPH) is effectively a competition between these two stereochemical manipulations.

Enzymatic Interconversions: The Isomerase/Epimerase Axis

The partition of Ru5P flux is not random; it is tightly controlled by the kinetic competition between RPI and RPE.

Pathway Visualization

The following diagram illustrates the central position of Ru5P and its divergent fates.

Ru5P_PathwayRu5PD-Ribulose-5-P(Ketose)RPIRPI(Isomerase)Ru5P->RPIRPERPE(Epimerase)Ru5P->RPEPRKPRK(Kinase)Ru5P->PRKPlants OnlyR5PD-Ribose-5-P(Aldose)RPI->R5PC1-C2 Shift(Nucleotide Synthesis)Xu5PD-Xylulose-5-P(C3 Epimer)RPE->Xu5PC3 Inversion(Non-Ox PPP)RuBPRibulose-1,5-BP(Calvin Cycle)PRK->RuBP

Figure 1: The Metabolic Bifurcation of D-Ribulose 5-Phosphate.

Mechanistic Detail
  • RPI Mechanism (Acid-Base Catalysis): RPI employs a "push-pull" proton transfer.[1] A basic residue (often Aspartate or Cys depending on species) abstracts a proton from C1, while an acidic residue donates to the C2 carbonyl oxygen. This creates the 1,2-cis-enediol intermediate.[1] The enzyme stabilizes this high-energy planar state to prevent non-enzymatic degradation.[1]

  • RPE Mechanism (Metal-Dependent Epimerization): Human RPE is a metalloenzyme (typically requiring Fe2+ or Zn2+).[1] The metal ion coordinates the C2 and C3 oxygens, acidifying the C3 proton. This allows a base to abstract the proton, forming a 2,3-enediol intermediate.[1] The proton is then re-added from the opposite face, inverting the stereochemistry at C3 to form Xylulose-5-phosphate.[1]

Experimental Protocols

Quantification via LC-MS/MS (Ion-Pairing Method)

Sugar phosphates are highly polar and poorly retained on standard C18 columns.[1] The use of an ion-pairing agent is mandatory for robust separation.

Method Principle: Tributylamine (TBA) forms neutral ion pairs with the phosphate groups, allowing retention on hydrophobic stationary phases.

Materials
  • Column: Agilent ZORBAX RRHD Extend-C18 (2.1 x 150 mm, 1.8 µm) or equivalent.[1][6]

  • Ion Pairing Agent: Tributylamine (TBA).[1][7]

  • Mobile Phase A: 97% Water / 3% Methanol + 5 mM TBA + Acetic Acid (pH 5.0).[1]

  • Mobile Phase B: 100% Methanol + 5 mM TBA + Acetic Acid.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Lyse cells in cold 80% Methanol (-80°C) to quench metabolism immediately.[1] Ru5P turnover is rapid (< 1 sec).[1]

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Evaporate supernatant under nitrogen; reconstitute in Mobile Phase A.

  • LC Gradient:

    • 0-2 min: 0% B (Isocratic hold to elute salts).[1]

    • 2-15 min: Linear gradient to 99% B.

    • Note: Ru5P and R5P are isomers.[4] Baseline separation is difficult. Verify separation using pure standards. If co-elution occurs, report as "Total Pentose Phosphates" or use GC-MS with methoximation derivatization.[1]

  • MS Parameters (Negative Mode):

    • Source: ESI (-)[1]

    • Precursor Ion: m/z 229.0 ( [M-H]- )[1]

    • Product Ions: m/z 97.0 (Phosphate), m/z 79.0 (PO3).[1]

    • Validation: Use 13C-labeled yeast extract as an internal standard to correct for matrix effects.

Enzymatic Spectrophotometric Assay

For labs without LC-MS, Ru5P can be measured by coupling its conversion to NADH oxidation/reduction.[1]

Reaction Logic:


11

Preferred Protocol (Xu5P/Ru5P Combined):

  • Buffer: 50 mM Glycylglycine, pH 7.4.

  • Add Sample + TPP + MgCl2 + NADH.[1]

  • Add Transketolase (TKT) and Glycerol-3-Phosphate Dehydrogenase (GDH) / Triosephosphate Isomerase (TPI) .[1]

  • Initiate with RPE .

  • Measure decrease in Absorbance at 340nm. This quantifies the pool of Ru5P + Xu5P converted to GAP.

Therapeutic Implications

Oncology: The Warburg Effect

Cancer cells upregulate the PPP to generate NADPH (ROS defense) and R5P (replication).

  • Target: RPIA (Ribose-5-Phosphate Isomerase A) is significantly overexpressed in hepatocellular carcinoma (HCC) and lung cancer.[1]

  • Mechanism: High RPIA drives Ru5P toward nucleotide synthesis.

  • Drug Strategy: Small molecule inhibitors of RPIA are currently in preclinical development to induce "nucleotide stress" in tumors without affecting non-proliferating tissue.

Parasitology[1]
  • Target: Trypanosoma cruzi (Chagas disease) and Leishmania possess RPI isoforms (RpiB) structurally distinct from human RPI (RpiA).[1]

  • Opportunity: This structural divergence allows for the design of selective inhibitors that starve the parasite of nucleotides without host toxicity.

References

  • Wamelink, M. M., et al. (2005). "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism."[8] Journal of Chromatography B.

  • Chou, Y. C., et al. (2022). "Suppression of Ribose-5-Phosphate Isomerase A Induces ROS to Activate Autophagy, Apoptosis, and Cellular Senescence in Lung Cancer."[1] International Journal of Molecular Sciences. [1]

  • Roos, A. K., et al. (2005). "Structural and functional studies of ribose-5-phosphate isomerase B from Mycobacterium tuberculosis."[1][9] Journal of Biological Chemistry.

  • Akram, M., et al. (2024). "Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target."[1] Medtigo Journal.

  • PubChem. "D-Ribulose 5-phosphate Compound Summary."[1] National Library of Medicine. [1]

D-Ribulose 5-phosphate sodium salt CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to D-Ribulose 5-Phosphate Sodium Salt: Properties, Metabolism, and Applications

Abstract

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of the Pentose Phosphate Pathway (PPP) and the Calvin cycle. As the product of the oxidative phase of the PPP, it serves as the critical precursor for the synthesis of nucleotides, cofactors, and aromatic amino acids. Its metabolic fate is tightly regulated, directing carbon flux towards either nucleotide production via conversion to ribose 5-phosphate or back to glycolysis through xylulose 5-phosphate. This guide provides a comprehensive overview of the physicochemical properties of D-Ribulose 5-phosphate sodium salt, its core biochemical roles, its significance in research and drug development, and detailed protocols for its practical application in the laboratory.

Physicochemical Properties

D-Ribulose 5-phosphate is typically handled in the laboratory as a more stable salt form, most commonly the sodium salt. However, inconsistencies in CAS numbers and molecular weights across suppliers and databases necessitate careful consideration of the specific form being used. The compound exists as a free acid, a monosodium salt, and a disodium salt, each with distinct properties.

PropertyD-Ribulose 5-phosphate (Free Acid)D-Ribulose 5-phosphate Disodium SaltD-Ribulose 5-phosphate Sodium Salt (unspecified)
Molecular Formula C₅H₁₁O₈P[1][2]C₅H₉Na₂O₈P[3]C₅H₁₁NaO₈P (inferred)
Molecular Weight 230.11 g/mol [1][2]274.07 g/mol [3]253.10 g/mol [4]
CAS Number 551-85-9[1][2]108321-99-9[3]76054-75-6[4][5]
Appearance -White Solid[4]-
Solubility -Soluble in PBS (pH 7.2) at 10 mg/mL[4]-
Storage -Store at -20°C[4]-

Causality Behind Formulation Choice: The phosphate group of Ru5P has two acidic protons, allowing for the formation of mono- and disodium salts. The salt forms are generally more stable and soluble in aqueous buffers than the free acid, making them preferable for biochemical assays. Researchers must verify the specific salt form provided by their supplier by checking the molecular formula and weight on the certificate of analysis to ensure accurate molar concentration calculations for experiments.

Biochemical Significance and Metabolic Role

Ru5P is a central hub in cellular metabolism, primarily known for its role in the Pentose Phosphate Pathway (PPP).[6]

The Pentose Phosphate Pathway (PPP)

The PPP is a crucial metabolic pathway that runs parallel to glycolysis.[7] It does not primarily generate ATP but serves two major functions:

  • Generation of NADPH: The oxidative phase of the PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting the cell against oxidative stress by regenerating reduced glutathione.[6][8]

  • Production of Precursors: The non-oxidative phase produces ribose 5-phosphate (R5P), the backbone of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA), as well as erythrose 4-phosphate, a precursor for aromatic amino acid synthesis.[8][9][10]

Formation and Fate of D-Ribulose 5-Phosphate

Ru5P is the end-product of the oxidative branch of the PPP, formed from 6-phosphogluconate by the enzyme 6-phosphogluconate dehydrogenase.[11][12] This reaction releases a molecule of CO₂ and generates the second molecule of NADPH in the pathway.[12]

Once formed, Ru5P stands at a critical branch point and is directed down one of two paths by specific isomerase or epimerase enzymes, depending on the metabolic needs of the cell:[10]

  • To Ribose 5-phosphate (R5P): Catalyzed by ribose-5-phosphate isomerase (RPI) , this reaction converts the ketopentose (Ru5P) to an aldopentose (R5P).[2][13][14] This is the primary route when the cell requires precursors for nucleotide and nucleic acid synthesis.[2]

  • To Xylulose 5-phosphate (Xu5P): Catalyzed by ribulose-5-phosphate 3-epimerase (RPE) , this reaction alters the stereochemistry at the third carbon, forming Xu5P.[2][15] Xu5P is then used in the subsequent reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, to regenerate glycolytic intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate.[10]

PPP_Hub cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-P PG6 6-Phosphogluconate G6P->PG6 G6PD NADPH1 NADPH Ru5P D-Ribulose-5-P PG6->Ru5P 6PGD NADPH2 NADPH R5P Ribose-5-P Ru5P->R5P RPI (Isomerase) Xu5P Xylulose-5-P Ru5P->Xu5P RPE (Epimerase) Nucleotides Nucleotide & Nucleic Acid Synthesis R5P->Nucleotides Glycolysis Glycolytic Intermediates (F6P, G3P) Xu5P->Glycolysis Transketolase/ Transaldolase

Central role of D-Ribulose 5-Phosphate in the Pentose Phosphate Pathway.
Role in the Calvin Cycle

In photosynthetic organisms, Ru5P plays a vital role in the regeneration phase of the Calvin-Benson-Bassham (CBB) cycle.[16] It is phosphorylated by the enzyme phosphoribulokinase (PRK) in an ATP-dependent reaction to form ribulose-1,5-bisphosphate (RuBP).[2][16] RuBP is the substrate for RuBisCO, the enzyme that fixes atmospheric CO₂ into organic carbon, initiating the cycle.[16][17]

Applications in Research and Drug Development

The central metabolic position of Ru5P makes it a valuable tool and a key area of study for researchers in various fields.

  • Enzyme Kinetics and Inhibitor Screening: D-Ribulose 5-phosphate sodium salt is the essential substrate for studying the kinetics and inhibition of enzymes like RPI and RPE.[15] Understanding these enzymes is critical, as their dysregulation can impact cellular proliferation and stress responses.

  • Cancer Metabolism: Many cancer cells exhibit the Warburg effect, characterized by high rates of glycolysis. They also show increased flux through the PPP to generate NADPH for antioxidant defense and R5P for rapid nucleotide synthesis to support proliferation.[6] Studying the metabolism of Ru5P helps elucidate the metabolic reprogramming in cancer and may reveal novel therapeutic targets.

  • Oxidative Stress and Disease: The PPP is the primary defense against oxidative damage.[6] Research into diseases associated with high oxidative stress, such as neurodegenerative disorders and inflammatory conditions, often involves interrogating the flux through the PPP, where Ru5P is a key biomarker.

  • Microbiology and Biotechnology: The PPP can be engineered in microorganisms to enhance the production of valuable metabolites, such as aromatic amino acids or biofuels.[8][10] Ru5P serves as a critical node in these engineered pathways.

Experimental Protocols and Methodologies

Preparation of Stock Solutions

Accurate preparation of a D-Ribulose 5-phosphate sodium salt stock solution is fundamental for reliable experimental results.

  • Objective: To prepare a stable, concentrated stock solution for use in enzymatic assays.

  • Materials:

    • D-Ribulose 5-phosphate sodium salt (verify molecular weight from supplier)

    • High-purity water (e.g., Milli-Q)

    • Buffer of choice (e.g., PBS, Tris-HCl, Glycylglycine)

    • pH meter

  • Protocol:

    • Calculate Mass: Determine the mass of the sodium salt needed for your desired volume and concentration (e.g., 100 mM). Ensure you use the correct molecular weight for the specific salt form you have.

    • Dissolution: Weigh the required amount and dissolve it in a volume of high-purity water slightly less than your final target volume.

    • pH Adjustment: The pH of the solution may be acidic. Adjust the pH to the desired value (typically 7.2-7.7 for enzymatic assays) using a suitable base (e.g., 1 M NaOH). This step is crucial as enzyme activity is highly pH-dependent.

    • Final Volume: Bring the solution to the final volume with high-purity water.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.

Enzymatic Assay for Ru5P Conversion (Epimerase Activity)

This protocol describes a coupled spectrophotometric assay to measure the activity of D-Ribulose 5-Phosphate 3-Epimerase (RPE), which converts Ru5P to Xu5P.[18]

  • Principle of the Assay: The activity of RPE is not directly measurable via a change in absorbance. Therefore, its activity is "coupled" to a series of enzymatic reactions that ultimately result in the oxidation of NADH to NAD+, which can be monitored as a decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the rate of RPE activity.

Assay_Workflow cluster_main RPE Reaction (Not Directly Measurable) cluster_coupling1 Coupling Reaction 1 cluster_coupling2 Coupling Reaction 2 & 3 Ru5P D-Ribulose-5-P (Substrate) Xu5P D-Xylulose-5-P Ru5P->Xu5P RPE G3P Glyceraldehyde-3-P Xu5P->G3P TK RPE RPE (Enzyme of Interest) R5P D-Ribose-5-P R5P->G3P S7P Sedoheptulose-7-P DHAP Dihydroxyacetone-P G3P->DHAP TPI TK Transketolase (TK) GlyP α-Glycerol-P DHAP->GlyP α-GDH NADH NADH (A340 = High) NAD NAD+ (A340 = Low) NADH->NAD Monitored at 340nm TPI TPI GDH α-GDH

Workflow of the coupled enzymatic assay for RPE activity.
  • Reagents & Equipment:

    • Spectrophotometer capable of reading at 340 nm

    • Cuvettes (1 cm path length)

    • Glycylglycine buffer (e.g., 250 mM, pH 7.7)

    • D-Ribulose 5-Phosphate solution (e.g., 100 mM)

    • D-Ribose 5-Phosphate solution (required for the transketolase reaction)

    • Thiamine Pyrophosphate (TPP, Cocarboxylase), a cofactor for transketolase

    • Magnesium Chloride (MgCl₂)

    • β-NADH solution

    • Coupling enzymes: Transketolase (TK), Triosephosphate Isomerase (TPI), and α-Glycerophosphate Dehydrogenase (α-GDH)

    • Enzyme sample containing RPE

  • Step-by-Step Methodology: (Adapted from Sigma-Aldrich Procedure)[18]

    • Prepare Reaction Mix: In a cuvette, prepare a master mix containing all components except the substrate (D-Ribulose 5-Phosphate). The final concentrations in a 3.00 mL reaction should be approximately:

      • 58 mM Glycylglycine

      • 1.7 mM Ribose 5-Phosphate

      • 15 mM MgCl₂

      • 0.002% (w/v) TPP

      • 0.13 mM NADH

      • ~0.5 units Transketolase

      • ~5 units Triosephosphate Isomerase

      • ~0.5 units α-Glycerophosphate Dehydrogenase

      • Your RPE enzyme sample

    • Equilibration: Mix by inversion and place the cuvette in the spectrophotometer. Allow the temperature to equilibrate to 25°C.

    • Baseline Reading: Monitor the absorbance at 340 nm. There may be a slow background rate of NADH oxidation.

    • Initiate Reaction: Add the final component, D-Ribulose 5-Phosphate (to a final concentration of ~1.7 mM), to the cuvette.

    • Monitor Absorbance: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

    • Calculate Rate: Determine the maximum linear rate of absorbance change per minute (ΔA₃₄₀/min). Be sure to subtract the background rate from the blank (a reaction mix without the RPE enzyme or without the Ru5P substrate).

  • Causality and Self-Validation:

    • Why D-Ribose 5-Phosphate? Transketolase requires two substrates, a ketose (Xu5P from the RPE reaction) and an aldose (R5P), to produce glyceraldehyde 3-phosphate (G3P).[18]

    • Why TPI and α-GDH? The product of the transketolase reaction, G3P, is isomerized to Dihydroxyacetone Phosphate (DHAP) by TPI. DHAP is then reduced to α-Glycerol Phosphate by α-GDH, a reaction that consumes one molecule of NADH.[18] This final step is what allows for spectrophotometric monitoring.

    • Why run a blank? A blank reaction lacking the primary substrate (Ru5P) is critical to measure and subtract any non-specific NADH oxidation, ensuring the measured rate is truly dependent on RPE activity.

Conclusion and Future Directions

D-Ribulose 5-phosphate sodium salt is more than a simple chemical reagent; it is a key to unlocking fundamental aspects of cellular metabolism. Its central position in the PPP makes it indispensable for studies in cancer biology, metabolic diseases, and biotechnology. Future research will likely focus on the intricate regulation of enzymatic activity at the Ru5P branch point and how this node can be manipulated for therapeutic benefit, for instance, to selectively starve cancer cells of nucleotides or to sensitize them to oxidative stress. The development of more advanced analytical techniques will further illuminate the dynamic flux of this critical metabolite in both health and disease.

References

  • Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. (2025). MDPI. [Link]

  • D-Ribulose 5-phosphate. PubChem, National Institutes of Health. [Link]

  • Ribulose 5-phosphate – Knowledge and References. Taylor & Francis. [Link]

  • Liang, W., et al. (2011). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. The FASEB Journal. [Link]

  • Ribulose 5-phosphate. Wikipedia. [Link]

  • Ribulose 5 phosphate – Knowledge and References. Taylor & Francis. [Link]

  • D-Ribulose 5-phosphate sodium salt. PubChem, National Institutes of Health. [Link]

  • D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. PubMed, National Institutes of Health. [Link]

  • Ribose 5-phosphate. Wikipedia. [Link]

  • Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. PMC, National Institutes of Health. [Link]

  • Pentose phosphate pathway (article). Khan Academy. [Link]

  • Carbon fixation is initiated by the ribulose bisphosphate... ResearchGate. [Link]

  • The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews. [Link]

  • Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle. Frontiers in Plant Science. [Link]

  • Ribose-5-phosphate isomerase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes. [Link]

Sources

Methodological & Application

D-Ribulose 5-phosphate sodium salt in vitro enzyme kinetics assay protocol.

Author: BenchChem Technical Support Team. Date: March 2026

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Defining Assay Methodology

I'm now detailing the step-by-step methodology, focusing on reagent preparation. I've broken down reagent preparation, spectrophotometer setup, and baseline acquisition into concise steps. I've explained the rationale behind key steps, such as storing Ru5P on ice to maintain activity. I've described the master mix to minimize pipetting errors.

Refining Protocol Steps

I'm now detailing step-by-step reaction initiation and monitoring. I will add that adding the D-Ribulose 5-phosphate sodium salt at a final concentration of 1 mM. I'm focusing on validating the reaction rate, and ensuring it's linear by controlling substrate depletion or product inhibition to create a clear protocol. I'm also preparing the calculation of specific activity using the new formula with all terms defined.

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Application Note: In Vitro Enzyme Kinetics Assay Protocol for D-Ribulose 5-Phosphate Sodium Salt

Introduction & Mechanistic Rationale

D-Ribulose 5-phosphate (Ru5P) is a central metabolite in both the pentose phosphate pathway and the Calvin-Benson-Bassham (CBB) cycle. In biochemical research and drug development, accurately measuring the kinetics of enzymes that utilize Ru5P is critical for understanding metabolic flux and screening allosteric regulators.

This application note details a highly reliable, continuous spectrophotometric coupled-enzyme assay designed around Phosphoribulokinase (PRK) , which catalyzes the ATP-dependent phosphorylation of Ru5P to Ribulose 1,5-bisphosphate (RuBP) [1.4],[1].

The Causality of the Coupled System: Because the direct products of the PRK reaction (RuBP and ADP) do not possess strong, distinct optical absorbance signatures in the visible or near-UV spectrum, the primary reaction must be coupled to a secondary reporter system. We utilize Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)[2],[1]. PK uses the generated ADP to convert Phosphoenolpyruvate (PEP) into Pyruvate. LDH then reduces Pyruvate to Lactate, simultaneously oxidizing NADH to NAD⁺. This creates a strict 1:1:1 stoichiometric linkage between Ru5P consumption and NADH oxidation, allowing real-time kinetic monitoring at 340 nm.

Reaction Pathway Visualization

PRK_Coupled_Assay cluster_1 1. Primary Phosphorylation cluster_2 2. ATP Regeneration cluster_3 3. Optical Detection Ru5P D-Ribulose 5-Phosphate PRK Phosphoribulokinase (PRK) Ru5P->PRK ATP1 ATP ATP1->PRK RuBP Ribulose 1,5-bisphosphate PRK->RuBP ADP1 ADP PRK->ADP1 PK Pyruvate Kinase (PK) ADP1->PK Transferred PEP Phosphoenolpyruvate (PEP) PEP->PK ATP2 ATP PK->ATP2 Pyr Pyruvate PK->Pyr LDH Lactate Dehydrogenase (LDH) Pyr->LDH Transferred NADH NADH (Abs: 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD

Figure 1: Reaction schematic of the PRK-PK-LDH coupled enzyme assay for D-Ribulose 5-phosphate.

Quantitative Data: Assay Composition & Parameters

To ensure Michaelis-Menten kinetics are accurately captured without rate-limiting bottlenecks in the coupling enzymes, the assay components must be strictly optimized.

Table 1: Optimized in vitro Assay Components for PRK Kinetics [1]

ComponentFinal ConcentrationMechanistic Purpose
Tris-HCl (pH 8.2) 100 mMMaintains optimal pH for PRK and prevents protonation of critical active-site histidines[1].
MgCl₂ 10 mMEssential divalent cation; coordinates with ATP to form the true Mg-ATP²⁻ substrate complex.
DTT 0.5 mMReduces regulatory disulfides, essential for activating eukaryotic PRK isoforms[3],[4].
ATP 5 mMPrimary phosphate donor for the kinase reaction. Maintained in excess.
PEP 0.2 mMPhosphate donor for the PK coupling reaction.
NADH 0.2 mMOptical reporter molecule; oxidation measured at 340 nm.
Pyruvate Kinase (PK) 2 U/mLCoupling enzyme 1: Regenerates ATP and forms Pyruvate.
Lactate Dehydrogenase (LDH) 2 U/mLCoupling enzyme 2: Reduces Pyruvate, oxidizing NADH.
D-Ribulose 5-phosphate (Na⁺ salt) 1 mMTarget substrate; initiates the reaction pathway[2].

Table 2: Typical Kinetic Parameters

ParameterValueNotes
Wavelength 340 nmPeak absorption for NADH; NAD⁺ does not absorb here.
Temperature 30 °CStandard physiological assay temperature[2].
Extinction Coefficient (ε) 6.22 mM⁻¹ cm⁻¹Specific to NADH at 340 nm.
Typical Kₘ (Ru5P) ~50 - 200 µMVaries by species and PRK isoform[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By establishing a baseline prior to substrate addition, the researcher can definitively isolate Ru5P-dependent activity from background noise.

Step 1: Reagent and Buffer Preparation

  • Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.2 at room temperature.

  • Freshly prepare a 10 mM stock of D-Ribulose 5-phosphate sodium salt in deionized water and keep it strictly on ice. Causality: The sodium salt is utilized because the free acid form of Ru5P is highly unstable and prone to spontaneous isomerization. Keeping it on ice prevents thermal degradation prior to the assay.

  • Prepare a "Coupling Master Mix" containing the Tris-HCl buffer, MgCl₂, DTT, ATP, PEP, NADH, PK, and LDH at their respective 1X concentrations (accounting for the final volume). Causality: Batching these components prevents pipetting errors and ensures the coupling enzymes are present in uniform, non-rate-limiting excess across all replicates.

Step 2: Spectrophotometer Setup

  • Power on the UV-Vis spectrophotometer and allow the UV lamp to stabilize for at least 15 minutes.

  • Set the detection wavelength to 340 nm and engage the Peltier temperature controller to maintain the cuvette chamber at 30 °C[2].

Step 3: Baseline Acquisition (Self-Validation Phase)

  • Pipette 900 µL of the Coupling Master Mix into a 1 mL quartz cuvette.

  • Add the purified PRK enzyme (e.g., 10–50 µL, depending on stock concentration).

  • Mix gently by inversion and place the cuvette in the spectrophotometer.

  • Monitor the absorbance for 2–3 minutes.

  • Causality: This step is critical for self-validation. A flat baseline confirms the system is stable. If the absorbance drops before Ru5P is added, it indicates background ATPase contamination in your PRK preparation or spontaneous NADH oxidation. This background rate (

    
    ) must be subtracted from the final test rate.
    

Step 4: Reaction Initiation and Monitoring

  • Initiate the reaction by adding the required volume of D-Ribulose 5-phosphate sodium salt stock to achieve a final concentration of 1 mM (e.g., 100 µL of 10 mM stock)[1].

  • Rapidly mix by inversion and immediately record the decrease in absorbance at 340 nm for 5 to 10 minutes.

  • Extract the maximum linear rate (

    
    ) from the linear portion of the curve. Causality: If the rate begins to curve early, substrate depletion or product inhibition is occurring. In such cases, the PRK sample must be diluted to capture true initial velocity (
    
    
    
    ).

Data Analysis & Kinetic Calculations

To calculate the specific activity of the enzyme, apply the Beer-Lambert law using the extinction coefficient of NADH.

Specific Activity Formula:



Where:

  • 1 Unit (U) = 1 µmole of D-Ribulose 5-phosphate phosphorylated per minute.

  • 
      = Total assay volume in mL (e.g., 1.0 mL).
    
  • 
      = Extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
    
  • 
      = Path length of the cuvette (typically 1 cm).
    
  • 
      = Volume of PRK enzyme added in mL.
    
  • 
      = Concentration of the PRK stock in mg/mL.
    

References[3] Runquist, J. A., Koteiche, H. A., Harrison, D. H. T., & Miziorko, H. M. (1999). Molecular Approaches to Probe Differential NADH Activation of Phosphoribulokinase Isozymes from Rhodobacter sphaeroides. Archives of Biochemistry and Biophysics, 363(2), 273-282. URL: https://doi.org/10.1006/abbi.1998.1084[4] Miziorko, H. M. (2000). Phosphoribulokinase: Current Perspectives on the Structure/Function Basis for Regulation and Catalysis. Advances in Enzymology and Related Areas of Molecular Biology, 74, 95-127. URL: https://pubmed.ncbi.nlm.nih.gov/10800595/[2] Papapetridis, I., et al. (2018). Optimizing anaerobic growth rate and fermentation kinetics in Saccharomyces cerevisiae strains expressing Calvin-cycle enzymes. Biotechnology for Biofuels, 11, 17. URL: https://doi.org/10.1186/s13068-018-1016-1[1] Koteiche, H. A., & Miziorko, H. M. (1998). Functional contribution of a conserved, mobile loop histidine of phosphoribulokinase. Protein Science, 7(12), 2531-2536. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2143874/

Sources

Application Note: High-Resolution Coupled Spectrophotometric Assay for Ribulose-5-Phosphate Epimerase (RPE)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ribulose-5-phosphate 3-epimerase (RPE) is a pivotal metalloenzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and the Calvin-Benson cycle. By catalyzing the reversible epimerization of D-Ribulose 5-phosphate (Ru5P) to D-Xylulose 5-phosphate (Xu5P), RPE regulates the cellular flux of carbon required for nucleotide biosynthesis and the generation of reducing power (NADPH) to combat oxidative stress. Because of its central metabolic role, RPE has emerged as a critical node of study in both plant biochemistry and pathogen drug development, particularly in protozoan parasites like Trypanosoma cruzi ()[1].

Because the epimerization of Ru5P to Xu5P involves no net change in oxidation state or light-absorbing chromophores, the reaction lacks a direct optical signature. To achieve real-time kinetic monitoring, the RPE reaction must be thermodynamically "pulled" forward and optically linked via a multi-step coupled enzymatic cascade ()[2].

Principle of the Coupled Assay

This protocol details a continuous, self-validating 4-step spectrophotometric assay. The causality of the system relies on linking the generation of Xu5P to the stoichiometric oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Target Reaction: RPE converts Ru5P to Xu5P.

  • Carbon Transfer: Transketolase (TK) requires an aldose acceptor to function. We supply D-Ribose 5-phosphate (R5P) so TK can transfer a two-carbon unit from Xu5P to R5P, yielding Sedoheptulose 7-phosphate and Glyceraldehyde 3-phosphate (G3P).

  • Isomerization: Triosephosphate Isomerase (TPI) rapidly converts G3P to Dihydroxyacetone phosphate (DHAP).

  • Optical Reporting:

    
    -Glycerophosphate Dehydrogenase (GDH) reduces DHAP to Glycerol 3-phosphate, consuming NADH in the process.
    

RPE_Assay_Mechanism Ru5P D-Ribulose 5-phosphate (Ru5P) Xu5P D-Xylulose 5-phosphate (Xu5P) Ru5P->Xu5P Ribulose-5-phosphate epimerase (RPE) [Target Enzyme] G3P Glyceraldehyde 3-phosphate (G3P) + Sedoheptulose 7-phosphate Xu5P->G3P Transketolase (TK) Requires: D-Ribose 5-phosphate, TPP, Mg²⁺ DHAP Dihydroxyacetone phosphate (DHAP) G3P->DHAP Triosephosphate Isomerase (TPI) Gly3P Glycerol 3-phosphate DHAP->Gly3P α-Glycerophosphate Dehydrogenase (GDH) Consumes NADH + H⁺ → NAD⁺

Fig 1. Reaction cascade of the RPE coupled spectrophotometric assay monitoring NADH oxidation.

Reagent Preparation & Experimental Setup

To ensure the assay is not rate-limited by the reporter enzymes, TK, TPI, and GDH must be supplied in vast excess. Furthermore, TK strictly requires Thiamine pyrophosphate (TPP) and a divalent cation (Mg²⁺) for catalysis.

Quantitative Assay Parameters
ParameterValue / Description
Detection Wavelength 340 nm
Extinction Coefficient (

)
6.22 mM⁻¹ cm⁻¹ (for NADH)
Reaction Stoichiometry 1 µmol NADH oxidized : 1 µmol Ru5P epimerized
Assay Volume 1.0 mL (Standard UV-Vis Cuvette)
Temperature 25 °C (or 30 °C depending on target organism)
Reagent Master Mix Formulation

Prepare fresh daily and keep on ice.

ReagentStock ConcentrationFinal Assay ConcentrationMechanistic Purpose
Tris-HCl Buffer (pH 7.9)500 mM50 mMMaintains optimal pH for RPE and coupling enzymes
MgCl₂100 mM10 mMEssential divalent cation cofactor for TK and RPE
Thiamine Pyrophosphate10 mM0.1 mMCoenzyme strictly required for Transketolase activity
D-Ribose 5-phosphate50 mM2.0 mMAldose acceptor for the TK-mediated carbon transfer
NADH10 mM0.2 mMOptical reporter molecule
Transketolase (TK)100 U/mL1 U/mLConverts Xu5P + R5P → G3P + S7P
Triosephosphate Isomerase1000 U/mL10 U/mLIsomerizes G3P to DHAP

-GDH
200 U/mL2 U/mLReduces DHAP to Glycerol-3-P, oxidizing NADH
D-Ribulose 5-phosphate20 mM1.0 mMPrimary substrate for RPE

Self-Validating Experimental Protocol

A critical, field-proven insight in RPE enzymology is that commercial preparations of D-Ribulose 5-phosphate frequently contain significant trace amounts of the reaction product, D-Xylulose 5-phosphate ()[3]. If RPE is added immediately, the coupling enzymes will process this contaminant, resulting in a false-positive burst of NADH oxidation. The following protocol utilizes a self-validating background subtraction step to isolate true RPE kinetics.

Step 1: Baseline Establishment
  • Pipette 900 µL of the Reagent Master Mix (containing everything except Ru5P and the RPE sample) into a 1 mL quartz cuvette.

  • Place the cuvette in the spectrophotometer and blank the instrument at 340 nm.

  • Monitor for 1 minute to ensure baseline stability (no non-specific NADH oxidation).

Step 2: Background Subtraction (The Xu5P Contamination Check)
  • Add 50 µL of the 20 mM D-Ribulose 5-phosphate (Ru5P) stock to the cuvette (Final volume = 950 µL).

  • Mix by rapid inversion.

  • Monitor the absorbance at 340 nm for 2–3 minutes.

    • Causality Note: Any decrease in absorbance here is driven by the TK/TPI/GDH cascade acting on Xu5P impurities present in the Ru5P substrate.

  • Record the linear slope of this background rate (

    
    /min). Wait until the slope flattens, indicating all contaminating Xu5P has been consumed.
    
Step 3: Reaction Initiation
  • Add 50 µL of the RPE enzyme sample (or lysis buffer for the negative control) to the cuvette (Final volume = 1.0 mL).

  • Mix immediately by inversion and resume recording at 340 nm.

Step 4: Data Acquisition
  • Record the continuous decrease in absorbance for 5–10 minutes.

  • Identify the linear portion of the curve (steady-state kinetics) and calculate the gross reaction rate (

    
    /min).
    

Data Analysis & Interpretation

To determine the true specific activity of the RPE sample, the background rate must be subtracted from the gross rate.

1. Calculate Net Absorbance Change:



2. Calculate Volumetric Activity (U/mL):



Where:
  • 
     = Total assay volume (1.0 mL)
    
  • 
     = Volume of RPE enzyme added (0.05 mL)
    
  • 
     = Millimolar extinction coefficient of NADH at 340 nm.
    

3. Calculate Specific Activity (U/mg): Divide the Volumetric Activity by the protein concentration of the RPE sample (mg/mL). One unit (U) is defined as the amount of enzyme that catalyzes the epimerization of 1 µmole of D-Ribulose 5-phosphate to D-Xylulose 5-phosphate per minute under the specified conditions.

References
  • Structure, kinetic characterization and subcellular localization of the two ribulose 5-phosphate epimerase isoenzymes from Trypanosoma cruzi. PLoS One.[Link]

  • Characterization of chloroplast ribulose-5-phosphate-3-epimerase from the microalga Chlamydomonas reinhardtii. CNR-IRIS. [Link]

  • Fatty acid synthesis and the oxidative pentose phosphate pathway in developing embryos of oilseed rape (Brassica napus L.). Journal of Experimental Botany.[Link]

Sources

Application Note: Precision Cell-Based Metabolic Flux Analysis Using D-Ribulose 5-Phosphate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic engineering and oncology drug development, the Pentose Phosphate Pathway (PPP) represents a critical nexus for cellular redox homeostasis and nucleotide biosynthesis[1]. D-Ribulose 5-phosphate (Ru5P) is the central intermediate that dictates whether carbon flux is routed toward anabolism or recycled back into glycolysis[2]. This application note provides an authoritative framework for utilizing D-Ribulose 5-phosphate sodium salt in cell-based Metabolic Flux Analysis (MFA). By detailing the causality behind substrate selection, cell permeabilization, and LC-MS/MS isobaric resolution, this guide equips researchers with self-validating protocols to accurately quantify non-oxidative PPP flux.

Mechanistic Grounding: The Role of Ru5P in Central Carbon Metabolism

The PPP is broadly divided into two branches. The irreversible oxidative branch (oxPPP) generates NADPH and terminates with the production of Ru5P via the enzyme 6-phosphogluconate dehydrogenase (6PGD)[3]. From here, Ru5P acts as the master distributor of the reversible non-oxidative branch (non-oxPPP). It is isomerized to Ribose 5-phosphate (R5P) for nucleotide synthesis or epimerized to Xylulose 5-phosphate (X5P) to feed back into glycolysis[4].

PPP_Network G6P Glucose-6-Phosphate Ru5P D-Ribulose 5-Phosphate G6P->Ru5P Oxidative PPP R5P Ribose 5-Phosphate Ru5P->R5P Isomerase X5P Xylulose 5-Phosphate Ru5P->X5P Epimerase F6P Fructose-6-Phosphate R5P->F6P Transketolase GAP Glyceraldehyde-3-P X5P->GAP Transketolase

Figure 1: Carbon routing from D-Ribulose 5-Phosphate through the Pentose Phosphate Pathway.

Causality in Reagent Selection: Why the Sodium Salt?

In cell-based assays, introducing Ru5P exogenously is required to isolate and measure the non-oxPPP independently of upstream glucose-6-phosphate dehydrogenase (G6PD) activity. The free acid form of Ru5P is highly unstable and prone to spontaneous hydrolysis. The sodium salt form is strictly required because it provides exceptional aqueous solubility and pH stability.

  • The Causality: Introducing an acidic substrate directly into a permeabilized cell system would alter the local intracellular pH, artificially suppressing pH-sensitive glycolytic enzymes (like phosphofructokinase). The sodium salt ensures the physiological buffering capacity of the assay medium is maintained, yielding true-to-life kinetic data.

Causality in Assay Design: Why Permeabilized Cells?

Intact cell membranes are impermeable to highly polar, phosphorylated intermediates like Ru5P. While crude cell lysates permit substrate access, homogenization destroys the spatial organization and macromolecular crowding of the cell, leading to artifactual, diffusion-limited enzyme kinetics.

  • The Causality: Utilizing a mild detergent like Digitonin selectively pores the cholesterol-rich plasma membrane while leaving organelle structures and cytosolic enzyme complexes intact. This allows exogenous Ru5P sodium salt to enter the cytosol and interact with the native PPP enzyme metabolon, providing physiologically relevant flux rates.

Analytical Challenges: Resolving Isobaric Pentose Phosphates

A major hurdle in MFA is that Gas Chromatography-Mass Spectrometry (GC-MS) cannot directly detect Ru5P without extensive derivatization, often forcing researchers to rely on distal components[5]. High-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, Ru5P, R5P, and X5P are isobaric isomers (identical molecular weights).

To prevent peak misidentification, highly pure Ru5P sodium salt must be used to generate matrix-matched standard curves to establish precise chromatographic retention times.

Table 1: Representative LC-MS/MS Parameters for Pentose Phosphates
MetabolitePrecursor Ion (m/z)Product Ion (m/z)PolarityExpected Retention Time (HILIC)
D-Ribulose 5-Phosphate 229.0196.96Negative12.4 min
Ribose 5-Phosphate 229.0196.96Negative11.8 min
Xylulose 5-Phosphate 229.0196.96Negative13.1 min
Fructose 6-Phosphate 259.0296.96Negative14.5 min

(Note: Retention times are illustrative and highly dependent on specific HILIC column chemistry and gradient).

Experimental Workflows and Protocols

Workflow Step1 1. Cell Permeabilization (Digitonin Buffer) Step2 2. Substrate Addition (D-Ru5P Sodium Salt) Step1->Step2 Step3 3. Metabolic Quenching (80% Cold Methanol) Step2->Step3 Step4 4. LC-MS/MS Analysis (Isotope Quantitation) Step3->Step4 Step5 5. Flux Calculation (13C-MFA Modeling) Step4->Step5

Figure 2: Step-by-step workflow for permeabilized cell metabolic flux analysis.

Protocol A: Preparation of Ru5P Analytical Standards for LC-MS/MS

This protocol ensures accurate absolute quantitation and corrects for ion suppression matrix effects.

  • Stock Preparation: Dissolve 10 mg of D-Ribulose 5-phosphate sodium salt in 1 mL of LC-MS grade water to create a concentrated stock. Aliquot into 50 µL volumes and store immediately at -80°C. Avoid freeze-thaw cycles which degrade the phosphate bond.

  • Matrix Generation: Harvest

    
     of your target cells (without tracer). Extract metabolites using 80% cold methanol (-80°C). Centrifuge at 15,000 x g for 15 min at 4°C. The supernatant serves as your "blank matrix".
    
  • Standard Curve Spiking: Dilute the Ru5P stock into the blank matrix to create a 7-point calibration curve (e.g., 0.1 µM to 100 µM).

  • Self-Validation Step: Spike a known concentration of a heavy isotope internal standard (e.g.,

    
    -Ribose 5-phosphate) into every standard well. If the internal standard peak area varies by >15% across the curve, matrix suppression is occurring, and the sample must be diluted further before MS injection.
    
Protocol B: Permeabilized Cell Assay for Non-Oxidative PPP Flux

This protocol measures the rate at which Ru5P is converted into downstream glycolytic intermediates (F6P and GAP).

  • Cell Seeding & Preparation: Seed cells in 6-well plates to reach 80% confluence. Wash twice with warm, substrate-free Base Assay Buffer (115 mM KCl, 10 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, 20 mM HEPES, pH 7.2).

  • Permeabilization: Add 1 mL of Base Assay Buffer containing 25 µg/mL Digitonin. Incubate at 37°C for exactly 5 minutes.

    • Causality Check: Digitonin specifically binds cholesterol. Because the plasma membrane is cholesterol-rich and mitochondrial membranes are cholesterol-poor, this selectively permeabilizes the outer membrane while keeping organelles intact.

  • Substrate Initiation: Aspirate the permeabilization buffer. Immediately add 1 mL of Assay Buffer supplemented with 2 mM D-Ribulose 5-phosphate sodium salt (and necessary cofactors like 0.5 mM TPP for transketolase activity).

  • Time-Course Quenching: At designated time points (e.g., 0, 5, 15, and 30 minutes), rapidly aspirate the buffer and add 1 mL of -80°C 80% Methanol .

    • Causality Check: Metabolism occurs on the millisecond timescale. Room temperature extraction allows residual enzyme activity to alter the metabolite pool. Cold methanol instantly denatures proteins and halts all enzymatic flux, locking the metabolic snapshot in place.

  • Extraction & Analysis: Scrape the cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 x g for 15 min. Transfer the supernatant to LC-MS vials for analysis.

  • Self-Validation Step: Include a parallel well where cells are NOT permeabilized but are exposed to Ru5P. Because intact cells cannot import Ru5P, the intracellular detection of Ru5P in this well should be zero. If Ru5P is detected, the washing protocol is insufficient, and extracellular contamination is present.

Data Presentation & Expected Outcomes

By tracking the depletion of Ru5P and the appearance of F6P and GAP over time, researchers can calculate the absolute flux through the non-oxidative PPP. This is particularly useful for evaluating the efficacy of transketolase (TKT) inhibitors in oncology.

Table 2: Illustrative Flux Data in Permeabilized Cancer Cells (Exogenous Ru5P Feed)
Experimental ConditionRu5P Consumption Rate (nmol/min/10⁶ cells)F6P Generation Rate (nmol/min/10⁶ cells)GAP Generation Rate (nmol/min/10⁶ cells)
Vehicle Control 12.5 ± 1.18.2 ± 0.74.1 ± 0.4
TKT Inhibitor (10 µM) 3.2 ± 0.41.1 ± 0.20.8 ± 0.1
Negative Control (Intact Cells) < 0.1 (No uptake)BaselineBaseline

Data Interpretation: A successful assay will show a stoichiometric relationship where 3 moles of Ru5P yield 2 moles of F6P and 1 mole of GAP. Deviations from this stoichiometry suggest carbon is being siphoned into alternative pathways (e.g., nucleotide biosynthesis).

References

  • BenchChem.
  • MDPI.Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI.
  • eLife.6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function. eLife Sciences.
  • MDPI.Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. MDPI.
  • Nature Communications / PMC.Inferring mitochondrial and cytosolic metabolism by coupling isotope tracing and deconvolution.

Sources

High-Resolution LC-MS/MS Protocol for the Absolute Quantification of D-Ribulose 5-Phosphate in Cell Lysates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

D-Ribulose 5-phosphate (Ru5P) is a critical intermediate in the oxidative phase of the Pentose Phosphate Pathway (PPP), serving as a precursor for nucleotide biosynthesis and a key marker of cellular redox balance[1]. However, the absolute quantification of Ru5P in biological matrices presents three severe analytical challenges:

  • Enzymatic Lability: In living cells, Ru5P is rapidly interconverted into Ribose 5-phosphate (R5P) by Ribose-5-phosphate isomerase (RPIA) and into Xylulose 5-phosphate (Xu5P) by Ribulose-5-phosphate 3-epimerase (RPE)[2]. Without instantaneous metabolic quenching, the measured concentration will reflect extraction artifacts rather than true biological steady states.

  • Isobaric Interference: Ru5P, R5P, and Xu5P are structural isomers with the exact same molecular formula (C₅H₁₁O₈P) and monoisotopic mass. In negative electrospray ionization (ESI-), they all yield an identical precursor ion at m/z 229.0 and share primary MS/MS fragmentation pathways (e.g., m/z 97.0 for H₂PO₄⁻)[3][4]. Mass spectrometry alone cannot distinguish them; baseline chromatographic separation is mandatory.

  • Metal Adsorption: Sugar phosphates possess a high affinity for the stainless-steel surfaces of standard LC systems, leading to severe peak tailing, signal loss, and poor reproducibility.

This application note details a self-validating, Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol designed to overcome these hurdles, ensuring high-fidelity quantification of Ru5P in cell lysates.

Mechanistic Pathway & Isomer Dynamics

To understand the necessity of the chromatographic conditions, one must map the position of Ru5P relative to its isobaric interferences.

PPP G6P Glucose 6-Phosphate (Upstream Precursor) Ru5P D-Ribulose 5-Phosphate (Target Metabolite) G6P->Ru5P Oxidative PPP (NADP+ -> NADPH) R5P Ribose 5-Phosphate (Isobaric Interference) Ru5P->R5P RPIA (Isomerase) Xu5P Xylulose 5-Phosphate (Isobaric Interference) Ru5P->Xu5P RPE (Epimerase)

Figure 1: Position of D-Ribulose 5-phosphate in the PPP and its isobaric isomers.

Experimental Workflow & Protocol

The following protocol is engineered as a self-validating system. By introducing a stable isotope-labeled internal standard (SIL-IS) at the exact moment of lysis, the workflow corrects for downstream extraction losses and matrix-induced ion suppression.

Workflow N1 1. Cell Culturing & Treatment (Grow to 70-80% confluency) N2 2. Rapid Quenching (Wash with cold PBS, add -20°C Extraction Solvent) N1->N2 N3 3. Cell Lysis & IS Spiking (Scrape cells, add U-13C Internal Standard, vortex) N2->N3 N4 4. Protein Precipitation (Centrifuge at 14,000 x g, 4°C for 15 min) N3->N4 N5 5. Supernatant Collection (Transfer to MS vials, maintain at 4°C) N4->N5 N6 6. HILIC LC-MS/MS Analysis (Separate isomers, quantify via MRM) N5->N6

Figure 2: End-to-end workflow for the extraction and quantification of Ru5P.

Step-by-Step Methodology

Phase 1: Rapid Quenching and Metabolite Extraction Causality Check: The use of a highly organic, sub-zero extraction solvent instantly denatures RPIA and RPE enzymes, freezing the dynamic equilibrium of the pentose phosphates.

  • Preparation: Pre-chill the extraction solvent (Methanol:Acetonitrile:Water, 40:40:20, v/v/v) to -20°C.

  • Quenching: Rapidly aspirate the culture media from the cell culture dish (e.g., 10 cm dish). Immediately wash the cells once with ice-cold PBS to remove extracellular matrix components and residual media.

  • Lysis: Instantly add 1.0 mL of the -20°C extraction solvent directly to the dish.

  • Internal Standard Addition: Immediately spike 10 µL of a U-¹³C-labeled internal standard mixture (containing 1 µM U-¹³C-Ru5P) into the dish. Note: Adding the IS prior to scraping ensures it undergoes the exact same physical and chemical stresses as the endogenous metabolites.

  • Homogenization: Scrape the cells thoroughly and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube. Vortex for 30 seconds, followed by sonication in an ice-water bath for 5 minutes to ensure complete mechanical disruption of the cell membranes.

  • Deproteinization: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Collection: Transfer the clear supernatant to a clean, metal-free LC-MS vial.

Phase 2: HILIC LC-MS/MS Analysis Causality Check: Sugar phosphates elute poorly on standard reversed-phase columns. HILIC provides excellent retention for highly polar analytes. Furthermore, maintaining a basic pH (pH 9.0) ensures the phosphate groups remain fully deprotonated, which sharpens peak shape and enables the baseline resolution of Ru5P, R5P, and Xu5P[3].

  • Column: Atlantis Premier BEH Z-HILIC (2.1 × 100 mm, 1.7 µm) or equivalent metal-passivated hardware.

  • Mobile Phase A: 15 mM Ammonium Bicarbonate in Water, adjusted to exactly pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Injection Volume: 2–5 µL.

  • Column Temperature: 35°C.

Quantitative Data & Analytical Parameters

Table 1: Optimized HILIC LC Gradient

In HILIC mode, the gradient begins with a high percentage of organic solvent (weak solvent) to retain polar compounds, gradually increasing the aqueous phase (strong solvent) to elute the sugar phosphates[3].

Time (min)Flow Rate (µL/min)%A (15 mM NH₄HCO₃, pH 9.0)%B (Acetonitrile)
0.03001090
2.03001090
10.03004060
12.03006040
14.03006040
14.13001090
20.03001090
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Data acquisition is performed in negative electrospray ionization (ESI-) mode. The transition from m/z 229.0 to 97.0 corresponds to the cleavage of the dihydrogen phosphate ion (H₂PO₄⁻)[4].

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Ribulose 5-phosphate229.097.050-22
Ribose 5-phosphate229.097.050-22
Xylulose 5-phosphate229.097.050-22
U-¹³C-Ribulose 5-phosphate (IS)234.099.050-22

System Suitability & Self-Validation Metrics

To ensure the trustworthiness of the generated data, the analytical run must be validated against strict system suitability criteria. If any of the following metrics fail, the run must be paused, and the listed corrective actions taken.

Table 3: Validation Metrics & Troubleshooting
MetricAcceptance CriteriaCorrective Action if Failed
Chromatographic Resolution (Rs) > 1.5 between Ru5P, R5P, and Xu5P in a neat standard injection.Verify mobile phase A pH is exactly 9.0. Replace column if stationary phase degradation is suspected.
Internal Standard Area Variance < 20% Relative Standard Deviation (RSD) across all biological samples.Dilute samples 1:5 in starting mobile phase to reduce matrix-induced ion suppression.
Carryover (Blank Injection) < 1% of the Lower Limit of Quantification (LLOQ) peak area.Extend the column wash phase (60% A) by 2–3 minutes to clear strongly retained matrix components.
Calibration Curve Linearity R² > 0.99 over the expected biological range (e.g., 0.05 – 10 µM).Narrow the dynamic range; check for detector saturation at the upper limits of the curve.

References

  • The return of metabolism: biochemistry and physiology of the pentose phosphate pathway.National Institutes of Health (NIH).
  • The immune response to RNA suppresses nucleic acid synthesis by limiting ribose 5-phosphate.Erasmus University Rotterdam (PURE.EUR.NL).
  • Application Note: Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column.LabRulez LCMS / Waters Corporation.
  • Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids.Journal of Experimental Botany | Oxford Academic.
  • UCL-MetIsoLib: A Public High-Resolution Tandem Mass Spectrometry Library for HILIC-Based Isomer-Resolved Profiling of Glycolysis, Central Carbon Metabolism, and Beyond in Urine, Plasma, Tissues, Cells, and Patient-Derived Organoids.Analytical Chemistry | ACS Publications.

Sources

Application Note: D-Ribulose 5-phosphate (Ru5P) as a Substrate for Phosphoribulokinase (PRK)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphoribulokinase (PRK; EC 2.7.1.[1]19) is the enzyme responsible for the ATP-dependent phosphorylation of D-Ribulose 5-phosphate (Ru5P) to Ribulose 1,5-bisphosphate (RuBP).[1][2][3] This reaction is the final step in the regeneration phase of the Calvin-Benson-Bassham (CBB) cycle, creating the high-energy acceptor molecule required for CO₂ fixation by Rubisco.

For researchers in metabolic engineering (cyanobacteria/biofuels) and herbicide development, PRK represents a high-value control point. However, the direct use of Ru5P as a substrate presents significant challenges due to its high cost and chemical instability (spontaneous isomerization).

This guide provides a validated workflow for:

  • In Situ Substrate Generation: Overcoming Ru5P instability by enzymatically generating it from Ribose-5-phosphate (R5P).

  • Kinetic Characterization: A continuous spectrophotometric coupled assay.

  • High-Throughput Screening (HTS): A luminescence-based endpoint assay for inhibitor discovery.

Biochemical Context & Pathway Logic[4][5]

PRK operates at a metabolic bottleneck. It consumes ATP to "prime" the carbon pump. Understanding the upstream and downstream flow is critical for assay design.

Pathway Visualization

The following diagram illustrates the regeneration of RuBP and the specific role of PRK.

CalvinRegeneration R5P Ribose-5-phosphate (R5P) Ru5P Ribulose-5-phosphate (Ru5P) R5P->Ru5P Isomerization RuBP Ribulose-1,5-bisphosphate (RuBP) Ru5P->RuBP Phosphorylation ATP ATP ATP->RuBP PRK_Enz Phosphoribulokinase (PRK) PRK_Enz->Ru5P ADP ADP RPI R5P Isomerase (RPI) RPI->R5P

Figure 1: The PRK reaction context.[1] R5P is isomerized to Ru5P, which is then phosphorylated by PRK using ATP.[1][2][3]

Critical Protocol Insight: Substrate Handling

The Problem: Commercial D-Ribulose 5-phosphate (Ru5P) is often sold as a barium salt (requiring removal of


 before use) or as an expensive sodium salt that degrades rapidly. In solution, Ru5P exists in equilibrium with Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (Xu5P).

The Solution: In Situ Generation. Instead of adding Ru5P directly, add Ribose-5-phosphate (R5P) and the enzyme Ribose-5-phosphate Isomerase (RPI) to your reaction buffer.

  • Mechanism: RPI rapidly converts R5P into Ru5P until equilibrium is reached. As PRK consumes Ru5P, RPI shifts the equilibrium to produce more Ru5P, ensuring a constant substrate supply.

  • Cost Efficiency: R5P is ~10x cheaper than Ru5P.

  • Stability: R5P is chemically stable at -20°C.

Protocol A: Continuous Spectrophotometric Assay (NADH-Coupled)

Application: Kinetic analysis (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, 

), mechanism of action studies. Principle: PRK activity produces ADP. The ADP production is coupled to NADH oxidation via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).[4][5] The rate of NADH depletion (measured at 340 nm) is directly proportional to PRK activity.
Assay Logic Diagram

CoupledAssay cluster_PRK 1. Target Reaction (PRK) cluster_PK 2. Coupling Reaction A (PK) cluster_LDH 3. Signal Reaction (LDH) Ru5P Ru5P RuBP RuBP Ru5P->RuBP ATP ATP ADP ADP ATP->ADP ATP_Regen ATP ADP->ATP_Regen Pyruvate Kinase PEP PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH NADH NADH (High Abs @ 340nm) NAD NAD+ (Low Abs @ 340nm) NADH->NAD Signal Decrease

Figure 2: The NADH-coupled enzyme cascade. 1 mole of RuBP formed = 1 mole NADH oxidized.[5]

Materials & Reagents
ReagentConcentration (Stock)Final Assay ConcentrationNotes
Tris-HCl (pH 7.8 - 8.0)100 mM50 mMOptimal pH for PRK.
MgCl₂100 mM10 mMEssential cofactor for ATP binding.
DTT (Dithiothreitol)100 mM5 mMCRITICAL: Activates eukaryotic PRK (reduces disulfides).
ATP100 mM2.5 mMSubstrate 1.
Ribose-5-phosphate (R5P)100 mM2.0 mMPre-substrate (converts to Ru5P).
Phosphoenolpyruvate (PEP)100 mM2.0 mMSubstrate for PK.
NADH10 mM0.2 - 0.3 mMSignal molecule. Prepare fresh/protect from light.
Coupling Enzymes MixMix of PK/LDH5 U/mL (PK), 5 U/mL (LDH)Ensure excess to not limit rate.
R5P Isomerase (RPI)1 kU/mL10 U/mLConverts R5P -> Ru5P.
PRK EnzymeVariable~0.5 - 2.0 µg/mLThe target enzyme.
Step-by-Step Procedure
  • Prepare the Master Mix: In a cuvette or microplate well, combine Buffer, MgCl₂, PEP, NADH, ATP, R5P, PK/LDH mix, and RPI.

  • Activation (Plant PRK only): If using plant/algal PRK, pre-incubate the enzyme with the DTT containing buffer for 10–15 minutes at room temperature to reduce regulatory disulfides. Note: Bacterial PRK may not require this step but DTT is generally safe.

  • Baseline Reading: Incubate the mixture at 25°C for 2–3 minutes inside the spectrophotometer. Monitor Absorbance at 340 nm (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[4][5]
    
    • Why? This establishes a flat baseline and consumes any trace ADP present in the ATP stock.

  • Initiate Reaction: Add the PRK enzyme to the cuvette/well. Mix rapidly but gently (do not vortex).

  • Measurement: Monitor the decrease in

    
     for 5–10 minutes.
    
  • Control: Run a "No Substrate" control (Buffer instead of R5P) to account for background ATPase activity or NADH instability.

Data Analysis

Calculate the Specific Activity (SA) using the Beer-Lambert Law.





  • 
    : Extinction coefficient of NADH at 340 nm = 6.22 mM⁻¹ cm⁻¹ .
    
  • 
    : Path length (1 cm for cuvettes; varies for plates).
    

Protocol B: High-Throughput Screening (ADP-Glo™)

Application: Drug discovery, inhibitor screening (


), analyzing large libraries.
Principle:  A luminescence assay that quantifies ADP accumulation. It is an endpoint assay, not continuous.
Workflow
  • Reaction Phase:

    • Mix: Buffer (HEPES pH 7.5, MgCl₂, DTT), ATP (50 µM), R5P (50 µM), RPI, and Test Compound.

    • Add PRK Enzyme.[6][7][8]

    • Incubate at 25°C for 30–60 minutes.

  • Depletion Phase (ADP-Glo Reagent):

    • Add ADP-Glo Reagent (stops reaction and consumes remaining ATP).

    • Incubate 40 minutes.

  • Detection Phase (Kinase Detection Reagent):

    • Add Detection Reagent (converts ADP -> ATP -> Luciferase Light).

    • Incubate 30 minutes.

    • Read Luminescence (RLU).

Advantages: High sensitivity (


 for ATP is usually low, so using low ATP concentrations in HTS is preferable); less interference from colored compounds compared to absorbance assays.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Lag Phase RPI limitationThe conversion of R5P to Ru5P might be too slow. Increase the concentration of RPI (Isomerase) in the master mix.
No Activity (Plant PRK) OxidationPlant PRK is redox-regulated (inactive when oxidized). Ensure 5-10 mM DTT is present and allow 15 min pre-incubation.
High Background ATP contaminationATP stocks often contain ADP. The pre-incubation step (Step 3 in Protocol A) allows PK to convert this contaminant ADP back to ATP before the reaction starts.
Non-Linear Rate Substrate DepletionPRK is fast. If the rate curves off quickly, reduce enzyme concentration or decrease the assay time window.
Inhibitor Interference PEP/Pyruvate analogsIf screening inhibitors, note that some compounds might inhibit the coupling enzymes (PK or LDH). Always run a counter-screen with just PK/LDH and ADP.

References

  • Wadano, A., et al. (1995). "Purification and Characterization of Phosphoribulokinase from the Cyanobacterium Synechococcus PCC7942." Plant and Cell Physiology, 36(8).

  • Brandes, H.K., et al. (1996). "Key residues involved in the regulation of phosphoribulokinase." Journal of Biological Chemistry.

  • Sigma-Aldrich. "Enzymatic Assay of Phosphoribulokinase." Technical Bulletin.

  • Promega. "ADP-Glo™ Kinase Assay Systems Protocol."

  • Wilson, R.H., et al. (2019). "Structural and Functional Analysis of Phosphoribulokinase." Scientific Reports.

Sources

Advanced Metabolic Flux Analysis: Tracing the Pentose Phosphate Pathway using Isotope-Labeled D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Ribulose 5-phosphate (Ru5P) acts as the critical "traffic controller" of the Pentose Phosphate Pathway (PPP), bridging the oxidative generation of NADPH with the non-oxidative synthesis of nucleotide precursors. For researchers and drug development professionals targeting cancer metabolism, antimicrobial resistance, or industrial bioproduction, quantifying the flux through the Ru5P node is essential.

This application note provides a comprehensive, self-validating protocol for utilizing stable isotope tracing (e.g.,


C-glucose or 

C-gluconate) and isotope-labeled internal standards (

C

-Ru5P) to map PPP metabolic fluxes. By leveraging ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS), this workflow overcomes the inherent chemical instability and isomeric interference of pentose phosphates to deliver high-fidelity mass isotopomer distribution (MID) data[1].

Scientific Grounding: The Ru5P Node & Causality of Tracing

The Mechanistic Role of Ru5P

The PPP is bifurcated into two distinct branches that converge and diverge at the Ru5P node. The oxidative branch irreversibly decarboxylates 6-phosphogluconate to form Ru5P, generating NADPH. Ru5P is then reversibly isomerized to D-Ribose 5-phosphate (R5P) or epimerized to D-Xylulose 5-phosphate (Xu5P), feeding the non-oxidative branch [2].

The Causality of Isotope Selection

Standard metabolite quantification cannot distinguish whether intracellular R5P was synthesized purely via the oxidative branch or recycled backwards via the non-oxidative transketolase/transaldolase reactions.

  • Tracer Choice: By feeding cells

    
    , the oxidative PPP cleaves the C1 carbon (releasing 
    
    
    
    ), resulting in M+1 Ru5P. In contrast, glycolysis retains both labeled carbons, yielding M+2 downstream intermediates. The ratio of M+1 to M+2 species allows for the precise calculation of the PPP-to-glycolysis split ratio[2].
  • Alternative Tracers: For highly precise mapping of the oxidative node without glycolytic interference,

    
     tracing is utilized. Gluconate directly bypasses hexokinase and feeds the oxidative PPP, providing a narrower confidence interval for the PPP split ratio[3].
    

PPP_Network Tracer 13C-Glucose / 13C-Gluconate (Isotope Tracer) G6P Glucose-6-Phosphate (G6P) Tracer->G6P Uptake & Phosphorylation OxPPP Oxidative PPP (Zwf, Pgl, Gnd) G6P->OxPPP Flux Ru5P D-Ribulose 5-Phosphate (Ru5P) Central Node OxPPP->Ru5P -13CO2, +NADPH (Irreversible) R5P D-Ribose 5-Phosphate (R5P) Ru5P->R5P Rpi (Isomerization) Xu5P D-Xylulose 5-Phosphate (Xu5P) Ru5P->Xu5P Rpe (Epimerization) NonOxPPP Non-Oxidative PPP (Transketolase / Transaldolase) R5P->NonOxPPP Xu5P->NonOxPPP F6P_GAP F6P & GAP (To Glycolysis) NonOxPPP->F6P_GAP Carbon Rearrangement F6P_GAP->G6P Gluconeogenic Recycling

Caption: Carbon transition map of the Pentose Phosphate Pathway highlighting the central D-Ribulose 5-phosphate node.

Analytical Challenges: Overcoming Isomeric Interference

Quantifying Ru5P presents two major analytical hurdles:

  • Chemical Instability: Ru5P is highly labile and prone to spontaneous, non-enzymatic isomerization into R5P and Xu5P at room temperature or non-neutral pH[1].

  • Isobaric Interference: Ru5P, R5P, and Xu5P share the exact same molecular formula (

    
    ) and precursor mass (
    
    
    
    229.01). Standard reversed-phase or HILIC chromatography often fails to resolve these isomers, leading to convoluted peaks and inaccurate flux calculations[4].

The Solution: This protocol utilizes an ultra-cold metabolic quenching step coupled with an Ion-Pair Reversed-Phase (IP-RP) LC-MS/MS method. The addition of tributylamine (TBA) to the mobile phase masks the highly polar phosphate group, increasing column retention and enabling baseline separation of the three pentose phosphate isomers[4][5]. Furthermore, spiking a fully labeled


-Ru5P internal standard immediately during extraction corrects for any unavoidable degradation or matrix suppression[1].

Protocol: Self-Validating LC-MS/MS Workflow

Phase 1: Isotope Labeling & Metabolic Quenching

Causality: Cellular metabolism operates on a timescale of milliseconds. Rapid quenching is mandatory to freeze the in vivo enzymatic state and prevent the artifactual interconversion of pentose phosphates.

  • Tracer Pulse: Cultivate cells in standard media. At steady-state exponential growth, rapidly swap the media to one containing the chosen tracer (e.g., 10 mM

    
    ). Incubate for the required isotopic steady-state duration (typically 15–30 minutes for central carbon metabolism)[2].
    
  • Rapid Quenching: Aspirate media and immediately submerge the culture dish in liquid nitrogen for 5 seconds.

  • Extraction & IS Spiking: Add 1.0 mL of pre-chilled (-80°C) extraction solvent (Methanol:Acetonitrile:Water, 40:40:20, v/v/v). Crucial Step: Immediately spike the extraction solvent with 10

    
    M of 
    
    
    
    -Ru5P internal standard.
  • Cell Lysis: Scrape the cells on dry ice, transfer to a pre-chilled microcentrifuge tube, and vortex for 30 seconds.

  • Clarification: Centrifuge at 16,000

    
     for 15 minutes at 4°C. Transfer the supernatant to a fresh vial and evaporate to dryness under a stream of cold nitrogen gas. Reconstitute in 50 
    
    
    
    L of LC-MS grade water.
Phase 2: Ion-Pair LC-MS/MS Analysis

Causality: The use of TBA and acetic acid creates a volatile ion-pairing complex with the phosphate moiety, allowing robust separation on a standard C18 column.

Table 1: LC Gradient Conditions Column: C18 Core-Shell (2.1


 100 mm, 1.7 

m). Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water. Mobile Phase B: 100% Methanol. Flow Rate: 0.3 mL/min.
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0 - 2.0982Isomer focusing and retention
2.0 - 12.08020Elution of highly polar sugar phosphates
12.0 - 15.04060Elution of larger metabolites
15.1 - 18.0595Column wash
18.1 - 22.0982Column re-equilibration

Table 2: MRM Transitions (Negative Ion Mode)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)
D-Ribulose 5-Phosphate (M+0)229.097.0-15
D-Ribulose 5-Phosphate (M+1)230.097.0-15
D-Ribulose 5-Phosphate (M+2)231.097.0-15

-Ru5P (Internal Standard)
234.097.0-15

(Note: R5P and Xu5P share the identical transition table but are distinguished by their chromatographic retention times).

Phase 3: System Validation & Quality Control (Self-Validation)

To ensure the integrity of the data, the protocol must validate itself against spontaneous isomerization and poor chromatography.

  • Validation Check 1 (Isomerization Control): Analyze a blank matrix spiked only with the

    
    -Ru5P internal standard. Extract the MRM chromatogram for 
    
    
    
    234.0
    
    
    97.0. If peaks appear at the retention times of R5P or Xu5P exceeding 2% of the main Ru5P peak area, the extraction conditions are causing spontaneous isomerization (likely due to insufficient cooling or improper pH). The sample prep must be aborted and repeated.
  • Validation Check 2 (Chromatographic Resolution): The chromatographic resolution (

    
    ) between the Ru5P and R5P peaks must be 
    
    
    
    . If
    
    
    , replace the mobile phase buffers, as TBA degrades upon prolonged exposure to air[4][5].

LCMS_Workflow Step1 1. Isotope Labeling Pulse with 13C-Tracer Step2 2. Metabolic Quenching -80°C MeOH/ACN/H2O Step1->Step2 Step3 3. IS Spiking Add 13C5-Ru5P Standard Step2->Step3 Step4 4. LC-MS/MS Ion-Pair RP Separation Step3->Step4 Step5 5. Flux Analysis MID & Split Ratio Calc Step4->Step5

Caption: Step-by-step experimental workflow for Ru5P isotope tracing and LC-MS/MS quantification.

Data Interpretation & Flux Calculation

Once the raw MRM peak areas are obtained, the data must be transformed into actionable metabolic flux ratios.

  • Natural Abundance Correction: Carbon naturally contains ~1.1%

    
    . Raw Mass Isotopomer Distributions (MIDs) must be mathematically corrected for natural abundance using standard correction matrices (e.g., IsoCor or INCA software) to yield the true biological labeling distribution.
    
  • Absolute Quantification: Calculate the absolute concentration of Ru5P using the ratio of the endogenous analyte peak area to the

    
    -Ru5P internal standard peak area, plotted against a standard curve[1].
    
  • Calculating the PPP Split Ratio: When using

    
    , the relative flux through the PPP versus glycolysis can be approximated by analyzing downstream convergence points (like pyruvate or lactate) or directly analyzing the pentose phosphates. A higher ratio of M+1 to M+2 indicates a higher relative flux through the oxidative PPP branch, as the C1 carbon is lost as 
    
    
    
    at the Ru5P node[2].

References

  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - MDPI. Source: mdpi.com. URL:[Link]

  • 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - ASM Journals. Source: asm.org. URL:[Link]

  • Metabolomics and isotope tracing - PMC - NIH. Source: nih.gov. URL:[Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - Journal of Experimental Botany. Source: oup.com. URL:[Link]

  • LC/MS/MS Method Package for Primary Metabolites - Shimadzu. Source: shimadzu.com. URL:[Link]

Sources

Application of D-Ribulose 5-phosphate in studying riboflavin biosynthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Riboflavin (Vitamin B2) biosynthesis is a bifurcated pathway converging from the purine biosynthetic pathway (GTP) and the pentose phosphate pathway (D-Ribulose 5-phosphate).[1][2][3][4][5] While the GTP branch is well-characterized, the conversion of D-Ribulose 5-phosphate (Ru5P) to 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) by the enzyme RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase) represents a critical, rate-limiting commitment step. This guide details the application of Ru5P as a substrate for kinetic characterization, inhibitor screening (antimicrobial drug discovery), and metabolic flux engineering (industrial fermentation). We provide a validated, self-checking protocol for the Formate Dehydrogenase-Coupled RibB Assay , a robust method for monitoring Ru5P consumption in real-time.

Scientific Background & Mechanism[2][3][6][7][8][9][10]

The Role of D-Ribulose 5-phosphate

In bacteria and fungi, riboflavin is synthesized de novo.[6] The pathway requires one molecule of GTP and two molecules of D-Ribulose 5-phosphate (Ru5P) .[1][4] Ru5P serves as the precursor for the 4-carbon unit, DHBP, which forms the xylene ring of the riboflavin molecule.[7]

The RibB Reaction Mechanism

The conversion of Ru5P to DHBP is catalyzed by RibB (EC 4.1.99.12).[8][9] This reaction is chemically unusual as it involves the cleavage of a 5-carbon sugar phosphate into a 4-carbon product (DHBP) and a 1-carbon byproduct (Formate ).

  • Substrate: D-Ribulose 5-phosphate (Ru5P)[1][2][10][7][11][12][13][14]

  • Cofactor: Mg²⁺ (Strictly required)

  • Byproduct: Formate (HCOO⁻)

Because this pathway is absent in humans (who must ingest riboflavin), RibB is a high-value target for novel antimicrobial development.[4][10][11]

Pathway Visualization

The following diagram illustrates the convergence of the GTP and Ru5P branches.

RiboflavinPathway GTP GTP RibA RibA GTP Cyclohydrolase II GTP->RibA Ru5P D-Ribulose 5-phosphate (Ru5P) RibB RibB DHBP Synthase Ru5P->RibB Mg2+ DARPP DARPP RibA->DARPP DHBP DHBP (4-Carbon Unit) RibB->DHBP Formate Formate RibB->Formate RibD RibD DARPP->RibD Reductase/Deaminase RibH RibH Lumazine Synthase DHBP->RibH RibD->RibH Lumazine 6,7-Dimethyl-8-ribityllumazine RibH->Lumazine RibE RibE Riboflavin Synthase Riboflavin Riboflavin (Vitamin B2) RibE->Riboflavin Lumazine->RibE

Caption: Convergence of GTP and Ru5P pathways. RibB catalyzes the irreversible conversion of Ru5P to DHBP and formate.

Application 1: High-Throughput Inhibitor Screening (Drug Discovery)

Objective: Identify small molecule inhibitors of RibB to develop novel antibiotics. Challenge: Ru5P is expensive and unstable. Direct detection of DHBP is complex. Solution: A Formate Dehydrogenase (FDH) Coupled Assay . Since RibB releases formate stoichiometrically (1:1 with DHBP), coupling this to FDH allows real-time monitoring via NADH production (Absorbance at 340 nm).

Experimental Workflow
  • Enzyme Source: Recombinant RibB (e.g., from E. coli or M. tuberculosis).

  • Substrate Generation: Use in situ generation of Ru5P from Ribose-5-phosphate (R5P) using Phosphopentose Isomerase (RpiA) to ensure substrate stability and reduce cost.

  • Detection: Formate + NAD⁺

    
     CO₂ + NADH + H⁺.
    

CoupledAssay R5P Ribose-5-Phosphate (Stable Precursor) RpiA RpiA (Isomerase) R5P->RpiA Ru5P D-Ribulose 5-phosphate (Active Substrate) RpiA->Ru5P RibB RibB (Target Enzyme) Ru5P->RibB Inhibitor Test Inhibitor (Drug Candidate) Inhibitor->RibB Inhibition DHBP DHBP RibB->DHBP Formate Formate RibB->Formate FDH Formate Dehydrogenase (Reporter Enzyme) Formate->FDH NAD NAD+ NAD->FDH NADH NADH (Signal @ 340nm) FDH->NADH

Caption: Coupled enzyme assay for RibB activity. RpiA generates Ru5P in situ; FDH reports activity via NADH fluorescence/absorbance.

Detailed Protocol: FDH-Coupled RibB Assay

Validation: This protocol is self-validating because the signal (NADH) is only produced if formate is released. Omission of RibB or Mg²⁺ results in a flat baseline.

Reagents Preparation
ReagentConcentration (Stock)Final Assay Conc.Notes
Buffer 100 mM Tris-HCl, pH 7.550 mMpH is critical for FDH stability.
MgCl₂ 100 mM10 mMEssential cofactor for RibB.
Ribose-5-Phosphate (R5P) 50 mM5 mMSubstrate precursor.
NAD⁺ 20 mM2 mMCofactor for FDH.
RpiA (Isomerase) 10 U/mL0.5 U/mLConverts R5P

Ru5P.
FDH (Formate DH) 10 U/mL1 U/mLFrom Candida boidinii.
RibB Enzyme 10 mg/mL1-5 µMTarget enzyme.
Step-by-Step Procedure
  • Pre-incubation (Substrate Equilibration):

    • In a 96-well UV-transparent plate, mix Buffer, MgCl₂, R5P, and RpiA.

    • Incubate at 37°C for 10 minutes. Why? This allows RpiA to establish the equilibrium between R5P and Ru5P (approx 3:1 ratio), ensuring a constant supply of Ru5P.

  • Coupling Mix Addition:

    • Add NAD⁺ and Formate Dehydrogenase (FDH).

    • Control Step: Measure absorbance at 340 nm for 2 minutes. The slope should be zero (no formate present yet).

  • Reaction Initiation:

    • Add purified RibB enzyme to initiate the reaction.

    • For inhibition studies, pre-incubate RibB with the test compound for 15 mins before adding to the plate.

  • Data Acquisition:

    • Monitor Absorbance at 340 nm (A340) every 30 seconds for 30 minutes at 37°C.

    • Calculation: Use the extinction coefficient of NADH (

      
      ) to calculate the reaction rate (
      
      
      
      ).
Troubleshooting & Validation
  • High Background: Ensure reagents are formate-free. Some buffer salts contain trace formate.

  • Lag Phase: A lag of 1-2 minutes is normal as formate accumulates to the

    
     of FDH.
    
  • Validation Control: Run a "Mock" reaction without RibB but with added Sodium Formate (100 µM) to verify FDH activity is not inhibited by your test compounds.

Application 2: Metabolic Flux Engineering (Industrial Production)

Objective: Maximize riboflavin yield in fermentation strains (B. subtilis, E. coli) by increasing Ru5P availability. Logic: Ru5P is an intermediate of the Pentose Phosphate Pathway (PPP).[14] High flux through the oxidative PPP (via zwf and gnd genes) increases Ru5P pools.

Strategy: Flux Redirection

To drive carbon toward Ru5P:

  • Overexpress Glucose-6-phosphate dehydrogenase (zwf).

  • Overexpress 6-phosphogluconate dehydrogenase (gnd).

  • Delete Phosphoglucose isomerase (pgi) to force carbon into the PPP rather than Glycolysis.

Protocol: 13C-Labeling Flux Analysis

To verify that engineering actually increases Ru5P flux:

  • Culture: Grow strain on minimal medium with [1-13C]Glucose as the sole carbon source.

  • Extraction: Harvest cells in mid-log phase; extract intracellular metabolites using boiling ethanol or cold methanol/acetonitrile.

  • Analysis: Analyze Riboflavin isotopomers via LC-MS/MS.

    • Interpretation: Carbon-1 of Glucose becomes Carbon-1 of Ru5P. However, during the RibB reaction, C1 is retained but C4 is lost.

    • By analyzing the mass isotopomer distribution (MID) of the riboflavin xylene ring, you can calculate the fraction of riboflavin derived from the oxidative PPP vs. non-oxidative PPP.

References

  • Mechanism of RibB & Ru5P Conversion Islam, S. et al. "Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis."[2][7] J. Am. Chem. Soc. (2022).[7]

  • Riboflavin Biosynthesis Pathway & Drug Targets P, J. et al.[10][6][15][16][17] "Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs."[4][6][17] Frontiers in Microbiology (2023).

  • Metabolic Engineering of PPP for Riboflavin Liu, Y. et al. "Metabolic Engineering of Bacillus subtilis for Riboflavin Production: A Review." Bioengineering (2023).

  • RibB Assay Protocols Richter, G. et al. "Biosynthesis of riboflavin: 3,4-dihydroxy-2-butanone-4-phosphate synthase."[2][3][18][10][7][11][9][13] Methods in Enzymology (1997).[9]

  • Ribulose 5-phosphate Preparation & Properties Sigma-Aldrich Technical Bulletin. "Enzymatic Assay of D-Ribulose 1,5-Diphosphate Carboxylase."

Sources

Application Note: Advanced HPLC-MS/MS Methodologies for the Isomeric Resolution and Quantification of D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Context

D-Ribulose 5-phosphate (Ru5P) is a critical intermediate in the Pentose Phosphate Pathway (PPP), serving as a precursor for nucleotide biosynthesis and a primary regulator of cellular redox balance via NADPH generation. Accurately quantifying Ru5P in biological matrices is notoriously difficult due to three inherent chemical properties:

  • High Polarity : The highly polar phosphate moiety prevents retention on standard Reversed-Phase (RP) C18 columns.

  • Lack of Chromophore : Ru5P cannot be detected via standard UV/Vis detectors without complex derivatization, necessitating the use of Mass Spectrometry (MS).

  • Isomeric Interference (The Critical Challenge) : Ru5P is isobaric (exact mass 230.11 g/mol ) with Ribose 5-phosphate (R5P) and Xylulose 5-phosphate (X5P). In tandem mass spectrometry (MS/MS), all three isomers yield identical precursor ions ([M-H]⁻ at m/z 229.01) and share identical product ions[1].

To achieve a true, self-validating quantification system, the chromatographic method must baseline-resolve these isomers prior to MS detection[2]. This application note details two field-proven, orthogonal approaches: High-pH Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase (IP-RP) Chromatography .

Analytical Workflow

Workflow N1 Sample Quenching (Cold 80% MeOH) N2 Metabolite Extraction & Centrifugation N1->N2 Arrest Metabolism N3 Chromatographic Separation (HILIC or IP-RP) N2->N3 Isolate Polars N4 ESI-MS/MS Detection (Negative MRM) N3->N4 Elution N5 Isomeric Resolution (Ru5P vs R5P/X5P) N4->N5 m/z 229.0 -> 97.0

Fig 1: End-to-end LC-MS/MS workflow for D-Ribulose 5-phosphate analysis.

Experimental Protocols: A Self-Validating System

Sample Preparation (Quenching and Extraction)

Causality Insight: PPP intermediates have rapid intracellular turnover rates (often <1 second). If cellular metabolism is not instantly arrested, Ru5P levels will artificially deplete, rendering downstream quantification inaccurate.

  • Quenching : Immediately submerge the biological sample (cells/tissue) in pre-chilled (-80°C) extraction solvent comprising 80% Methanol / 20% LC-MS grade water. The extreme cold combined with high organic content instantly denatures metabolic enzymes[3].

  • Internal Standard Addition : Spike the extraction buffer with a stable isotope-labeled internal standard (e.g., ¹³C-labeled yeast extract or ¹³C₅-RuBP) to correct for matrix-induced ion suppression during ESI[3],[4].

  • Extraction : Vortex vigorously for 5 minutes at 4°C to ensure complete cell lysis and metabolite release.

  • Clarification : Centrifuge the samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris[3]. Transfer the supernatant to a pre-chilled, bio-inert autosampler vial.

Chromatographic Methodologies
Method A: High-pH HILIC (Recommended for Isomer Resolution)

Causality Insight: Sugar phosphates are highly acidic and exhibit severe peak tailing at neutral or acidic pH due to secondary interactions with the stationary phase and partial protonation. By raising the mobile phase pH to 10.0 using ammonium bicarbonate, the phosphate group is fully deprotonated. This uniform charge state yields sharp peaks and enables the baseline resolution of Ru5P from R5P and X5P on an Amide or mixed-mode SAX stationary phase[2].

  • Column : Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent HILIC/SAX mixed-mode column[2].

  • Mobile Phase A : 20 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide[2].

  • Mobile Phase B : 100% Acetonitrile.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

Method B: Ion-Pairing Reversed-Phase (IP-RP)

Causality Insight: If HILIC is not viable for your laboratory, IP-RP utilizes a volatile ion-pairing reagent like Tributylamine (TBA). The positively charged amine of TBA binds to the negatively charged phosphate of Ru5P in the mobile phase. The hydrophobic butyl chains of TBA then interact with the C18 stationary phase, artificially increasing the retention time of the highly polar Ru5P to allow separation[5],[6].

  • Column : Standard C18 (e.g., 2.1 × 150 mm, 1.8 µm).

  • Mobile Phase A : 10 mM Tributylamine (TBA) + 10 mM Acetic Acid in LC-MS grade Water (pH ~6.8)[6].

  • Mobile Phase B : 100% Methanol.

  • Flow Rate : 0.25 mL/min.

Data Presentation

Table 1: High-pH HILIC Gradient Profile

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 15 85
2.0 15 85
10.0 50 50
12.0 50 50
12.1 15 85

| 17.0 | 15 | 85 (Re-equilibration) |

Table 2: IP-RP Gradient Profile

Time (min) % Mobile Phase A (TBA Buffer) % Mobile Phase B (MeOH)
0.0 100 0
3.0 100 0
15.0 40 60
18.0 5 95
20.0 5 95
20.1 100 0

| 25.0 | 100 | 0 (Re-equilibration) |

Table 3: Optimized MRM Transitions for Pentose Phosphates

Analyte Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Collision Energy (V) Purpose
D-Ribulose 5-Phosphate 229.0 97.0 (H₂PO₄⁻) -22 Quantifier[1]
D-Ribulose 5-Phosphate 229.0 79.0 (PO₃⁻) -35 Qualifier
Ribose 5-Phosphate 229.0 97.0 -22 Isomer Check[1]

| Xylulose 5-Phosphate | 229.0 | 97.0 | -22 | Isomer Check[1] |

Troubleshooting & Self-Validation

  • Isomeric Co-elution : If Ru5P and R5P co-elute, the method is analytically invalid as their MRM transitions are identical. In HILIC, increase the initial organic concentration (e.g., to 90% B) or strictly verify the pH is at 10.0 to fine-tune selectivity[2],[1].

  • Signal Suppression via Metal Adsorption : Sugar phosphates strongly bind to metal surfaces in the LC system (e.g., stainless steel needles and tubing). Passivate the system with phosphoric acid prior to analysis, or utilize bio-inert (PEEK-lined) columns and capillaries to restore peak area and sensitivity.

  • In-Source Fragmentation Artifacts : Ensure the declustering potential or fragmentor voltage is optimized. High ionization energies can cause larger metabolites (e.g., hexose-phosphates or nucleotide-triphosphates) to undergo in-source fragmentation, generating unwanted byproducts of identical mass to smaller common metabolites, artificially inflating quantification[7].

References

  • Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways. ResearchGate. Available at:[Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Oxford Academic / Journal of Experimental Botany. Available at:[Link]

  • LC-MS based Metabolomics. SciSpace / Technical University of Denmark. Available at:[Link]

  • HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. NIH / PMC. Available at:[Link]

  • HHS Public Access - OSTI.GOV (In-source fragmentation of metabolites). OSTI.GOV. Available at:[Link]

Sources

D-Ribulose 5-phosphate sodium salt for reconstituting in vitro metabolic pathways.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: D-Ribulose 5-Phosphate Sodium Salt for In Vitro Metabolic Pathway Reconstitution

Executive Summary

D-Ribulose 5-phosphate (Ru5P) is a pivotal pentose phosphate intermediate that serves as the primary branch point between the non-oxidative pentose phosphate pathway (PPP) and the Calvin-Benson-Bassham cycle. For drug development professionals and metabolic engineers, reconstituting these complex pathways in vitro demands substrates of exceptional stability and purity[1]. This application note details the use of D-Ribulose 5-phosphate sodium salt as the premier reagent for simulating glycolysis, mapping PPP flux, and conducting high-fidelity RuBisCO kinetic assays.

Physicochemical Rationale & Storage

The free acid form of sugar phosphates is highly susceptible to spontaneous hydrolysis and cyclic degradation. Utilizing the sodium salt of Ru5P neutralizes the phosphate group, significantly reducing the electrophilicity of the adjacent carbon and preventing spontaneous dephosphorylation.

Table 1: Physicochemical Properties and Optimal Storage Conditions

ParameterSpecification / RecommendationCausality & Impact
Chemical Form Sodium Salt (Lyophilized Powder)Enhances aqueous solubility and prevents acid-catalyzed hydrolysis of the phosphoester bond.
Storage Temperature -20°C (Desiccated)Arrests thermal degradation and microbial contamination.
Working Stock 50 mM in ddH2O (pH adjusted to 7.0)Avoids extreme pH shifts upon addition to weakly buffered assay systems.
Freeze-Thaw Cycles Maximum of 3 cyclesRepeated freeze-thaw induces micro-environmental pH changes, leading to epimerization artifacts.

Mechanistic Role in Metabolic Networks

In in vitro systems, Ru5P acts as a critical metabolic hub. It can be isomerized by Ribose-5-phosphate isomerase (RPI) to D-Ribose 5-phosphate (R5P)[2],[3], or epimerized by Ribulose-5-phosphate 3-epimerase (RPE) to D-Xylulose 5-phosphate (Xu5P). Alternatively, in photosynthetic pathway reconstitution, Phosphoribulokinase (PRK) phosphorylates Ru5P to Ribulose 1,5-bisphosphate (RuBP)[4].

MetabolicNetwork Ru5P D-Ribulose 5-Phosphate (Sodium Salt) RPI Ribose-5-Phosphate Isomerase (RPI) Ru5P->RPI RPE Ribulose-5-Phosphate 3-Epimerase (RPE) Ru5P->RPE PRK Phosphoribulokinase (PRK) + ATP / Mg2+ Ru5P->PRK R5P D-Ribose 5-Phosphate Xu5P D-Xylulose 5-Phosphate RuBP Ribulose 1,5-Bisphosphate RPI->R5P Isomerization RPE->Xu5P Epimerization PRK->RuBP Phosphorylation

Caption: In vitro metabolic branching of D-Ribulose 5-Phosphate.

Experimental Protocol 1: Reconstitution of the Non-Oxidative PPP

This protocol outlines the reconstitution of the Ru5P isomerization/epimerization nodes, a common requirement for generating substrates for downstream transketolase/transaldolase assays.

Causality of Experimental Choices:

  • Buffer Selection: 50 mM Tris-HCl (pH 7.5) is utilized because the RPI and RPE enzymes possess a pH optimum between 7.4 and 7.8. Deviating to an acidic pH accelerates the non-enzymatic degradation of the pentose phosphate backbone[5].

  • Metal Ions: 10 mM MgCl2 is included. While RPI does not strictly require Mg2+, downstream enzymes in the PPP are highly dependent on divalent cations to stabilize transition states.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl2 and 2 mM Dithiothreitol (DTT). Note: DTT prevents the oxidation of catalytic cysteine residues in the enzymes.

  • Substrate Reconstitution: Dissolve D-Ribulose 5-phosphate sodium salt in the reaction buffer to a final concentration of 10 mM. Keep strictly on ice.

  • Enzyme Addition: Add purified E. coli RpiA (1 U/mL) and/or RPE (1 U/mL) to the substrate solution[2].

  • Incubation: Incubate at 25°C for 30 minutes to allow the reaction to reach thermodynamic equilibrium.

  • Quenching: Stop the reaction by adding an equal volume of cold methanol (-20°C) or by heat inactivation at 95°C for 5 minutes.

Protocol Validation Checkpoint (Self-Validating System): Before proceeding to LC-MS analysis, measure the reaction equilibrium. The expected equilibrium ratio of R5P to Ru5P should stabilize near 3:1[3]. If the ratio skews heavily towards Ru5P, suspect RPI enzyme degradation or inhibitory heavy metal contamination.

Experimental Protocol 2: PRK-Coupled RuBisCO Activity Assay

Directly purchasing Ribulose 1,5-bisphosphate (RuBP) often leads to high background noise due to its rapid spontaneous degradation into inhibitory breakdown products (e.g., xylulose 1,5-bisphosphate). By utilizing D-Ribulose 5-phosphate sodium salt as a stable precursor and coupling it with PRK, RuBP is generated in situ. This ensures RuBisCO is exposed only to fresh, intact substrate[6],[7].

ProtocolWorkflow S1 1. Substrate Prep Reconstitute Ru5P in 50mM Tris-HCl S2 2. PRK Coupling Add PRK, ATP, Mg2+ Generate RuBP in situ S1->S2 S3 3. RuBisCO Assay Add RuBisCO & 14CO2 Initiate Carboxylation S2->S3 S4 4. Quantification Quench & Measure Acid-Stable 14C S3->S4

Caption: Step-by-step workflow for PRK-coupled RuBisCO activity assay.

Step-by-Step Methodology:

  • Coupling Mixture: In a 1 mL reaction vial, combine 50 mM HEPES-NaOH (pH 8.0), 10 mM MgCl2, 1 mM ATP, and 2 mM D-Ribulose 5-phosphate sodium salt.

  • In Situ Generation: Add 2 U of Phosphoribulokinase (PRK). Incubate at 25°C for 15 minutes to allow complete conversion of Ru5P to RuBP[4].

  • RuBisCO Activation: In a separate tube, pre-activate RuBisCO (1 mg/mL) in 50 mM HEPES-NaOH (pH 8.0), 20 mM MgCl2, and 10 mM NaHCO3 for 10 minutes.

  • Reaction Initiation: Transfer the activated RuBisCO to the PRK-coupling mixture. Spike the solution with 10 mM NaH14CO3 (specific activity: 1 mCi/mmol)[7].

  • Termination & Measurement: After 1 minute, quench 100 µL of the reaction with 100 µL of 20% formic acid. Dry the sample to remove unreacted 14CO2, resuspend in water, and quantify acid-stable 14C-3-phosphoglycerate via liquid scintillation counting.

Protocol Validation Checkpoint (Self-Validating System): To confirm PRK activity prior to adding RuBisCO, couple a parallel Step 2 reaction to a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system. The oxidation of NADH (measured via absorbance at 340 nm) will stoichiometrically match the conversion of Ru5P to RuBP, validating substrate availability and preventing false-negative RuBisCO results.

Quantitative Data Interpretation

When reconstituting these pathways, comparing your empirical data against established kinetic baselines is crucial for quality control.

Table 2: Expected Kinetic Parameters for Ru5P-Dependent Enzymes

EnzymeSource OrganismSubstrateExpected Km (µM)Optimal pHCofactor Requirement
RPI (RpiA) E. coliRu5P1,500 - 2,0007.5None
RPE E. coliRu5P200 - 3007.5None
PRK Spinach / SynechococcusRu5P40 - 607.8 - 8.0Mg2+ (10 mM), ATP

References

1.[1] Title: F26BP enables control of glycolysis rate independent of energy state - bioRxiv. Source: biorxiv.org. 1 2.[5] Title: Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis - ACS Publications. Source: acs.org. 5 3.[2] Title: Increasing the Pentose Phosphate Pathway Flux to Improve Plasmid DNA Production in Engineered E. coli - MDPI. Source: mdpi.com. 2 4.[3] Title: Postprint - DiVA. Source: diva-portal.org. 3 5.[6] Title: Development of an activity-directed selection system enabled significant improvement of the carboxylation efficiency of Rubisco - SciSpace. Source: scispace.com. 6 6.[4] Title: US10093937B2 - Recombinant yeast expressing rubisco and phosphoribulokinase - Google Patents. Source: google.com. 4 7.[7] Title: Directed evolution of RuBisCO hypermorphs through genetic selection in engineered E.coli - PMC. Source: nih.gov. 7

Sources

Use of D-Ribulose 5-phosphate in screening for enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Use of D-Ribulose 5-Phosphate in Screening for Novel Enzyme Inhibitors

Abstract

D-Ribulose 5-phosphate (Ru5P) is a pivotal keto-pentose intermediate in the pentose phosphate pathway (PPP), a metabolic route essential for generating NADPH and precursors for nucleotide biosynthesis.[1][2] Its central position makes the enzymes that metabolize it—notably Ribulose-5-phosphate-3-epimerase (RPE), Ribose-5-phosphate Isomerase (RPI), and Phosphoribulokinase (PRK)—compelling targets for drug discovery in areas such as infectious diseases, metabolic disorders, and oncology.[3][4][5] This guide provides a comprehensive framework and detailed protocols for utilizing D-Ribulose 5-phosphate as a substrate in robust, high-throughput screening assays designed to identify and characterize inhibitors of these key enzymes.

Scientific Foundation: The Centrality of D-Ribulose 5-Phosphate

D-Ribulose 5-phosphate is the product of the oxidative phase of the pentose phosphate pathway, formed from 6-phosphogluconate.[6][7] It stands at a critical metabolic crossroads, directing carbon flux into either nucleotide synthesis or the non-oxidative PPP for conversion back to glycolytic intermediates.[7][8] The enzymes that catalyze its conversion are therefore essential for maintaining cellular homeostasis, redox balance, and proliferative capacity.[5]

  • Ribulose-5-phosphate-3-epimerase (RPE, EC 5.1.3.1): Catalyzes the reversible epimerization of Ru5P to D-xylulose 5-phosphate (Xu5P). This reaction is crucial for the non-oxidative PPP and the Calvin cycle in plants.[3][9]

  • Ribose-5-phosphate Isomerase (RPI, EC 5.3.1.6): Catalyzes the reversible isomerization of Ru5P to D-ribose 5-phosphate (R5P), the direct precursor for nucleotide and nucleic acid synthesis.[4][6]

  • Phosphoribulokinase (PRK, EC 2.7.1.19): In photosynthetic organisms and some bacteria, PRK catalyzes the ATP-dependent phosphorylation of Ru5P to D-ribulose-1,5-bisphosphate (RuBP), the substrate for CO2 fixation by RuBisCO.[10][11]

Targeting these enzymes offers a strategy to disrupt pathogen metabolism or modulate metabolic pathways in disease states.[4][9] The development of reliable screening assays is the first step in this endeavor.

Pentose_Phosphate_Pathway_Context G6P Glucose-6-P Oxidative_PPP Oxidative PPP (2x NADPH produced) G6P->Oxidative_PPP G6PDH, 6PGDH Ru5P D-Ribulose-5-P (Substrate) Oxidative_PPP->Ru5P RPI Ribose-5-P Isomerase (RPI) Ru5P->RPI RPE Ribulose-5-P 3-Epimerase (RPE) Ru5P->RPE PRK Phosphoribulokinase (PRK) Ru5P->PRK + ATP R5P D-Ribose-5-P RPI->R5P Xu5P D-Xylulose-5-P RPE->Xu5P RuBP D-Ribulose-1,5-bisP PRK->RuBP Nucleotides Nucleotide Synthesis R5P->Nucleotides NonOx_PPP Non-Oxidative PPP (Glycolytic Intermediates) Xu5P->NonOx_PPP Transketolase Calvin_Cycle Calvin Cycle RuBP->Calvin_Cycle RuBisCO

Caption: Metabolic fate of D-Ribulose 5-Phosphate (Ru5P).

Principles of Assay Design for Ru5P-Utilizing Enzymes

Direct measurement of Ru5P or its products can be challenging in a high-throughput format. Therefore, coupled enzyme assays are the preferred method. These assays use one or more auxiliary enzymes to convert a product of the primary reaction into a readily detectable molecule, most commonly through the oxidation or reduction of nicotinamide cofactors (NADH or NADPH), which can be monitored spectrophotometrically at 340 nm.[12]

Key Advantages of Coupled Spectrophotometric Assays:

  • Continuous Monitoring: Allows for real-time measurement of enzyme kinetics.

  • High Sensitivity: The molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) provides a robust signal.[12]

  • Amenability to HTS: The format is easily adapted to 96- or 384-well microplates.[13]

The fundamental principle is to ensure the primary enzyme being screened is the rate-limiting step in the reaction cascade. This is achieved by providing the coupling enzymes and their respective substrates in excess.

Protocol: Screening for Phosphoribulokinase (PRK) Inhibitors

This protocol employs a classic coupled system where ADP production by PRK is linked to NADH oxidation via pyruvate kinase (PK) and lactate dehydrogenase (LDH).[10]

Reaction Scheme:

  • PRK (Target): D-Ribulose 5-P + ATP → D-Ribulose-1,5-bisP + ADP

  • PK (Coupling): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • LDH (Coupling): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of reaction is monitored by the decrease in absorbance at 340 nm as NADH is consumed.

PRK_Assay_Workflow cluster_primary Primary Reaction (Target: PRK) cluster_coupling Coupling System Ru5P D-Ribulose-5-P PRK PRK (Inhibitor?) Ru5P->PRK ATP ATP ATP->PRK RuBP D-Ribulose-1,5-bisP PRK->RuBP ADP ADP PRK->ADP PK Pyruvate Kinase (Excess) ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (Excess) Pyruvate->LDH NADH NADH (A340 Signal) NADH->LDH NAD NAD+ LDH->NAD Detection Monitor Decrease in Absorbance at 340 nm LDH->Detection Lactate Lactate

Caption: Coupled assay workflow for PRK inhibitor screening.

Materials and Reagents
ReagentStock ConcentrationFinal Assay ConcentrationSupplier Example
Tris-HCl, pH 7.91 M57 mMSigma-Aldrich
KCl1 M4.3 mMSigma-Aldrich
MgSO₄100 mM0.5 mMSigma-Aldrich
D-Ribulose 5-Phosphate (Ru5P)20 mM0.68 mMSigma-Aldrich (R-9875)
ATP100 mM0.31 mMSigma-Aldrich (A-5394)
Phosphoenolpyruvate (PEP)100 mM0.46 mMSigma-Aldrich (P-7127)
NADH10 mM0.12 mMSigma-Aldrich (N-8129)
Glutathione (reduced, GSH)82 mM2.8 mMSigma-Aldrich (G-4251)
PK/LDH Enzyme Suspension≥700 U/mL PK, ≥1000 U/mL LDH~21 U/mL PK, ~30 U/mL LDHSigma-Aldrich (P-0294)
Test Compounds10 mM in DMSO1-100 µMCustomer Supplied
PRK EnzymeVaries0.03 - 0.06 U/mLCustomer Purified

Note: All concentrations are based on the protocol by Hurwitz, J., et al. (1956) and adapted in Sigma-Aldrich technical bulletins.

Step-by-Step Protocol (384-Well Plate Format)
  • Prepare Master Mix: In a 50 mL conical tube, prepare the Assay Master Mix containing all components except ATP and PRK enzyme. Prepare enough for all wells plus a 10% overage.

  • Compound Plating: Dispense 0.5 µL of test compounds (dissolved in DMSO) or DMSO alone (for controls) into the wells of a 384-well, UV-transparent microplate.

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known inhibitor or no enzyme.

  • Add Master Mix & Enzyme: Dispense 40 µL of the Master Mix into each well. Then, add 5 µL of a diluted PRK enzyme solution to all wells except the "no enzyme" positive controls. Mix briefly on a plate shaker.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow compounds to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of the ATP solution to all wells to start the reaction. The final volume will be 50 µL.

  • Kinetic Reading: Immediately place the plate into a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data to controls: % Inhibition = 100 * (1 - [V₀_compound - V₀_pos_ctrl] / [V₀_neg_ctrl - V₀_pos_ctrl])

    • Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Screening for Ribulose-5-Phosphate-3-Epimerase (RPE) Inhibitors

This assay measures the epimerization of Ru5P to Xu5P. The product, Xu5P, is then used in a complex coupling system involving Transketolase (TK), Triosephosphate Isomerase (TPI), and Glycerol-3-phosphate Dehydrogenase (GDH), ultimately leading to NADH oxidation.[14]

Reaction Scheme:

  • RPE (Target): D-Ribulose 5-P ⇌ D-Xylulose 5-P

  • TK (Coupling): D-Xylulose 5-P + D-Ribose 5-P → Sedoheptulose 7-P + Glyceraldehyde 3-P

  • TPI (Coupling): Glyceraldehyde 3-P ⇌ Dihydroxyacetone Phosphate

  • GDH (Coupling): Dihydroxyacetone Phosphate + NADH + H⁺ → Glycerol-3-P + NAD⁺

The consumption of NADH is monitored at 340 nm.[14]

Materials and Reagents
ReagentStock ConcentrationFinal Assay ConcentrationSupplier Example
Glycylglycine Buffer, pH 7.7250 mM85 mMSigma-Aldrich (G-1002)
D-Ribulose 5-Phosphate (Ru5P)50 mM1.7 mMSigma-Aldrich (R-9875)
D-Ribose 5-Phosphate (R5P)100 mM1.7 mMSigma-Aldrich (R-7750)
Thiamine Pyrophosphate (TPP)0.1% (w/v)0.0034%Sigma-Aldrich (C-8754)
MgCl₂300 mM1.0 mMSigma-Aldrich
NADH10 mM0.2 mMSigma-Aldrich (N-8129)
α-GDH/TPI Enzyme Suspension~10 U/mL GDH, ~100 U/mL TPI~0.34 U/mL GDH, ~3.4 U/mL TPISigma-Aldrich (G-6755)
Transketolase (TK)10 U/mL0.34 U/mLSigma-Aldrich (T-6133)
RPE EnzymeVaries0.25 - 0.50 U/mLCustomer Purified

Note: This assay is complex, and the concentration of coupling enzymes must be optimized to ensure RPE is rate-limiting. The protocol is adapted from a Sigma-Aldrich quality control procedure.[14]

Step-by-Step Protocol (96-Well Plate Format)
  • Prepare Master Mix: Combine buffer, R5P, TPP, MgCl₂, NADH, and the coupling enzymes (GDH/TPI and TK).

  • Compound Plating: Dispense 2 µL of test compounds or DMSO into wells of a 96-well, UV-transparent plate.

  • Add Reagents: Add 178 µL of the Master Mix to each well. Add 10 µL of the RPE enzyme solution. Mix and pre-incubate for 5 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the Ru5P substrate solution to start the reaction (final volume 200 µL).

  • Kinetic Reading: Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at 25°C.

  • Data Analysis: Calculate reaction rates and % inhibition as described for the PRK assay (Section 3.2, Step 7).

HTS Campaign Workflow and Considerations

Adapting these biochemical assays for a large-scale high-throughput screening (HTS) campaign requires automation, robust quality control, and a multi-stage validation process.

HTS_Workflow Lib Compound Library (e.g., 50,000 compounds) Primary Primary Screen (Single Concentration, e.g., 20 µM) Lib->Primary Hit_Select Hit Selection (e.g., ≥50% Inhibition) Primary->Hit_Select Hit_Select->Lib Non-Hits Dose_Resp Dose-Response Confirmation (IC₅₀ Determination) Hit_Select->Dose_Resp ~1-2% Hit Rate Confirmed Confirmed Hits Dose_Resp->Confirmed Orthogonal Orthogonal & Secondary Assays (e.g., different detection method, selectivity panels) Confirmed->Orthogonal Validated Validated Leads Orthogonal->Validated

Sources

Troubleshooting & Optimization

D-Ribulose 5-phosphate sodium salt stability in aqueous solutions and buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: D-Ribulose 5-Phosphate Sodium Salt

Welcome to the technical support guide for D-Ribulose 5-phosphate (D-Ru5P) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and troubleshooting of D-Ru5P in experimental settings. Our goal is to explain the causality behind best practices, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common questions regarding the storage and stability of D-Ru5P.

Q1: How should I properly store D-Ribulose 5-phosphate sodium salt?

Answer: Proper storage is critical and differs for the solid powder versus aqueous solutions.

  • Solid Form: The lyophilized sodium salt should be stored desiccated at -20°C or below.[1][2] When stored correctly, the powder is stable for at least one year. Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the powder.

  • Aqueous Solutions (Stock Solutions): The stability of D-Ru5P in solution is significantly lower than in its solid form and is highly dependent on pH and temperature. For optimal stability, stock solutions should be prepared in a slightly acidic buffer (pH 6.0-6.5), aliquoted into single-use volumes to avoid freeze-thaw cycles, flash-frozen in liquid nitrogen, and stored at -80°C. Under these conditions, solutions can be stable for up to 6 months.[3] For short-term storage (up to one month), -20°C is acceptable.[3]

Storage FormTemperatureRecommended DurationKey Considerations
Solid Powder -20°C or -80°C> 12 monthsStore desiccated; equilibrate to RT before opening.
Aqueous Stock -80°CUp to 6 monthspH 6.0-6.5 buffer; single-use aliquots; flash-freeze.[3]
Aqueous Stock -20°CUp to 1 monthpH 6.0-6.5 buffer; single-use aliquots.[3]
Working Solution 4°C (On Ice)< 4-6 hoursPrepare fresh daily from frozen stock.
Q2: What is the primary stability concern for D-Ru5P in aqueous solutions?

Answer: The principal issue is the chemical instability of D-Ru5P, which leads to its spontaneous, reversible epimerization at the C3 position to form D-Xylulose 5-phosphate (D-Xu5P) .[4][5] This is a non-enzymatic, base-catalyzed reaction that proceeds through a cis-enediolate intermediate.[4][6]

Because most enzymatic assays are highly specific for D-Ru5P, the presence of its epimer, D-Xu5P, can lead to significant errors, including underestimation of enzyme activity or altered reaction kinetics. In biological systems, this conversion is catalyzed by the enzyme D-ribulose-5-phosphate 3-epimerase (RPE).[7][8]

Caption: Base-catalyzed epimerization of D-Ru5P to D-Xu5P.

Q3: How does pH impact the stability of D-Ru5P solutions?

Answer: The rate of epimerization to D-Xu5P is highly pH-dependent.

  • Acidic Conditions (pH < 6.5): D-Ru5P is relatively stable. The low concentration of hydroxide ions minimizes the base-catalyzed proton abstraction required to form the enediolate intermediate. This is why preparing stock solutions in a slightly acidic buffer is recommended.

  • Neutral to Alkaline Conditions (pH ≥ 7.0): The rate of epimerization increases significantly as the pH rises. At physiological pH (7.2-7.7), a solution of D-Ru5P will exist as an equilibrium mixture with D-Xu5P.[1] In assays requiring alkaline conditions (pH > 8.0), the rate of spontaneous conversion becomes rapid, posing a significant challenge for obtaining accurate results.

Q4: What is the effect of temperature on D-Ru5P stability?

Answer: Temperature accelerates the rate of all chemical reactions, including the epimerization of D-Ru5P. Therefore, it is imperative to keep D-Ru5P solutions on ice at all times during experimental setup. Working solutions should be prepared fresh from frozen stocks just before use. Avoid leaving D-Ru5P solutions at room temperature for extended periods, especially in neutral or alkaline buffers.

Section 2: Troubleshooting Experimental Variability

Inconsistent or unexpected results in enzymatic assays are often traced back to the quality of the substrate. This section provides a logical framework for troubleshooting.

Q5: My enzymatic assay results are inconsistent or show lower-than-expected activity. Could my D-Ru5P solution be the problem?

Answer: Yes, this is a very common issue. The effective concentration of the active substrate, D-Ru5P, may be lower than calculated due to epimerization. This leads to apparent lower enzyme velocity and inconsistent results between experiments, especially if the age and handling of the D-Ru5P stock vary.

Troubleshooting_Workflow cluster_Check1 Substrate Integrity cluster_Check2 Experimental Conditions cluster_Check3 Verification Start Inconsistent/Low Enzymatic Activity Storage Q: Was stock stored at -80°C in single-use aliquots? Start->Storage pH Q: Was stock prepared in pH 6.0-6.5 buffer? Storage->pH Yes Prep Prepare Fresh Stock (See Protocol 1) Storage->Prep No Age Q: Is the stock solution fresh (<6 months)? pH->Age Yes pH->Prep No Age->Prep No Buffer Q: Is assay buffer pH > 7.5? Age->Buffer Yes Temp Q: Was solution kept on ice during setup? Buffer->Temp No FixBuffer Action: Minimize pre-incubation time in assay buffer. Buffer->FixBuffer Yes FixTemp Action: Ensure strict temperature control. Temp->FixTemp No QC Perform QC Check (See Protocol 2) Temp->QC Yes FixBuffer->Temp FixTemp->QC

Caption: Troubleshooting workflow for D-Ru5P-dependent assays.

Q6: How can I verify the concentration and purity of my D-Ru5P stock solution?

Answer: Since epimerization is the main concern, a functional check is often more informative than a simple concentration measurement. An enzymatic quality control (QC) assay is the most reliable method. This involves using a known, stable enzyme that specifically utilizes D-Ru5P, such as phosphoribulokinase (PRK), in a coupled system. By comparing a new batch of D-Ru5P against a trusted, previous batch (or a freshly prepared standard), you can functionally validate its quality.

Section 3: Protocols and Best Practices

These protocols are designed to be self-validating systems to ensure the quality of your D-Ru5P solutions.

Protocol 1: Preparation and Storage of a Stabilized D-Ru5P Stock Solution

This protocol minimizes degradation during preparation and storage.

  • Preparation of Stabilization Buffer: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) or PIPES buffer, and carefully adjust the pH to 6.2 at room temperature. Filter-sterilize using a 0.22 µm filter.

  • Equilibration: Allow the vial of D-Ribulose 5-phosphate sodium salt powder to warm to room temperature in a desiccator for at least 30 minutes. This prevents water condensation.

  • Weighing and Dissolution: Weigh the required amount of D-Ru5P powder rapidly. Immediately dissolve it in the prepared pH 6.2 stabilization buffer to your target concentration (e.g., 100 mM). Perform this step on ice.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid any leftover solution that might be freeze-thawed.

  • Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen. This rapid freezing process prevents the formation of large ice crystals and minimizes solute concentration effects that can occur during slow freezing.

  • Long-Term Storage: Transfer the frozen aliquots to an -80°C freezer for long-term storage.

Protocol 2: Quality Control of D-Ru5P Solutions via a Coupled Enzymatic Assay

This protocol uses a coupled enzyme system to specifically measure the concentration of D-Ru5P. The reaction couples the conversion of D-Ru5P to D-xylulose 5-phosphate with subsequent reactions that result in the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Principle:

  • D-Ribulose 5-Phosphate <—(Ribulose 5-Phosphate 3-Epimerase)—> D-Xylulose 5-Phosphate

  • D-Xylulose 5-Phosphate + D-Ribose 5-Phosphate <—(Transketolase)—> Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate

  • Glyceraldehyde 3-Phosphate <—(Triosephosphate Isomerase)—> Dihydroxyacetone Phosphate

  • Dihydroxyacetone Phosphate + NADH + H⁺ <—(α-Glycerophosphate Dehydrogenase)—> α-Glycerophosphate + NAD⁺

The rate of NADH decrease is proportional to the amount of D-Ru5P converted.

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Glycylglycine buffer (pH 7.7), MgCl₂, Thiamine Pyrophosphate (TPP), NADH, D-Ribose 5-phosphate, and the coupling enzymes (transketolase, α-glycerophosphate dehydrogenase/triosephosphate isomerase).

  • Initiation: Add a known, limiting amount of Ribulose 5-Phosphate 3-Epimerase to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm at 25°C.

  • Comparison: Run the assay in parallel with a freshly prepared D-Ru5P standard and the stock solution you wish to test. The rate and total change in absorbance should be comparable if the test stock is of high quality.

References

  • Liang, W., Ouyang, S., Shaw, N., Joachimiak, A., Zhang, R., & Liu, Z. J. (2011). Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(2), 497-504. [Link]

  • ResearchGate. (2011). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. [Link]

  • PubMed. (2011). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New Insights From Structural and Biochemical Studies on Human RPE. [Link]

  • Wikipedia. Phosphopentose epimerase. [Link]

  • Testbook. Ribulose-5-phosphate epimerase is involved in which one of the following processes?[Link]

  • Carl ROTH. (2024). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. [Link]

  • PubMed. (1962). A simple method for the preparation of D-ribulose 5-phosphate. [Link]

  • Chemistry Stack Exchange. (2015). Factors controlling enzymatic phosphorylation of D-ribulose 5-phosphate. [Link]

  • Wikipedia. Ribose 5-phosphate. [Link]

  • MDPI. (2021). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. [Link]

  • Wikipedia. Ribulose 5-phosphate. [Link]

Sources

Common impurities in commercially available D-Ribulose 5-phosphate sodium salt.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: D-Ribulose 5-Phosphate Sodium Salt

Welcome to the Technical Support and Troubleshooting Guide for commercially available D-Ribulose 5-phosphate (Ru5P) sodium salt. As a critical intermediate in the Pentose Phosphate Pathway (PPP) and the Calvin cycle, Ru5P is widely used in metabolic flux analysis, enzyme kinetics, and drug development. However, its inherent chemical instability often introduces confounding variables into sensitive assays.

This guide is designed by application scientists to help you understand the causality behind common impurities, troubleshoot unexpected experimental results, and implement self-validating protocols to ensure data integrity.

Part 1: Quantitative Summary of Common Impurities

Commercially available D-Ribulose 5-phosphate sodium salt (CAS 18265-46-8) is typically supplied as a lyophilized powder with a purity of ≥90% to ≥96%[1]. The remaining percentage consists of manufacturing residuals and spontaneous degradation products.

Impurity / ContaminantTypical LimitSource / CausalityImpact on Experiments
Sodium (Na⁺) 11.0% – 16.5%Counter-ion in salt formulation.Forms complex adducts in Mass Spectrometry (MS), complicating spectra[2].
Ribose 5-Phosphate (R5P) & Xylulose 5-Phosphate (Xu5P) Variable (Increases in solution)Spontaneous non-enzymatic isomerization and epimerization in aqueous environments[3].Skews enzyme kinetic data; acts as a competing substrate.
4,5-Dihydroxy-2,3-pentanedione (DPD) TraceSpontaneous degradation of the reactive open-chain carbonyl form of Ru5P[4].Cyclizes to form Autoinducer-2 (AI-2), causing false positives in quorum sensing assays[5].
Residual Solvents <1.0% (Methanol, Ethanol, Acetone)Leftover from precipitation and purification workflows[1][6].May cause minor solvent-effects in sensitive live-cell assays.
Water / Moisture <10.0%Hygroscopic nature of the lyophilized powder[1].Inaccurate molarity calculations if weighing is not adjusted for dry basis.

Part 2: Troubleshooting & FAQs

Q1: I am detecting Ribose 5-phosphate (R5P) and Xylulose 5-phosphate (Xu5P) in my freshly prepared Ru5P standard. Is my batch contaminated? A: Not necessarily. While trace amounts may remain from biosynthesis, Ru5P naturally undergoes spontaneous, non-enzymatic isomerization into R5P and epimerization into Xu5P when dissolved in water[3]. The open-chain carbonyl form of Ru5P is highly reactive. To minimize this, always prepare solutions on ice, avoid alkaline pH, and use them immediately or snap-freeze them.

Q2: My bacterial quorum sensing assay is showing strong activation in the negative control containing only Ru5P and buffer. Why? A: Ru5P is chemically unstable and spontaneously degrades into 4,5-dihydroxy-2,3-pentanedione (DPD) in aqueous solutions[4]. DPD subsequently cyclizes to form Autoinducer-2 (AI-2), a universal bacterial signaling molecule[5]. If you are working with Vibrio harveyi or similar biosensors, the spontaneous conversion of Ru5P will yield false-positive AI-2 activity.

Q3: I am seeing multiple unidentifiable peaks in my LC-MS spectra in the low mass range. How do I resolve this? A: The commercial product is a sodium salt containing up to 16.5% sodium by weight. In electrospray ionization (ESI) MS, high concentrations of Na⁺ and K⁺ form multiple adducts with the sample molecules, splitting the signal and complicating the mass spectrum[2]. You must incorporate an online desalting step, use a specialized HILIC column with volatile mobile phases (e.g., ammonium acetate), or perform solid-phase extraction (SPE) prior to injection.

Q4: Why is my Ru5P solution reducing cytochrome c and generating superoxide radicals without any enzymes present? A: You are likely observing a Maillard (glycation) reaction. The acyclic form of pentose phosphates readily reacts with primary amines[7]. If you reconstituted your Ru5P in a Tris buffer (which contains a primary amine) or if your assay contains high concentrations of lysine-rich proteins, Ru5P will generate superoxide radicals (O₂⁻) that subsequently reduce ferri-cytochrome c[7]. Solution: Switch to a non-amine buffer like HEPES or MOPS.

Part 3: Mechanistic Visualization

The following diagram illustrates the spontaneous degradation and isomerization pathways of Ru5P in aqueous solutions, highlighting why immediate use and proper storage are critical.

Ru5P_Degradation Ru5P D-Ribulose 5-Phosphate (Ru5P) R5P Ribose 5-Phosphate (R5P) Ru5P->R5P Spontaneous Isomerization Xu5P Xylulose 5-Phosphate (Xu5P) Ru5P->Xu5P Spontaneous Epimerization DPD 4,5-Dihydroxy-2,3-pentanedione (DPD) Ru5P->DPD Aqueous Degradation Pi Inorganic Phosphate (Pi) + Ribulose Ru5P->Pi Hydrolysis AI2 Autoinducer-2 (AI-2) DPD->AI2 Cyclization

Spontaneous non-enzymatic degradation and isomerization pathways of D-Ribulose 5-Phosphate.

Part 4: Self-Validating Preparation Protocol

To ensure scientific integrity, the preparation of Ru5P must be treated as a self-validating system. The following protocol minimizes degradation and establishes a baseline for isomer impurities before running your primary assay.

Step 1: Reagent and Buffer Preparation

  • Rationale: Preventing Maillard reactions and slowing thermodynamic degradation.

  • Action: Pre-chill LC-MS grade water or a non-amine buffer (e.g., 50 mM HEPES, pH 7.4) to 4°C. Do not use Tris or ammonium-based buffers for reconstitution.

Step 2: Reconstitution

  • Rationale: Ru5P is highly soluble (up to 50 mg/mL), but physical agitation generates heat, accelerating isomerization.

  • Action: Weigh the lyophilized powder, adjusting for the ~10% water and ~15% sodium content to achieve accurate molarity. Add the cold buffer and gently invert the tube. Do not vortex.

Step 3: Aliquoting and Snap-Freezing

  • Rationale: Repeated freeze-thaw cycles exponentially increase the concentration of R5P and Pi.

  • Action: Immediately divide the solution into single-use aliquots (e.g., 50 µL) in pre-chilled microcentrifuge tubes. Snap-freeze the tubes in liquid nitrogen and store at -80°C. (Note: While the dry powder is stable at -20°C, aqueous solutions require -80°C).

Step 4: Quality Control (The Self-Validation Step)

  • Rationale: You must quantify the baseline level of spontaneous isomers to subtract them from your final assay data.

  • Action: Thaw one aliquot on ice. Run a targeted Liquid Chromatography-Selective Reaction Monitoring (LC-SRM) assay[3] to quantify the baseline ratio of Ru5P to R5P/Xu5P. Use this baseline as your "Time Zero" negative control in downstream enzymatic or metabolic flux assays.

References

  • MZ-Analysentechnik. Merck Supelco Metabolomic Discovery Brochure. Retrieved from: [Link]

  • Keller, M. A., et al. (2014). Non-enzymatic glycolysis and pentose phosphate pathway-like reactions in a plausible Archean ocean. Molecular Systems Biology. Retrieved from: [Link]

  • Brock, J. W., et al. (2007). Maillard reaction of ribose 5-phosphate generates superoxide and glycation products for bovine heart cytochrome c reduction. NIH. Retrieved from: [Link]

Sources

Troubleshooting low signal in a D-Ribulose 5-phosphate coupled enzyme assay.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-Ribulose 5-phosphate (Ru5P) coupled enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low or no signal in their experiments. We will move beyond simple checklists to explore the biochemical principles and causal relationships that underpin this powerful assay system, empowering you to not only fix your current issue but also prevent future ones.

The Principle of the Coupled Assay

A D-Ribulose 5-phosphate coupled assay is a multi-step enzymatic reaction used to measure the activity of an enzyme that consumes or produces Ru5P. A common application is to measure the activity of Phosphoribulokinase (PRK), a key enzyme in the Calvin Cycle, which converts Ru5P into Ribulose-1,5-bisphosphate (RuBP).[1]

Because the primary reaction does not produce a conveniently measurable signal, its product (or a co-product like ADP) is used as a substrate for a series of "coupling" enzymes. This secondary system ultimately converts a reporter molecule, such as NADH, into a form with a different optical property. The rate of change in the reporter molecule's absorbance (e.g., the decrease in NADH absorbance at 340 nm) is directly proportional to the activity of the primary enzyme.[2][3]

Below is a diagram illustrating a common PRK coupled assay system.

Coupled_Enzyme_Assay_Pathway cluster_primary Primary Reaction (Rate-Limiting) cluster_coupling Coupling System (Reporter) cluster_signal Signal Detection Ru5P D-Ribulose 5-Phosphate PRK Phosphoribulokinase (PRK) (Enzyme of Interest) Ru5P->PRK ATP ATP ATP->PRK RuBP Ribulose-1,5-bisphosphate PRK->RuBP ADP ADP PRK->ADP PK Pyruvate Kinase (PK) ADP->PK + PEP PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH + NADH NADH NADH (Absorbs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Absorbance at 340 nm) LDH->NAD Signal Measure Decrease in Absorbance at 340 nm NAD->Signal

Figure 2. Systematic workflow for troubleshooting low signal.

Section 1: Issues with Reagents and Enzymes

The most common source of assay failure is a problem with one or more of the components. [4]A "no-enzyme" control and a "no-primary-substrate" control are essential for diagnosing these issues.

Control TypeComponentsExpected Result (Rate of ΔAbs/min)Implication if Result is Not Met
Full Reaction All components> 0Your primary enzyme is active.
No Enzyme Control All components EXCEPT primary enzyme (e.g., PRK)~ 0If rate > 0, a reagent is contaminated with the primary enzyme or a functionally similar one.
No Primary Substrate All components EXCEPT primary substrate (e.g., Ru5P)~ 0If rate > 0, a reagent is contaminated with the primary substrate, or a coupling enzyme is acting on another substrate in the mix.
Coupling System Check ADP + PEP + NADH + PK + LDHHigh RateIf rate is low or zero, one of your coupling enzymes (PK, LDH) or substrates (PEP, NADH) is inactive.

Q: My signal is flat, and none of my controls are working. Where do I start?

A: This points to a failure in a component common to all reactions, most likely the coupling system or the buffer.

  • Cause 1: Inactive Coupling Enzymes (PK/LDH). The commercial enzymes used for the coupling reaction can lose activity due to improper storage or handling. [5][6]Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles. [7][8] * Solution: First, test the coupling system directly. Run a reaction with ADP (the product of the primary reaction), PEP, NADH, and your coupling enzymes (PK and LDH). You should see a rapid decrease in absorbance at 340 nm. If not, one of these components is the problem. Systematically replace each component with a fresh, trusted stock to identify the faulty reagent.

  • Cause 2: Degraded NADH or ATP. NADH is sensitive to light and acidic pH. ATP solutions can be hydrolyzed to ADP and AMP over time if not stored properly (frozen and at a neutral pH).

    • Solution: Prepare fresh NADH and ATP solutions from powder. When preparing NADH, use a buffer at pH 7-8. Always store aliquots in the dark at -20°C or -80°C. Check the concentration of your new stocks using their extinction coefficients (NADH at 340 nm is 6,220 M⁻¹cm⁻¹). [3]* Cause 3: Incorrect Buffer Composition. The pH, ionic strength, and presence of necessary cofactors (like Mg²⁺ for kinases) are critical for enzyme activity. [9][10] * Solution: Prepare fresh buffer from high-purity reagents. Verify the final pH of the buffer at the temperature you will be running the assay, as pH can be temperature-dependent. Ensure all necessary cofactors are included at the correct final concentration.

Q: My "No Primary Substrate" (e.g., no Ru5P) control shows a high background rate. What does this mean?

A: This indicates that the reaction is proceeding without the substrate you are adding, pointing to contamination.

  • Cause 1: Substrate Contamination in Reagents. One of your other reagents (e.g., the ATP or enzyme stocks) may be contaminated with Ru5P or a substrate that can enter the pathway and generate a signal.

    • Solution: Replace reagents one by one with fresh stocks to identify the source of contamination.

  • Cause 2: Competing Reactions. A contaminating enzyme in one of your coupling enzyme preparations might be acting on a substrate. For example, if your primary enzyme stock has ATPase activity, it will generate ADP from ATP, creating a background signal.

    • Solution: Check the purity specifications of your enzymes. If you suspect a contaminating activity, you may need to source a higher purity enzyme or further purify your protein of interest.

Q: I suspect my D-Ribulose 5-phosphate is the problem. How can I check it?

A: D-Ribulose 5-phosphate can be unstable in solution. [11]Its quality and concentration are paramount.

  • Cause 1: Degradation. Ru5P is a sugar phosphate and can degrade, especially if stored for long periods in solution or subjected to multiple freeze-thaw cycles.

    • Solution: Prepare fresh Ru5P from a high-purity solid source. Whenever possible, make single-use aliquots of your stock solution and store them at -80°C.

  • Cause 2: Incorrect Concentration. An error in calculating the stock concentration will directly impact the reaction rate.

    • Solution: Carefully re-calculate your dilutions. For phosphorylated compounds, it's crucial to account for the formula weight of the salt form and any waters of hydration. When possible, confirm the concentration using an orthogonal method, though this is often difficult for non-chromophoric substrates.

Section 2: Assay Conditions and Protocol

Even with perfect reagents, the way the assay is performed can prevent you from getting a good signal.

Q: My reaction starts, but the rate is very low and sometimes preceded by a "lag phase" (a delay before the rate becomes linear). Why?

A: A lag phase is a classic sign that your coupling system is not efficient enough and is the rate-limiting step, not your primary enzyme. [12]The assay is only valid when the primary reaction is the slowest step. [2][13]

  • Cause: Insufficient Coupling Enzyme Activity. The concentration of the coupling enzymes (e.g., PK and LDH) and the coupling substrate (PEP) are too low to immediately convert the product (ADP) from the primary reaction. The lag phase represents the time it takes for this product to build up to a level where the coupling system can act on it at a steady state.

    • Solution: Increase Coupling Enzyme/Substrate Concentrations. This is the most critical optimization step for any coupled assay. Systematically increase the concentration of the coupling enzymes and PEP in your reaction mix. The goal is to find a concentration where the lag phase disappears and the measured reaction rate no longer increases with further additions of the coupling enzymes. This ensures the system is not rate-limiting.

Q: My reaction rate is linear but consistently lower than expected. What protocol steps should I check?

A: Assuming your reagents are good, this points to suboptimal reaction conditions or procedural errors.

  • Cause 1: Suboptimal Temperature or pH. Enzymes have optimal temperature and pH ranges for activity. [10][14] * Solution: Consult the literature for the known optima of your primary enzyme. Ensure your incubator or plate reader's temperature control is accurate. Verify the pH of your final reaction mixture.

  • Cause 2: Incorrect Order of Addition. The order in which you add reagents can matter.

    • Solution: A standard best practice is to prepare a master mix of all common reagents (buffer, substrates, cofactors, coupling enzymes) and dispense it into the wells. The reaction is then initiated by adding the primary enzyme (or sample) last. [15]This ensures all other components are well-mixed and at thermal equilibrium.

  • Cause 3: Insufficient Incubation/Equilibration Time. Adding cold reagents to a room-temperature plate and reading immediately can cause fluctuating signals.

    • Solution: Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. [5]A 5-10 minute pre-incubation of the master mix in the plate reader before adding the enzyme is good practice.

Section 3: Instrumentation and Data Interpretation

Sometimes the chemistry is perfect, but the instrument is set up incorrectly.

Q: What are the most common instrument-related errors for this type of assay?

A: For an NADH-based absorbance assay, the errors are typically straightforward.

ParameterRecommended SettingReason for Low Signal if Incorrect
Wavelength 340 nmThis is the peak absorbance wavelength for NADH. [3][16]Measuring at another wavelength will drastically reduce the signal (the change in absorbance).
Plate Type UV-Transparent Flat-BottomStandard polystyrene plates absorb light below 400 nm. You must use special UV-transparent plates for an accurate reading at 340 nm. [17]
Pathlength Pathlength Correction EnabledThe Beer-Lambert law depends on pathlength. Plate readers can correct for volume differences in wells, ensuring consistency. If disabled, lower volumes may be read as lower absorbance.
Read Type KineticThe assay measures a rate of change. You must take multiple readings over time (e.g., every 15-30 seconds for 5-10 minutes). A single endpoint read will not work.

Q: My absorbance readings are very high (e.g., > 2.0) and noisy. Could this cause a problem?

A: Yes. This is a critical issue related to instrument limitations and potential sample interference.

  • Cause 1: Spectrophotometer Non-Linearity. Most spectrophotometers are only linear up to an absorbance of ~1.5-2.0. [18]If your starting NADH concentration gives an absorbance above this, the initial reading will be inaccurate, and the subsequent decrease will not be measured correctly.

    • Solution: Reduce the starting concentration of NADH in your assay to bring the initial absorbance into the linear range of your instrument (typically 0.6-1.0).

  • Cause 2: Sample Interference. If you are testing inhibitors or biological samples, they may contain compounds that absorb light at 340 nm. [19]This adds to the background absorbance and can push the total reading outside the linear range.

    • Solution: Run a control containing your sample but without NADH to measure its intrinsic absorbance at 340 nm. If it is high, you may need to dilute your sample or use an alternative assay format. Interference can sometimes be detected by observing non-linear recovery after sample dilution. [20]

Frequently Asked Questions (FAQs)

Q1: How do I know what concentration of my primary enzyme to use? A1: You should determine this empirically by running an enzyme titration. Start with a concentration recommended in the literature or from the manufacturer, and then perform serial dilutions. Plot the reaction rate versus enzyme concentration. You should see a linear relationship. [10]For your experiments, choose a concentration from the middle of this linear range to ensure your assay is sensitive to both inhibitors and activators. [21] Q2: Can I use NADPH instead of NADH? A2: Yes, the PK/LDH system is specific for NADH. However, if you use a different coupling system, such as one involving glutathione reductase, it would be specific for NADPH. Both NADPH and NADH have nearly identical absorbance properties at 340 nm. [22][23]Always ensure your coupling enzyme is compatible with your chosen dinucleotide.

Q3: My sample is in DMSO. Can this affect the assay? A3: Yes. High concentrations of DMSO can inhibit enzymes. It is standard practice to keep the final DMSO concentration in the assay well below 1%, and ideally below 0.5%. [14]Crucially, you must ensure that every well (including controls and standards) contains the exact same final concentration of DMSO to cancel out its effects.

Q4: What is the "Inner Filter Effect" and does it apply here? A4: The inner filter effect is primarily a concern in fluorescence-based assays. It occurs when a compound in the sample absorbs either the excitation light or the emitted light, leading to an artificially low fluorescence signal. [24][25][26][27]While this specific absorbance assay is not subject to the inner filter effect, it is susceptible to direct absorbance interference, where a test compound absorbs at the same wavelength as the reporter molecule (340 nm), as discussed in Section 3. [19]

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • ResearchGate. (n.d.). On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction.
  • Edinburgh Instruments. (2021, July 13). What is the Inner Filter Effect?
  • BenchChem. (2025). Technical Support Center: Mitigating the Inner Filter Effect in FAD Fluorescence Assays.
  • PubMed. (n.d.). Errors and artifacts in coupled spectrophotometric assays of enzyme activity.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • ResearchGate. (n.d.). Coupled enzyme systems: Exploring coupled assays with students.
  • PMC. (2022, May 3). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Oregon State University. (n.d.). Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual.
  • Creative Enzymes. (n.d.). Spectrophotometric Enzyme Assays.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • NCBI. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • MedchemExpress.com. (n.d.). D-Ribose 5-phosphate | Endogenous Metabolite.
  • MDPI. (2025, April 30). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review.
  • Dr. Matt Webster. (2024, September 21). Proper Handling and Storage of Samples for Assay.
  • Sandiego. (2022). MCC Enzyme Assay Hints V1_2022.
  • Allied Academies. (2023, April 23). Exploring methods for accurate measurement of enzyme concentration in biological samples.
  • TOYOBO. (n.d.). Safety guide for handling enzymes.
  • Worthington Biochemical. (n.d.). Methods and Materials: Working With Enzymes.
  • K2 Scientific. (2023, December 13). Enzymes Storage Best Practices to Prevent Premature Degradation.
  • ResearchGate. (2009, July 30). Correction for Interference by Test Samples in High-Throughput Assays.
  • Oxford Academic. (2011, August 1). Alternative Approach for Detecting Interferences in Enzymatic Acetaminophen Assays. Clinical Chemistry.
  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay?
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • PMC. (n.d.). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network.
  • Biomol GmbH. (2019, March 10). Guide to Enzyme Unit Definitions and Assay Design.
  • Sandiego. (2021, October). Biochem Lab Enzyme Kinetics Instructions F21.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (n.d.). Towards the understanding of the absorption spectra of NAD(P)H/NAD(P)+ as a common indicator of dehydrogenase enzymatic activity.
  • Promega. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • ResearchGate. (2022, February 23). How to adjust the Enzyme concentration during the kinetics measurement?
  • AAT Bioquest. (2020, February 19). Why is my NADH assay showing unreasonably high absorbance readings?
  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.
  • ResearchGate. (2026, February 19). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE.
  • Agilent. (n.d.). Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance.
  • Wikipedia. (n.d.). Ribose 5-phosphate.
  • BenchChem. (n.d.). Troubleshooting low signal in Dakli binding assays.
  • FooDB. (2011, September 21). Showing Compound D-Ribulose 5-phosphate (FDB022145).
  • MB - About. (n.d.). Assay Troubleshooting.
  • Sigma Aldrich. (n.d.). D-Ribulose 5-phosphate CAS No. 93-87-8.
  • Agrisera antibodies. (n.d.). Anti-PRK ribulose-5-P-kinase | Phosphoribulokinase Product information.
  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
  • Wikipedia. (n.d.). Phosphoribulokinase.

Sources

Technical Support Center: Optimizing D-Ribulose 5-Phosphate for Enzyme Saturation Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing enzyme kinetics using D-Ribulose 5-phosphate (Ru5P). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this crucial metabolite. Here, you will find practical, field-proven insights to troubleshoot common issues and ensure the scientific integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and use of D-Ribulose 5-phosphate in enzymatic assays.

Q1: What are the recommended storage and handling conditions for D-Ribulose 5-phosphate?

A1: D-Ribulose 5-phosphate is a phosphorylated sugar and is susceptible to degradation. Proper storage is critical to maintain its integrity.

  • Storage Temperature: For long-term storage, it is recommended to store D-Ribulose 5-phosphate as a dry powder at -20°C.

  • Solution Stability: Once in solution, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it should be kept at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation.

  • pH Considerations: D-Ribulose 5-phosphate is more stable in slightly acidic to neutral pH. Alkaline conditions can promote degradation.

Q2: What are the typical concentration ranges for D-Ribulose 5-phosphate in enzyme kinetic assays?

A2: The optimal concentration range for Ru5P will depend on the specific enzyme being studied and its Michaelis constant (Km). The Km is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax) and is a measure of the enzyme's affinity for the substrate.

  • General Range: A common starting point for determining the Km is to test a wide range of Ru5P concentrations, for example, from 0.02 mM to 10 mM.[2]

  • Enzyme-Specific Concentrations: For some enzymes, like the recombinant cobalt metalloform of RPE from E. coli, the Km value has been reported to be around 2.40 mM.[2] Therefore, you would want to test concentrations both below and above this value to accurately determine the kinetic parameters.

Q3: What are the key enzymes that utilize D-Ribulose 5-phosphate as a substrate?

A3: D-Ribulose 5-phosphate is a central intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle.[3] The primary enzymes that act upon it are:

  • Ribose-5-phosphate isomerase (Rpi): Catalyzes the reversible conversion of D-ribulose 5-phosphate to D-ribose 5-phosphate.[4][5]

  • Ribulose-5-phosphate 3-epimerase (Rpe): Catalyzes the reversible conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate.[4]

  • Phosphoribulokinase (PRK): In photosynthetic organisms, this enzyme catalyzes the ATP-dependent phosphorylation of D-ribulose 5-phosphate to form D-ribulose 1,5-bisphosphate, a key step in the Calvin cycle.[3][6]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your enzyme kinetic experiments with D-Ribulose 5-phosphate.

Issue 1: No or Very Low Enzyme Activity

You've set up your assay, but you're not observing the expected enzymatic activity. This is a common issue with several potential causes.

Possible Cause 1: Substrate Degradation

  • Explanation: As a phosphorylated sugar, D-Ribulose 5-phosphate can degrade if not stored or handled properly. This is a primary suspect for a lack of enzyme activity.

  • Troubleshooting Steps:

    • Prepare Fresh Substrate: Always prepare a fresh solution of D-Ribulose 5-phosphate from a high-quality, properly stored powder.

    • Verify Substrate Integrity: If possible, use an analytical technique like HPLC to check the purity of your Ru5P stock.

    • pH Control: Ensure the pH of your stock solution and reaction buffer is within the optimal range for both substrate stability and enzyme activity.

Possible Cause 2: Inactive Enzyme

  • Explanation: The enzyme itself may have lost activity due to improper storage, handling, or the presence of inhibitors.

  • Troubleshooting Steps:

    • Check Enzyme Storage: Verify that the enzyme has been stored at the recommended temperature and in the appropriate buffer.[7] Avoid multiple freeze-thaw cycles.

    • Use a Positive Control: If available, use a known active batch of the enzyme or a different substrate that is known to work to confirm the assay setup is correct.

    • Consider Cofactors: Many enzymes that utilize Ru5P require divalent metal ions like Mg2+ or Mn2+ as cofactors.[8][9] Ensure these are present at the optimal concentration in your reaction buffer.

Possible Cause 3: Sub-optimal Assay Conditions

  • Explanation: Enzyme activity is highly dependent on factors like pH, temperature, and buffer composition.

  • Troubleshooting Steps:

    • Optimize pH and Temperature: Systematically vary the pH and temperature of your assay to find the optimal conditions for your specific enzyme.

    • Buffer Choice: Be aware that some buffers can interfere with enzyme activity.[10] For example, Tris buffers can chelate metal ions, which may be essential for your enzyme.[11] Consider using alternative buffers like HEPES or MOPS.

    • Coupled Assay Components: If you are using a coupled enzyme assay, ensure that all coupling enzymes are active and that their substrates are not limiting.[12][13]

Issue 2: Non-Michaelis-Menten Kinetics (Sigmoidal or Biphasic Curves)

Instead of the expected hyperbolic curve, your data shows a sigmoidal (S-shaped) or biphasic curve.

Possible Cause 1: Allosteric Regulation or Cooperativity

  • Explanation: Some enzymes exhibit cooperative binding of the substrate, where the binding of one substrate molecule to the enzyme influences the binding of subsequent molecules. This results in a sigmoidal curve.[14]

  • Troubleshooting Steps:

    • Fit to the Hill Equation: If you suspect cooperativity, fit your data to the Hill equation instead of the Michaelis-Menten equation. The Hill coefficient (h) will provide information about the degree of cooperativity.

    • Investigate Allosteric Effectors: Consider if other molecules in your assay mixture could be acting as allosteric activators or inhibitors.

Possible Cause 2: Substrate Inhibition

  • Explanation: At very high concentrations, the substrate itself can sometimes bind to the enzyme in a non-productive way, leading to a decrease in activity. This results in a curve that initially increases but then decreases at higher substrate concentrations.

  • Troubleshooting Steps:

    • Expand Substrate Concentration Range: Test an even wider range of D-Ribulose 5-phosphate concentrations to confirm if the activity decreases at higher concentrations.

    • Model for Substrate Inhibition: If substrate inhibition is confirmed, you will need to use a modified Michaelis-Menten equation that accounts for this phenomenon to accurately determine your kinetic parameters.

Possible Cause 3: Presence of Two Different Enzyme Forms

  • Explanation: A biphasic curve can sometimes indicate the presence of two different active forms of the enzyme with different kinetic properties.[2]

  • Troubleshooting Steps:

    • Enzyme Purity: Check the purity of your enzyme preparation using SDS-PAGE or other analytical techniques.

    • Investigate Oligomeric State: Some enzymes can exist in different oligomeric states (e.g., monomers and dimers) with different activities.[15] Consider techniques like size-exclusion chromatography to investigate the oligomeric state of your enzyme under your assay conditions.

Issue 3: High Background Signal or Assay Interference

You observe a high background signal in your no-enzyme control, or the signal is unstable.

Possible Cause 1: Contaminating Enzymes in Substrate or Reagents

  • Explanation: Commercial preparations of D-Ribulose 5-phosphate or other assay reagents may contain contaminating enzymes that can react with the substrate or other components of the assay.

  • Troubleshooting Steps:

    • Run Controls: Always run a "no-enzyme" control to measure the background rate. You should also run a "no-substrate" control to check for any substrate-independent signal generation.

    • Purify Substrate: If you suspect your D-Ribulose 5-phosphate is contaminated, you may need to purify it using techniques like ion-exchange chromatography.[16]

    • Check Coupling Enzymes: In a coupled assay, the coupling enzymes themselves could be a source of contamination or side reactions.[17]

Possible Cause 2: Non-enzymatic Degradation of Substrate or Product

  • Explanation: The substrate or the product of the reaction may be unstable under your assay conditions, leading to a non-enzymatic change in the signal you are measuring.

  • Troubleshooting Steps:

    • Monitor Signal Over Time: In your "no-enzyme" control, monitor the signal over the same time course as your enzymatic reaction. A significant change in the signal indicates instability.

    • Adjust Assay Conditions: If instability is an issue, you may need to adjust the pH, temperature, or buffer composition of your assay.

Possible Cause 3: Interference from Assay Components

  • Explanation: Components of your sample or assay buffer can interfere with the detection method. For example, high concentrations of certain compounds can interfere with spectrophotometric or fluorometric readings.[18][19]

  • Troubleshooting Steps:

    • Check for Interfering Substances: Be aware of common interfering substances like EDTA, ascorbic acid, and detergents.[19]

    • Dilute Sample: If your sample contains interfering substances, you may need to dilute it, though this will also dilute your enzyme.

    • Use a Different Assay Method: If interference is a significant problem, consider using a different detection method that is less susceptible to interference.

Experimental Protocols & Data Presentation

Table 1: Recommended Buffer Compositions for Enzyme Assays with D-Ribulose 5-Phosphate
BufferpH RangeDivalent CationNotes
HEPES6.8 - 8.2MgCl2 or MnCl2Good for many metalloenzymes as it has a lower tendency to chelate metal ions compared to Tris.[11]
Tris-HCl7.5 - 9.0MgCl2 or MnCl2Widely used, but be cautious of its metal-chelating properties.[11]
Glycylglycine7.5 - 8.9MgCl2Has been used in coupled assays for D-ribulose 5-phosphate 3-epimerase.[12]
Protocol: Continuous Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase

This protocol is an example of a coupled enzyme assay to determine the activity of Ribulose-5-phosphate 3-epimerase. The production of D-xylulose 5-phosphate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12]

Materials:

  • Glycylglycine buffer (250 mM, pH 7.7)

  • D-Ribulose 5-phosphate solution (100 mM)

  • D-Ribose 5-phosphate solution (100 mM)

  • Cocarboxylase (Thiamine pyrophosphate) solution (0.1% w/v)

  • Magnesium chloride (MgCl2) solution (300 mM)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (2.6 mM)

  • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) enzyme mix

  • Transketolase (TK)

  • Ribulose-5-phosphate 3-epimerase (the enzyme to be assayed)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a 3.00 ml cuvette, combine the following reagents to the final concentrations listed:

    • 58 mM Glycylglycine

    • 1.7 mM D-Ribose 5-phosphate

    • 0.002% (w/v) Cocarboxylase

    • 15 mM Magnesium chloride

    • 0.13 mM NADH

    • 0.5 units α-Glycerophosphate dehydrogenase

    • 5 units Triosephosphate isomerase

    • 0.5 units Transketolase

  • Equilibrate: Mix the contents of the cuvette and incubate at 25°C for 5-10 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate the Reaction: Add a small volume (e.g., 10-20 µl) of the Ribulose-5-phosphate 3-epimerase solution to the cuvette to initiate the reaction. The final concentration of the epimerase should be in the range of 0.025-0.05 units/ml.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Initiate the Primary Reaction: After a stable baseline is achieved, add 1.7 mM D-Ribulose 5-phosphate to start the primary reaction.

  • Calculate Activity: Determine the linear rate of NADH oxidation (ΔA340/min) from the progress curve. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity in units (µmol/min).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Enzyme Activity

Troubleshooting_Low_Activity start Start: Low/No Enzyme Activity check_substrate Is the D-Ribulose 5-phosphate solution fresh? start->check_substrate prepare_fresh Prepare fresh substrate solution check_substrate->prepare_fresh No check_enzyme Is the enzyme active? check_substrate->check_enzyme Yes prepare_fresh->check_enzyme positive_control Run a positive control with a known active enzyme or substrate check_enzyme->positive_control Unsure check_conditions Are assay conditions (pH, temp, cofactors) optimal? check_enzyme->check_conditions Yes positive_control->check_conditions fail Consult further literature or technical support positive_control->fail Control Fails optimize_conditions Systematically optimize assay conditions check_conditions->optimize_conditions No/Unsure success Problem Solved check_conditions->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting low or no enzyme activity.

Diagram 2: Metabolic Hub of D-Ribulose 5-Phosphate

Caption: The central role of D-Ribulose 5-Phosphate in key metabolic pathways.

References

  • Kiuchi, T., et al. (1973). Partial purification and kinetic properties of ribose-5-phosphate ketol-isomerase and ribulose-5-phosphate 3-epimerase from various sources. Biochimica et Biophysica Acta (BBA) - Enzymology, 293(2), 534-541. [Link]

  • Tsai, C. S., & Tsai, J. H. (1977). Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes. Biochemical Journal, 165(3), 617-623. [Link]

  • Stern, A. L., et al. (2011). Structure, kinetic characterization and subcellular localization of the two ribulose 5-phosphate epimerase isoenzymes from Trypanosoma cruzi. FEBS Journal, 278(18), 3436-3451. [Link]

  • RayBiotech. (n.d.). Ribulose-5-Phosphate-3-Epimerase, Human Recombinant. Retrieved from [Link]

  • Johnson, J. L., & Cleland, W. W. (2000). Role of Metal Ions in the Reaction Catalyzed by L-Ribulose-5-phosphate 4-Epimerase. Biochemistry, 39(18), 5378-5386. [Link]

  • FooDB. (2011). Showing Compound D-Ribulose 5-phosphate (FDB022145). Retrieved from [Link]

  • Khoury, A., & Horecker, B. L. (1954). ION EXCHANGE PURIFICATION OF RIBOSE-5-PHOSPHATE. Biochimica et Biophysica Acta, 15(3), 453-454. [Link]

  • Lee, J. H., et al. (2011). Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans. Eukaryotic Cell, 10(9), 1166-1175. [Link]

  • Johnson, J. L., & Cleland, W. W. (2000). Role of Metal Ions in the Reaction Catalyzed by L-ribulose-5-phosphate 4-epimerase. Biochemistry, 39(18), 5378-5386. [Link]

  • Singh, R., et al. (2020). Biophysical and Structural Characterization of Ribulose-5-phosphate Epimerase from Leishmania donovani. International Journal of Molecular Sciences, 21(18), 6829. [Link]

  • M-CSA. (n.d.). Ribose-5-phosphate isomerase. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribulose 5-phosphate. Retrieved from [Link]

  • Shapiro, A. B. (2018). Answer to "How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?". ResearchGate. [Link]

  • Margenot, A. J., et al. (2017). Methodological recommendations for optimizing assays of enzyme activities in soil samples. Soil Biology and Biochemistry, 107, 201-209. [Link]

  • Pearce, F. G. (2006). Catalytic by-product formation and ligand binding by ribulose bisphosphate carboxylases from different phylogenies. Biochemical Journal, 400(2), 335-343. [Link]

  • Kent, S. S., & Young, J. D. (1980). Simultaneous kinetic analysis of ribulose 1,5-bisphosphate carboxylase/oxygenase activities. Plant Physiology, 65(3), 465-468. [Link]

  • Brooks, S. P., & Storey, K. B. (1992). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Analytical Biochemistry, 207(1), 126-130. [Link]

  • Wikipedia. (n.d.). L-ribulose-5-phosphate 3-epimerase. Retrieved from [Link]

  • Akana, J., et al. (2011). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(4), 1243-1252. [Link]

  • Li, L., et al. (2025). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. Journal of Hematology & Oncology, 18(1), 2. [Link]

  • Stack Exchange. (2015). Factors controlling enzymatic phosphorylation of D-ribulose 5-phosphate. Retrieved from [Link]

  • Ferreira, C. M. H., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 5(39), 30989-31003. [Link]

  • Ashwell, G., & Hickman, J. (1957). Enzymatic formation of xylulose 5-phosphate from ribose 5-phosphate in spleen. Journal of Biological Chemistry, 226(1), 65-76. [Link]

  • de la Cruz, J. F. G., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40747-40757. [Link]

  • BioProcess International. (2011). Key Aspects of Enzyme Activity and Steady-State Kinetics. Retrieved from [Link]

  • Klyuchnikov, E. S., et al. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(19), 11776. [Link]

  • Plaza, F. A., et al. (2021). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International Journal of Molecular Sciences, 22(24), 13393. [Link]

  • Arthur, E. J., et al. (2015). Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway. Protein Expression and Purification, 116, 125-132. [Link]

  • Goličnik, M., & Stojan, J. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 11(24), 12053. [Link]

  • Arese, M., & Sola-Penna, M. (2024). The enzymes of the oxidative phase of the pentose phosphate pathway as targets of reactive species: consequences for NADPH production. Biochemical Society Transactions, 52(1), 1-13. [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

Sources

Technical Support Center: D-Ribulose-5-Phosphate Dependent Enzymes and Metal Ion Cofactors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with D-Ribulose-5-phosphate (Ru5P) dependent enzymes. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on the critical role of metal ion cofactors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of metal ions on Ru5P-dependent enzyme activity.

Q1: My D-Ribulose-5-Phosphate 3-Epimerase (RPE) is inactive. What are the likely causes related to metal ions?

A1: The inactivity of D-Ribulose-5-Phosphate 3-Epimerase (RPE) is frequently linked to issues with its essential metal ion cofactor. RPE is a metalloenzyme that requires a divalent metal ion for catalysis.[1][2][3] The most common reasons for inactivity include:

  • Absence of a required metal cofactor: RPE can be activated by several divalent metal ions, including Fe²⁺, Mn²⁺, Co²⁺, and Zn²⁺.[1][4][5] The specific metal preference can vary depending on the organism.[4] Human RPE, for instance, predominantly utilizes Fe²⁺.[3] If your assay buffer lacks a suitable divalent cation, the enzyme will not be active.

  • Presence of chelating agents: Contamination with chelating agents like Ethylenediaminetetraacetic acid (EDTA) is a primary cause of enzyme inactivation.[6][7] EDTA will sequester the metal ion from the enzyme's active site, rendering it catalytically inactive. Check all your reagents, buffers, and even water sources for potential EDTA contamination.

  • Oxidation of the metal cofactor: If your RPE utilizes Fe²⁺ as a cofactor, exposure to oxygen can lead to its oxidation to Fe³⁺, which is not catalytically competent.[5] This is a crucial consideration, especially during protein purification and storage. Performing experiments under anaerobic conditions may be necessary if working with the Fe²⁺-dependent form of the enzyme.[5]

Q2: I am seeing inconsistent results in my RPE activity assays. Could this be related to metal ions?

A2: Yes, inconsistent results are often a symptom of fluctuating metal ion availability or the presence of interfering substances. Consider the following:

  • Variable metal ion concentration: Ensure that the concentration of the activating metal ion is consistent across all your assays. Prepare a fresh, well-mixed stock solution of the metal salt and add it to your reaction mixture at a precise final concentration.

  • Buffer effects: The choice of buffer can significantly impact the activity of metalloenzymes.[2][8][9][10] Some buffers, like Tris-HCl, can chelate metal ions, thereby reducing their availability to the enzyme.[2][8] It is advisable to use non-chelating buffers such as HEPES.[2][8]

  • Redox state of the metal: For redox-sensitive cofactors like Fe²⁺, inconsistent exposure to air can lead to variable levels of oxidation and thus, fluctuating enzyme activity.

Q3: Does Ribose-5-Phosphate Isomerase (Rpi) also require a metal ion cofactor?

A3: The metal ion requirement for Ribose-5-Phosphate Isomerase (Rpi) is more complex than for RPE and depends on the type of isomerase. There are two distinct, non-homologous classes of Rpi: RpiA and RpiB.[11][12]

  • RpiA: This class of Rpi, found in humans and many other organisms, generally does not have a strict requirement for a metal ion cofactor.[13][14] Its catalytic mechanism is thought to proceed through an enediol intermediate without the direct involvement of a metal ion.[15]

  • RpiB: This class is found predominantly in bacteria and some fungi.[11] While not universally required, some studies on RpiB from certain organisms suggest that a cation may play a role in facilitating the recognition and binding of the ribose-5-phosphate substrate.[11]

Therefore, when working with Rpi, it is crucial to identify which class of the enzyme you are studying to determine the potential role of metal ions.

Q4: What is the mechanistic role of the metal ion in RPE catalysis?

A4: The divalent metal ion in the active site of RPE plays a crucial role in stabilizing the reaction intermediate. The catalytic mechanism involves the abstraction of a proton from the C-3 carbon of D-ribulose-5-phosphate, which forms a negatively charged cis-enediolate intermediate.[4] The positively charged metal ion, which can be Fe²⁺, Mn²⁺, Co²⁺, or Zn²⁺, coordinates with the substrate and stabilizes this negatively charged intermediate, facilitating the subsequent reprotonation on the opposite face of the C-3 carbon to form D-xylulose-5-phosphate.[4][5]

RPE_Mechanism cluster_0 RPE Active Site Substrate_Bound D-Ribulose-5-Phosphate Bound to Metal Ion (M²⁺) Enediolate cis-Enediolate Intermediate Stabilized by M²⁺ Substrate_Bound->Enediolate Proton Abstraction Product_Bound D-Xylulose-5-Phosphate Bound to Metal Ion (M²⁺) Enediolate->Product_Bound Reprotonation

Caption: Mechanism of RPE catalysis involving metal ion stabilization.

II. Troubleshooting Guides

This section provides structured guides to help you resolve specific experimental issues.

Guide 1: Diagnosing and Overcoming Enzyme Inactivity

Issue: Your D-Ribulose-5-Phosphate dependent enzyme shows little to no activity.

Troubleshooting_Inactivity Start Enzyme Inactive Check_Cofactors Is a metal cofactor required? Start->Check_Cofactors Check_Buffer Is the correct metal ion present in the assay buffer? Check_Cofactors->Check_Buffer Yes No_Success Consult further literature or technical support. Check_Cofactors->No_Success No Add_Metal Add the appropriate divalent metal ion (e.g., Mg²⁺, Mn²⁺, Fe²⁺). Check_Buffer->Add_Metal No Check_Chelators Suspect chelator contamination? Check_Buffer->Check_Chelators Yes Add_Metal->Check_Chelators Spike_Recovery Perform a spike-and-recovery experiment. Check_Chelators->Spike_Recovery Yes Check_Oxidation Is the metal cofactor (e.g., Fe²⁺) susceptible to oxidation? Check_Chelators->Check_Oxidation No Identify_Source Identify and eliminate the source of chelating agents (e.g., EDTA). Spike_Recovery->Identify_Source Identify_Source->Check_Oxidation Anaerobic_Conditions Perform experiments under anaerobic conditions. Check_Oxidation->Anaerobic_Conditions Yes Success Enzyme Activity Restored Check_Oxidation->Success No Anaerobic_Conditions->Success

Caption: Troubleshooting workflow for inactive enzyme assays.

Step-by-Step Troubleshooting:

  • Verify Metal Cofactor Requirement: Confirm from the literature whether your specific enzyme (RPE or a particular class of Rpi) requires a metal ion cofactor.

  • Check Assay Buffer Composition:

    • Ensure that the appropriate divalent metal ion is included in your assay buffer at the recommended concentration.

    • If you are unsure of the optimal metal ion, test a panel of divalent cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Zn²⁺) to identify the most effective activator.

  • Investigate Chelator Contamination:

    • Spike-and-Recovery Experiment: To test for the presence of inhibitors like EDTA in your sample preparation, add a known amount of active enzyme to your sample buffer and a control buffer. A significantly lower activity in your sample buffer indicates the presence of an inhibitor.[6]

    • Source Identification: Systematically check all your reagents (buffers, substrate solutions, water) for potential sources of chelating agents.

  • Address Metal Ion Oxidation (for Fe²⁺-dependent enzymes):

    • If your enzyme relies on Fe²⁺, which is readily oxidized, consider preparing your buffers and reagents with degassed water and performing your experiments in an anaerobic chamber.[5]

    • The addition of a reducing agent like dithiothreitol (DTT) can sometimes help maintain the reduced state of the iron, but be aware that DTT itself can chelate some metal ions.[16]

Guide 2: Metal Ion Depletion and Reconstitution

This guide provides a general protocol for removing the endogenous metal ion from your enzyme and reconstituting it with a different metal ion of interest. This is a common procedure to study the specific effects of different metal cofactors on enzyme activity.

Protocol: Metal Ion Depletion using EDTA

  • Preparation:

    • Prepare a solution of your purified enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a stock solution of EDTA (e.g., 0.5 M, pH 8.0).

  • Incubation with EDTA:

    • Add EDTA to your enzyme solution to a final concentration of 10-20 mM.

    • Incubate the mixture at 4°C for several hours to overnight with gentle agitation. The exact time will depend on the affinity of the metal ion for the enzyme.

  • Removal of EDTA and the Chelated Metal Ion:

    • The most effective way to remove the EDTA-metal complex is through dialysis or buffer exchange using a desalting column (e.g., PD-10).[17]

    • Dialyze the enzyme solution against several changes of a metal-free buffer (e.g., 50 mM HEPES, pH 7.5, treated with a chelating resin to remove any trace metals).

  • Verification of Metal Removal (Optional but Recommended):

    • The removal of the metal ion can be confirmed by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the remaining metal content.

Protocol: Reconstitution with a New Metal Ion

  • Preparation of Apoenzyme: Use the metal-depleted enzyme (apoenzyme) from the previous protocol.

  • Incubation with the New Metal Ion:

    • Add a solution of the desired metal salt (e.g., MnCl₂, CoCl₂, ZnCl₂) to the apoenzyme solution. A slight molar excess of the metal ion (e.g., 2-5 fold) is often used.

    • Incubate the mixture on ice for 30-60 minutes to allow for the metal ion to bind to the active site.

  • Removal of Excess Metal Ions:

    • Remove the unbound metal ions by dialysis or buffer exchange against the desired assay buffer.

  • Activity Assay:

    • Assay the reconstituted enzyme for activity to confirm successful reconstitution.

Guide 3: Kinetic Analysis of Metal Ion-Dependent Activity

This guide outlines how to determine the kinetic parameters of your enzyme with respect to the metal ion cofactor.

Protocol: Determining the Dissociation Constant (Kd) for a Metal Ion

  • Prepare a Series of Metal Ion Concentrations:

    • Prepare a range of concentrations of the activating metal ion in your assay buffer. The range should span from well below to well above the expected dissociation constant (Kd).

  • Enzyme Activity Assays:

    • Perform enzyme activity assays at each metal ion concentration, keeping the substrate concentration constant and saturating.

  • Data Analysis:

    • Plot the initial reaction velocity against the metal ion concentration.

    • Fit the data to the Michaelis-Menten equation (or a suitable binding isotherm) to determine the Kd, which represents the concentration of the metal ion at which the enzyme exhibits half of its maximal activity.[8][9]

Table 1: Representative Metal Ion Dependence of D-Ribulose-5-Phosphate 3-Epimerase (RPE) from E. coli

Metal IonRelative Activity (%)Notes
Fe²⁺100Believed to be the native cofactor in E. coli under laboratory conditions. Sensitive to oxidation.[5]
Mn²⁺~80Can substitute for Fe²⁺ and provides protection against oxidative stress.[5][11]
Co²⁺~60Activates the enzyme to a significant extent.[5]
Zn²⁺~40Can activate the enzyme, but may lead to a different active site geometry.[4]
Mg²⁺, Ca²⁺, Ni²⁺, Cu²⁺, Cd²⁺< 5Generally do not activate the enzyme.[5]

Note: These values are approximate and can vary depending on the specific experimental conditions.

III. References

  • Mechanism of the reaction catalyzed by d-ribulose-5-phosphate... - ResearchGate. Available from: [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... - ResearchGate. Available from: [Link]

  • Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese. PNAS. Available from: [Link]

  • Top: Preparation of artificial metalloenzymes by reconstitution of apoMb with Mn - ResearchGate. Available from: [Link]

  • Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity - Oreate AI. Available from: [Link]

  • Benchtop IMAC of a Polyhistidine Tagged Metalloenzyme | Protocol Preview - YouTube. Available from: [Link]

  • How I can remove metals from an enzyme experimentally? Please provide detailed protocol, if possible step by step? | ResearchGate. Available from: [Link]

  • Ribose-5-phosphate isomerase - M-CSA Mechanism and Catalytic Site Atlas. Available from: [Link]

  • Ribose-5-phosphate isomerase - Wikipedia. Available from: [Link]

  • Structural characterization of a ribose-5-phosphate isomerase B from the pathogenic fungus Coccidioides immitis - PMC. Available from: [Link]

  • Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC. Available from: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. Available from: [Link]

  • Reaction mechanism. Proposed mechanism of the reversible isomerization reaction of R5P to Ru5P catalyzed by ribose-5-phosphate isomerase from M. tuberculosis. - ResearchGate. Available from: [Link]

  • RPE - Ribulose-phosphate 3-epimerase - Sus scrofa (Pig) | UniProtKB | UniProt. Available from: [Link]

  • Considerations for the Specification of Enzyme Assays Involving Metal Ions - Beilstein-Institut. Available from: [Link]

  • Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed. Available from: [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Available from: [Link]

  • Dot Language Graphviz. Available from: [Link]

  • Reconstitution of Myoglobin with Iron Porphycene Generates an Artificial Aldoxime Dehydratase with Expanded Catalytic Activities - ACS Publications. Available from: [Link]

  • DOT Language - Graphviz. Available from: [Link]

  • Catch-and-Release:The Assembly, Immobilisation and Recycling of Redox-reversible Artificial Metalloenzymes - White Rose Research Online. Available from: [Link]

  • Understanding and Modulating Metalloenzymes with Unnatural Amino Acids, Non-native Metal Ions, and Non-native Metallocofactors - NIH. Available from: [Link]

  • Metalloproteomics: principles, challenges and applications to neurodegeneration - PMC. Available from: [Link]

  • Drawing graphs with dot - Graphviz. Available from: [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges - Research Unit of Computer Graphics | TU Wien. Available from: [Link]

  • (PDF) Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE - ResearchGate. Available from: [Link]

  • Ribose 5-Phosphate Isomerase Investigations for the Undergraduate Biochemistry Laboratory | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics | ACS Omega. Available from: [Link]

  • Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics | ACS Omega - ACS Publications. Available from: [Link]

  • Laboratory analysis of edta - YesWeLab - Blog. Available from: [Link]

  • New machine-learning approach is better at spotting enzymatic metals in proteins. Available from: [Link]

  • Progress, Challenges, and Opportunities with Artificial Metalloenzymes in Biosynthesis. Available from: [Link]

  • Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal. Available from: [Link]

  • Artificial Metalloenzymes: Challenges and Opportunities - PMC. Available from: [Link]

  • Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC. Available from: [Link]

  • Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity - ResearchGate. Available from: [Link]

  • Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Available from: [Link]

  • RPIA isomerizes ribose 5-phosphate to D-ribulose 5-phosphate - Reactome Pathway Database. Available from: [Link]

  • Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. Available from: [Link]

  • Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PubMed Central. Available from: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Available from: [Link]

  • Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC. Available from: [Link]

  • Enhanced Decontamination in Mn(II)/Periodate Systems with EDTA: Mechanistic Insights into Self-Accelerating Degradation of Pollutants | Environmental Science & Technology - ACS Publications. Available from: [Link]

Sources

Effect of pH and temperature on D-Ribulose 5-phosphate stability and enzyme activity.

[1][2]

Role: Senior Application Scientist System Status: Operational Last Updated: March 4, 2026[1]

Welcome to the technical support hub for Pentose Phosphate Pathway (PPP) intermediates. This guide addresses the physicochemical stability of D-Ribulose 5-phosphate (Ru5P) and the optimization of its associated enzymes: Ribose-5-phosphate isomerase (RPI) and Ribulose-5-phosphate epimerase (RPE) .[1][2]

Unlike standard reagents, phosphorylated ketoses like Ru5P occupy a "metastable" metabolic branch point.[1][2] Success requires balancing substrate integrity with enzymatic requirements.[1][2]

Quick Reference: Physicochemical Profile
ParameterSpecification / Behavior
Molecule D-Ribulose 5-phosphate (Ru5P)
Role Ketose-phosphate intermediate; Branch point of oxidative/non-oxidative PPP.[1][2]
pH Stability Optimal: pH 6.5 – 8.0.Acidic (pH < 4): Rapid hydrolysis of phosphate ester.Alkaline (pH > 9): Risk of enolization and

-elimination.[1][2]
Thermal Stability Stable at -20°C (solid/solution).Significant hydrolysis > 60°C in solution.Rapid degradation > 100°C (1 N Acid).[1][2]
Key Enzymes RPI: Converts Ru5P

Ribose-5-phosphate (R5P).RPE: Converts Ru5P

Xylulose-5-phosphate (Xu5P).[1][2][3][4]
Module 1: Substrate Integrity (Ru5P)
Q1: My Ru5P standard curve shows decreasing absorbance over time. Is the substrate degrading?

Diagnosis: Likely, yes—but the mechanism depends on your buffer conditions.[1] Technical Insight: Ru5P is a ketose-phosphate.[1][2] Unlike aldoses (like Glucose-6-P), ketoses are more prone to enolization at alkaline pH.[1][2]

  • At pH > 9.0: Ru5P forms an enediol intermediate.[1][2] This can lead to spontaneous isomerization to R5P/Xu5P (non-enzymatic) or irreversible degradation via

    
    -elimination, losing the phosphate group [1].[1][2]
    
  • At pH < 4.0: The phosphate ester bond is acid-labile.[1][2] Hydrolysis rates peak near pH 4.0 for monoesters, releasing inorganic phosphate (

    
    ) and Ribulose [2].[1][2]
    

Troubleshooting Protocol: Ru5P Purity Check Do not assume commercial purity after freeze-thaw cycles.

  • Prepare: 1 mM Ru5P solution in neutral buffer (pH 7.0).

  • Assay: Use a coupled enzymatic end-point assay (excess RPI + RPE + Transketolase + NADH system).[1][2]

  • Criterion: If the maximum

    
     yields < 90% of theoretical concentration, significant hydrolysis has occurred.[1]
    
  • Correction: Always determine the concentration of active Ru5P daily using an enzymatic end-point, rather than relying on gravimetric weight.

Q2: Can I heat-kill my enzyme reaction (95°C) without destroying the remaining Ru5P?

Answer: No. Reasoning: While heat inactivation is standard for proteins, sugar phosphates are thermally labile.[1][2] Heating Ru5P to 95°C, especially in the presence of divalent cations (

12Alternative:acid quenching

ultrafiltration1
Module 2: Enzyme Activity & Optimization (RPI & RPE)
Q3: I see a "lag phase" in my coupled RPE/RPI assay. Is the enzyme inactive?

Diagnosis: This is likely a thermal coupling mismatch , not inactivity.[1] Context: Many commercial coupling enzymes (e.g.,

12

Mechanism: If you run the assay at 25°C to preserve Ru5P stability, the mammalian coupling enzymes may be operating at

121

Solution:

  • Increase Coupling Enzyme Load: Double the concentration of the helper enzymes (Transketolase/G3PDH/TPI).

  • Pre-incubation: Incubate the coupling mix + buffer at the reaction temperature for 5 minutes before adding Ru5P.

Q4: My RPI activity drops sharply at pH 8.5. Literature says the enzyme is stable there.

Clarification: Stability

12Technical Insight:
  • RPI Mechanism: The reaction proceeds via a cis-enediol intermediate requiring proton transfer.[1][2] The active site usually contains a Glutamate or Aspartate (general base) and a Lysine or Histidine (proton shuttle) [3].[1][2]

  • The pH Effect: At pH > 8.0, the ionization state of the catalytic residues may shift (deprotonation of the active site Lysine), rendering the enzyme catalytically incompetent even if the protein structure is intact.

  • Thermodynamics: The equilibrium of Ru5P

    
     R5P is 
    
    
    at equilibrium.[1] High pH can shift this equilibrium or promote non-enzymatic background isomerization, masking true enzymatic rates.[1]
Module 3: Visualizing the Workflow
Pathway Logic & Troubleshooting Decision Tree

The following diagram illustrates the critical branch point of Ru5P and a logic flow for diagnosing assay failures.

Ru5P_Workflowcluster_troubleshootTroubleshooting LogicRu5PD-Ribulose-5-P(Substrate)R5PRibose-5-P(Product A)Ru5P->R5PRPI (pH 7.0-7.5)Xu5PXylulose-5-P(Product B)Ru5P->Xu5PRPE (pH 7.0-8.0)DegradationDegradation(Pi + Brown products)Ru5P->DegradationHigh T (>60°C)High pH (>9.0)R5P->Ru5PReversibleXu5P->Ru5PReversibleRPIEnzyme: RPI(Isomerase)RPEEnzyme: RPE(Epimerase)IssueIssue: Low SignalCheck1Check Substrate(End-point Assay)Issue->Check1Check2Check Coupling(Add Product Directly)Check1->Check2Yield OKResult1Substrate DegradedCheck1->Result1Yield < 90%Result2Enzyme InactiveCheck2->Result2No Signal with ProductResult3Coupling MismatchCheck2->Result3Signal OK with Product

Caption: Figure 1. Metabolic flux of D-Ribulose 5-phosphate and diagnostic decision tree for enzymatic assay failure.

Module 4: Standardized Assay Protocol

To minimize pH and temperature artifacts, use this validated protocol for RPI/RPE kinetic characterization.

Buffer System: 50 mM Glycylglycine or HEPES (Avoid Phosphate buffers; they inhibit many sugar-phosphate enzymes via product inhibition).[1][2] pH: 7.4 (Physiological optimum).[1][2] Temperature: 30°C (Safe compromise between mammalian coupling enzymes and microbial stability).[1][2]

Step-by-Step:

  • Blanking: Set spectrophotometer to 340 nm. Zero with buffer.[1][2]

  • Master Mix:

    • Buffer (pH 7.4)[1][2]

    • 
       (5 mM) – Critical cofactor for many RPEs.[1][2]
      
    • Thiamine Pyrophosphate (TPP) (0.1 mM) – Required for Transketolase coupling.[1][2]

    • NADH (0.2 mM)[1][2]

    • Coupling Enzymes (Transketolase + G3PDH + TPI).[1][2]

  • Baseline: Add Master Mix to cuvette. Monitor

    
     for 2 mins. (Drift should be < 0.001/min).
    
  • Substrate Addition: Add Ru5P (start with 0.5 mM). Wait 60s for any contaminant R5P/Xu5P to react.[1][2]

  • Start: Add limiting RPI or RPE enzyme.[1][2]

  • Calculation: Use the linear portion of the slope (

    
    ).[1][2]
    
References
  • FoodB. (2025).[1][2][5] D-Ribulose 5-phosphate: Chemical Properties and Stability. Available at: [Link][1][2]

  • Goldberg, R. N., & Tewari, Y. B. (1988).[1][2] Thermodynamics of the hydrolysis of sugar phosphates. Journal of Biological Chemistry. Available at: [Link]

  • Zhang, R., et al. (2003).[1][2] Structure of D-ribulose 5-phosphate 3-epimerase from Synechocystis to 1.6 Å resolution. Acta Crystallographica. Available at: [Link]

  • Knowles, J. R. (1976).[1][2] The evolution of enzyme function. (Discusses Triosephosphate Isomerase/RPI kinetics). Nature.[1][2]

Removing contaminating ethanol or methanol from D-Ribulose 5-phosphate preparations.

[1][2]

Executive Summary & Critical Constraints

The Problem: Ethanol and methanol are frequently used in the enzymatic synthesis and precipitation of phosphorylated sugars. However, residual alcohols in D-Ribulose 5-phosphate (Ru5P) preparations can disastrously impact downstream applications:

  • Cellular Toxicity: Methanol is cytotoxic even at low concentrations (0.1–1%), confounding cell signaling assays.[1][2]

  • Enzymatic Inhibition: Alcohols can inhibit coupling enzymes (e.g., G6PDH, Transketolase) used in kinetic assays to measure Ru5P.[2]

  • Quantification Errors: Solvents alter the solvation shell of the phosphate group, shifting peaks in NMR and affecting mass balance.

The Challenge: Ru5P is chemically labile.[2] It is prone to spontaneous isomerization to Ribose-5-phosphate (R5P) and epimerization to Xylulose-5-phosphate (Xu5P), particularly at alkaline pH.[1][2] Furthermore, the phosphate ester bond is susceptible to hydrolysis at high temperatures.

Critical Stability Parameters
ParameterSafe RangeDanger ZoneConsequence of Excursion
pH 6.0 – 7.5 > 8.0Rapid isomerization to R5P/Xu5P (Lobry de Bruyn–van Ekenstein transformation).[1][2]
Temperature < 30°C > 40°CHydrolysis of phosphate ester; accelerated isomerization.[2]
Solvent Water> 10% AlcoholLowers freezing point, causing "melt-back" during lyophilization.[1][2]

Decision Matrix: Selecting Your Removal Strategy

Do not blindly apply heat or vacuum.[2] Select the protocol based on your current solvent load.[2]

RemovalStrategyStartStart: Assess Sample StateSolventCheckEst. Alcohol Content?Start->SolventCheckHighSolventHigh (>10% v/v)SolventCheck->HighSolventPrecipitation supernatantLowSolventTrace (<10% v/v)SolventCheck->LowSolventResuspended pelletRotovapProtocol A: Controlled Rotary Evaporation(Bulk Removal)HighSolvent->RotovapDilutionDilute with ddH2O(Target <5% Alcohol)LowSolvent->DilutionRotovap->DilutionLyophilizationProtocol B: Lyophilization(Polishing)Dilution->LyophilizationQCQC: 1H-NMR & Enzymatic AssayLyophilization->QC

Figure 1: Workflow for selecting the appropriate solvent removal method based on initial alcohol concentration.[1][2]

Detailed Protocols

Protocol A: Controlled Rotary Evaporation (Bulk Removal)

Use this ONLY if alcohol content is >10%.[1][2] Direct lyophilization of high-alcohol samples will fail because the sample will not freeze solid (eutectic depression).[1][2]

Equipment: Rotary Evaporator with digital vacuum control and water bath.

  • pH Check: Before starting, spot 2 µL of your solution on pH paper.[2] If pH > 7.5, adjust carefully with dilute HCl or Acetic Acid to pH 7.[2]0. Crucial: High pH + Heat = Isomerization.[2]

  • Bath Temperature: Set water bath to maximum 30°C .

  • Vacuum Ramp: Do not pull full vacuum immediately.

    • Start at 200 mbar (removes bulk ethanol).

    • Slowly decrease to 40-50 mbar.[1][2]

  • Monitoring: Watch for "bumping." Ru5P solutions can foam.[2]

  • Stop Point: Do not dry to a complete powder/film, as this aggregates the sugar.[2] Stop when the volume is reduced by ~80-90% (viscous syrup).[1][2]

  • Proceed to Protocol B.

Protocol B: Lyophilization (The Gold Standard)

This is the only way to ensure complete removal without thermal degradation.

Equipment: Freeze Dryer (Lyophilizer), Shell freezing bath (Dry ice/Methanol).[1][2]

  • Dilution (The Secret Step):

    • If you came from Protocol A (syrup), dilute the sample with HPLC-grade water.[1][2]

    • Target: The final alcohol concentration must be < 5% v/v.

    • Why? Alcohol acts as an antifreeze.[2] If the concentration is too high, the sample will melt during the vacuum phase ("melt-back"), leading to a sticky gum rather than a powder.

  • Shell Freezing:

    • Rotate the flask in a dry ice/methanol bath. Create a thin layer of ice on the flask walls.

    • Ensure the sample is frozen solid (-40°C or lower) before applying vacuum.[1][2]

  • Lyophilization Cycle:

    • Condenser Temp: < -50°C.[1][2]

    • Vacuum: < 0.1 mbar.[2]

    • Duration: 12–24 hours depending on volume.

  • Result: You should obtain a fluffy, white hygroscopic powder.[2]

  • Storage: Immediately seal under argon or nitrogen. Ru5P is hygroscopic; water absorption leads to hydrolysis.[2] Store at -20°C.

Protocol C: Anion Exchange "Rescue" (If Isomerization is Suspected)

If your sample was exposed to heat or high pH, it likely contains R5P and Xu5P.[2] Solvent removal alone won't fix this.[2] You must repurify.

  • Resin: Dowex 1x8 (Chloride form) or equivalent strong anion exchanger.[1][2]

  • Loading: Load sample at pH 7.0.

  • Wash: Wash with 5 CV (column volumes) of water to remove residual alcohols.[2]

  • Elution: Use a gradient of LiCl (0 to 0.5 M) or Formic Acid/Ammonium Formate.[2]

    • Note: Ru5P, R5P, and Xu5P have slightly different elution profiles, but separation is difficult. Borate-complex anion exchange is more effective for separating isomers but requires complex desalting [1].[1][2]

Quality Control & Validation

You cannot assume purity. You must validate it.

Method 1: 1H-NMR (Residual Solvent Detection)

The most accurate method for detecting trace ethanol/methanol.[1][2]

  • Solvent: D2O.

  • Standard: TMSP (Internal reference).[1][2]

  • Target Peaks:

    • Ethanol: Triplet at ~1.17 ppm (CH3) and Quartet at ~3.65 ppm (CH2).[1][2]

    • Methanol: Singlet at ~3.34 ppm.[2]

    • Ru5P: Multiplets in the 3.5–4.5 ppm region (sugar backbone).[2]

  • Limit: For cell culture, ensure alcohol peaks integrate to < 0.1% molar ratio relative to the sugar peak.

Method 2: Enzymatic Cycling Assay (Functional Purity)

To confirm the Ru5P has not isomerized to R5P.[2]

  • Principle: Use Ribose-5-phosphate Isomerase (RPI) to interconvert Ru5P and R5P, coupled to NADPH production.[1][2]

  • Workflow:

    • Measure baseline NADPH production with Transketolase (specific for Xylulose-5-P) -> Detects Xu5P contaminant.[1][2]

    • Add PRPP Synthetase (specific for Ribose-5-P) -> Detects R5P contaminant.[1][2]

    • Add RPI (converts Ru5P to R5P) -> The increase in signal represents your actual Ru5P content [2].[1][2]

Visualizing the Stability Risk

Why is temperature and pH control so vital? See the isomerization pathway below.

StabilityPathwayRu5PD-Ribulose 5-phosphate(Ketose)Ru5P->Ru5PpH 6.0-7.5<30°CEnediolEnediol Intermediate(Unstable)Ru5P->EnediolHigh pH / HeatR5PD-Ribose 5-phosphate(Aldose)Enediol->R5PIsomerizationXu5PD-Xylulose 5-phosphate(Epimer)Enediol->Xu5PEpimerization

Figure 2: The Lobry de Bruyn–van Ekenstein transformation.[1][2] High pH or temperature facilitates the formation of the enediol intermediate, leading to irreversible contamination with isomers R5P and Xu5P.

Frequently Asked Questions (FAQ)

Q: My sample "bumped" inside the lyophilizer and is now all over the chamber. What happened? A: Your alcohol concentration was too high (>10%).[1][2] Alcohol lowers the freezing point of water.[3] Under vacuum, the mixture melted ("melt-back") and boiled violently instead of sublimating.[1][2] Fix: Redissolve the mess in water, dilute it 10-fold to reduce alcohol % to <5%, freeze solid, and try again.

Q: Can I use dialysis to remove the ethanol? A: No. D-Ribulose 5-phosphate has a molecular weight of ~230 Da.[1][2] Standard dialysis tubing (cutoff 3.5 kDa or 10 kDa) will allow the Ru5P to pass through, causing you to lose your product along with the ethanol.

Q: I see a small amount of R5P in my NMR after drying. Is my experiment ruined? A: It depends on your application.

  • For metabolic flux analysis: Likely yes, as R5P is a downstream metabolite.[2]

  • For enzyme kinetics: If you are studying an enzyme that doesn't use R5P as a substrate, you might be able to subtract the background. However, R5P is a competitive inhibitor for many Ru5P-binding enzymes.[1][2]

Q: Why not just heat it to 60°C to evaporate the ethanol faster? A: Phosphorylated sugars are prone to hydrolysis of the phosphate ester bond at high temperatures, especially in acidic conditions. Furthermore, heat accelerates the isomerization to Ribose-5-phosphate (see Figure 2).[1][2] Keep it cool (<30°C).

References

  • Khym, J. X., & Cohn, W. E. (1953).[1][2] The Separation of Sugar Phosphates by Ion Exchange with the Use of the Borate Complex. Journal of the American Chemical Society, 75(5), 1153–1156.[2] Link[1][2]

  • Wood, T. (1985).[1][2] The Pentose Phosphate Pathway.[2][4][5] Academic Press.[2] (Referencing enzymatic assay specificity for Ru5P vs R5P).

  • Sigma-Aldrich Technical Bulletin. (n.d.). Enzymatic Assay of D-Ribulose 5-Phosphate 3-Epimerase. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1][2]

Technical Support Center: D-Ribulose 5-phosphate (Ru5P) Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interference of D-Ribulose 5-phosphate with fluorescence-based assays. Content type: Technical Support Center (Troubleshooting Guides & FAQs). Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Assay Support Hub. This guide addresses technical challenges associated with D-Ribulose 5-phosphate (Ru5P) in fluorescence-based experimental workflows. While Ru5P is a critical intermediate in the Pentose Phosphate Pathway (PPP), it is rarely the direct source of fluorescence interference. Instead, "interference" in Ru5P assays typically stems from the detection systems (NADPH coupling) or enzymatic instability (Fe²⁺ oxidation in RPE).

Below are expert-level troubleshooting protocols, mechanistic insights, and optimized workflows to resolve signal artifacts.

Part 1: The Core Interference Mechanisms

Before troubleshooting, it is critical to distinguish between intrinsic interference (properties of Ru5P) and extrinsic interference (assay components).

Interference TypeMechanismSymptomCausality
Optical Interference (Blue Window) Library Autofluorescence High background in Ex 340nm / Em 460nm channel.Ru5P assays often couple to NADPH production. Many small molecules (HTS libraries) fluoresce in this blue region, masking the NADPH signal [1][5].
Enzymatic "Silencing" Fe²⁺ Oxidation Sudden loss of signal or non-linear kinetics.The enzyme Ribulose-5-phosphate 3-epimerase (RPE) requires ferrous iron (Fe²⁺). Oxidative stress (H₂O₂) or improper buffer degassing oxidizes Fe²⁺ to Fe³⁺, inactivating the enzyme [2][6].
Chemical Artifacts Glycation (Maillard) Increasing baseline fluorescence over long incubations (>24h).Sugar phosphates like Ru5P are reducing sugars.[1] Prolonged incubation with proteins can form fluorescent Advanced Glycation End-products (AGEs) [7][8].
Quenching Inner Filter Effect Reduced signal at high substrate concentrations.High concentrations of nucleotides or absorbing additives can attenuate excitation light, though Ru5P itself has low absorbance in the visible range [9].
Part 2: Visualizing the Assay & Interference Pathways

The following diagram illustrates the standard coupled assay for Ru5P and where specific interferences occur.

Ru5P_Interference_Map Ru5P D-Ribulose 5-phosphate (Substrate) RPE RPE Enzyme (Fe2+ Dependent) Ru5P->RPE Substrate Xu5P D-Xylulose 5-phosphate RPE->Xu5P Product TKT Transketolase (TKT) + R5P Xu5P->TKT Coupled Step 1 GAP Glyceraldehyde-3-P TKT->GAP Coupled Step 2 TPI TPI / GPDH Coupling System GAP->TPI Coupled Step 3 NADH_Consumed NADH -> NAD+ (Signal Decrease) TPI->NADH_Consumed Readout (340/460nm) Resazurin Resazurin System (Red-Shift Solution) NADH_Consumed->Resazurin Alternative Coupling Oxidation Oxidation (H2O2) Inactivates Fe2+ Oxidation->RPE Inhibits BlueNoise Library Compound Fluorescence (460nm) BlueNoise->NADH_Consumed Masks Signal

Caption: Workflow of a standard enzymatic assay for Ru5P (via RPE), highlighting critical failure points: Fe²⁺ oxidation and blue-fluorescence interference from screening libraries.

Part 3: Troubleshooting Guides (Q&A)
Scenario A: High Background in High-Throughput Screening (HTS)

User Question: "I am screening for RPE inhibitors using Ru5P as a substrate. My Z' factor is poor because many wells show high fluorescence even without enzyme. Is Ru5P fluorescing?"

Technical Diagnosis: It is highly unlikely that Ru5P is fluorescing. The issue is almost certainly Compound Autofluorescence in the blue region (Ex 340nm / Em 460nm).

  • Mechanism: Standard Ru5P assays monitor NADH/NADPH consumption or production. Approximately 5% of small molecule library compounds fluoresce in this exact window [1][5].

  • Ru5P Role: Passive. It does not contribute to the background.

Corrective Protocol: Red-Shifting with Diaphorase Convert the blue readout to a red readout (Ex 540nm / Em 590nm) using Resazurin. This avoids the "blue noise" of your library.

  • Prepare Coupling Mix: Add Diaphorase (0.5 U/mL) and Resazurin (20 µM) to your existing detection mix.

  • Mechanism: Diaphorase uses the NADPH generated (or consumed) to reduce non-fluorescent Resazurin into highly fluorescent Resorufin .

  • Result: Measurement shifts to ~590nm, where library interference is <0.1% [5].

Scenario B: Signal "Die-Off" or Non-Linear Kinetics

User Question: "My assay works for the first 2 minutes, then the rate flattens out prematurely. Adding more Ru5P doesn't help."

Technical Diagnosis: This is a classic signature of Metalloenzyme Instability .

  • Mechanism: The enzyme acting on Ru5P (RPE) contains a ferrous iron (Fe²⁺) center. In aerobic buffers, dissolved oxygen or trace peroxides rapidly oxidize Fe²⁺ to Fe³⁺, rendering the enzyme inactive [2][6].

  • Ru5P Role: Commercial Ru5P salts (Sodium salt) are stable, but if they are dissolved in non-degassed water, they introduce oxygen to the system.

Corrective Protocol: Anaerobic Stabilization

  • Buffer Prep: Degas all buffers with N₂ or Helium for 20 minutes before use.

  • Additives: Supplement the assay buffer with 1 mM DTT (to maintain reducing environment) and 2 µM Fe(NH₄)₂(SO₄)₂ (Ferrous Ammonium Sulfate) to replenish the cofactor.

  • Alternative: In some bacterial RPE variants, Mn²⁺ can substitute for Fe²⁺ and is resistant to oxidation [6]. Test if your specific RPE isoform accepts Mn²⁺ (1 mM MnCl₂).

Scenario C: Long-Term Incubation Fluorescence

User Question: "I incubated cells with 5 mM Ru5P for 48 hours. Now the media is fluorescing blue/green. Is this uptake?"

Technical Diagnosis: This is likely Glycation (Maillard Reaction) , not uptake tracking.

  • Mechanism: Ru5P is a reactive pentose phosphate.[2] Over long incubations at 37°C, it reacts with amine groups on proteins (in FBS or media) to form Schiff bases and Advanced Glycation End-products (AGEs), many of which are fluorescent [7][8].

  • Verification: Run a "No-Cell" control (Media + Ru5P only). If it fluoresces after 48h, it is chemical glycation.

Part 4: Optimized Protocol for Ru5P-Coupled Assay

Objective: Measure Ru5P concentration or RPE activity without interference. Method: Red-shifted Resazurin-Coupled Fluorescence.

Reagents:

  • Assay Buffer: 50 mM Glycylglycine, pH 7.6, 1 mM DTT, 10 mM MgCl₂.

  • Substrate: D-Ribulose 5-phosphate (Sigma R9875), 2 mM stock.

  • Coupling Enzymes:

    • Transketolase (TKT): 1 U/mL

    • 
      -Glycerophosphate Dehydrogenase (
      
      
      
      -GDH): 1 U/mL
    • Triosephosphate Isomerase (TPI): 5 U/mL

  • Detection System:

    • NADH: 100 µM

    • Resazurin: 20 µM

    • Diaphorase: 0.5 U/mL

Workflow:

  • Degas the Assay Buffer to protect RPE/TKT integrity.

  • Mix Coupling Enzymes, NADH, Resazurin, and Diaphorase in the buffer.

  • Add Sample (containing Ru5P) or Enzyme (RPE) to the wells.

  • Incubate at 25°C for 10 minutes to equilibrate.

  • Read Fluorescence: Ex 540 nm / Em 590 nm.

    • Note: As Ru5P is converted, NADH is consumed. In the Resazurin system, NADH reduction of Resazurin decreases. Therefore, High Ru5P = Lower Fluorescence Signal (Inverse assay) OR monitor the rate of fluorescence decay.

Part 5: References
  • Simeonov, A., et al. (2008).[3] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. Link

  • Liang, W., et al. (2011). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. FASEB Journal, 25(9), 2977-2990. Link

  • Sigma-Aldrich. (1998). Enzymatic Assay of D-Ribulose 5-Phosphate 3-Epimerase (EC 5.1.3.1). Sigma Quality Control Procedures. Link

  • Kopriva, S., et al. (2000). Identification, cloning, and properties of cytosolic D-ribulose-5-phosphate 3-epimerase from higher plants. Journal of Biological Chemistry, 275(2), 1294-1299. Link

  • Auld, D. S., et al. (2008).[3] Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 51(8), 2372-2386. (Context on HTS interference). Link

  • Sobota, J. M., & Imlay, J. A. (2011). Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese. Proceedings of the National Academy of Sciences, 108(13), 5402-5407. Link

  • Munch, G., et al. (1997).[4] Advanced glycation endproducts in ageing and diabetes. Zeitschrift für Gerontologie und Geriatrie, 30(3), 150-161. Link

  • Vistoli, G., et al. (2013). Advanced glycoxidation and lipoxidation end products (AGEs and ALEs): an overview of their mechanisms of formation. Free Radical Research, 47(sup1), 3-27. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for Inner Filter Effect). Link

Sources

Validation & Comparative

Comparative Guide to PRPP Synthesis Precursors: D-Ribulose 5-Phosphate vs. D-Ribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the intricate web of cellular metabolism, the synthesis of 5-phosphoribosyl-α-1-pyrophosphate (PRPP) represents a critical juncture. PRPP is the activated form of ribose required for the biosynthesis of purine and pyrimidine nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][2][3] Given its central role, understanding the precise origin of its precursors is paramount for researchers in oncology, metabolic disorders, and infectious diseases.

This guide provides a definitive comparison between two key pentose phosphates generated in the Pentose Phosphate Pathway (PPP)—D-Ribulose 5-phosphate (Ru5P) and D-Ribose 5-phosphate (R5P)—evaluating their respective roles as precursors for PRPP synthesis. We will dissect the enzymatic pathways, analyze the substrate specificity of the key synthesizing enzyme, and provide experimental frameworks to validate these metabolic relationships in a laboratory setting.

The Source: The Pentose Phosphate Pathway's Non-Oxidative Branch

The journey to PRPP begins upstream in the Pentose Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis.[4][5][6] The oxidative phase of the PPP metabolizes glucose-6-phosphate to produce NADPH and the five-carbon sugar D-Ribulose 5-phosphate (Ru5P).[7][8][9] Ru5P stands at a metabolic fork, where its fate is determined by two distinct enzymes in the non-oxidative phase:

  • Ribose-5-phosphate Isomerase (RPI): This enzyme catalyzes the reversible isomerization of the ketopentose Ru5P into the aldopentose D-Ribose 5-phosphate (R5P).[7][10][11]

  • Ribulose-5-phosphate 3-Epimerase (RPE): This enzyme catalyzes the reversible epimerization of Ru5P into D-Xylulose 5-phosphate (Xu5P), another intermediate that can be funneled back into glycolysis.[12][13][14]

The metabolic flux through these two paths is dictated by the cell's immediate needs. A high demand for nucleotide synthesis will favor the activity of RPI to produce R5P, whereas a need for NADPH and glycolytic intermediates may see a different balance.[10][15]

G G6P Glucose-6-Phosphate PPP_Ox Oxidative PPP G6P->PPP_Ox Multiple Steps Ru5P D-Ribulose 5-Phosphate PPP_Ox->Ru5P Generates NADPH R5P D-Ribose 5-Phosphate (Direct Precursor) Ru5P->R5P Ribose-5-phosphate Isomerase (RPI) Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-Epimerase (RPE) PRPP_Synth PRPP Synthesis R5P->PRPP_Synth Glycolysis Glycolysis Intermediates Xu5P->Glycolysis

Caption: Metabolic fate of D-Ribulose 5-Phosphate in the non-oxidative PPP.

The Decisive Step: Substrate Specificity of PRPP Synthetase

The synthesis of PRPP from a pentose phosphate precursor is catalyzed by the enzyme PRPP Synthetase (PRS) , also known as ribose-phosphate pyrophosphokinase.[16][17] The reaction involves the transfer of a diphosphoryl group from ATP to the C-1 hydroxyl of the ribose sugar.[3]

The Reaction: D-Ribose 5-phosphate + ATP → 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) + AMP[3]

Crucially, extensive enzymatic studies and structural analyses have unequivocally demonstrated that D-Ribose 5-phosphate is the direct and sole pentose phosphate substrate for PRPP Synthetase .[1][3][17][18] D-Ribulose 5-phosphate, its keto-isomer, does not fit into the active site of PRS and therefore cannot act as a direct precursor. It must first be converted to R5P via the action of Ribose-5-phosphate Isomerase.[7][10]

This substrate specificity is the central point of comparison: R5P is the direct precursor, while Ru5P is an indirect precursor, one enzymatic step removed.

G cluster_reactants Substrates cluster_products Products R5P D-Ribose 5-Phosphate PRS PRPP Synthetase (PRS) R5P->PRS ATP ATP ATP->PRS PRPP PRPP AMP AMP PRS->PRPP PRS->AMP

Caption: The direct enzymatic synthesis of PRPP from D-Ribose 5-Phosphate.

Comparative Analysis Summary

The relationship between these two molecules in the context of PRPP synthesis is hierarchical. The following table summarizes the key distinctions for clarity.

FeatureD-Ribulose 5-Phosphate (Ru5P)D-Ribose 5-Phosphate (R5P)
Origin Product of the oxidative Pentose Phosphate Pathway.[8][9]Product of Ru5P isomerization via Ribose-5-phosphate Isomerase (RPI).[7][10]
Role in PRPP Synthesis Indirect Precursor. Must be converted to R5P before utilization.[7][8]Direct Substrate. The specific pentose phosphate recognized and used by PRPP Synthetase.[1][3][17]
Key Converting Enzyme Ribose-5-phosphate Isomerase (RPI) and Ribulose-5-phosphate 3-Epimerase (RPE).[10][12]PRPP Synthetase (PRS).[16][17]
Primary Metabolic Fork Directs carbon flow towards nucleotide synthesis (via R5P) or glycolysis (via Xu5P).Directs carbon flow towards nucleotide, specific amino acid, and cofactor synthesis.[3]
Experimental Validation: A Framework for Researchers

To experimentally validate the substrate specificity of PRPP Synthetase, a direct enzymatic assay is the most robust approach. The causality is straightforward: if R5P is the true substrate, only reactions containing it should yield PRPP.

This protocol is designed to measure PRS activity by quantifying PRPP production in a controlled environment, directly comparing the efficacy of R5P and Ru5P as substrates. The detection of PRPP is often achieved using a coupled enzyme system that consumes PRPP and produces a spectrophotometrically detectable molecule like NADH.[19][20][21]

Objective: To determine if D-Ribose 5-phosphate or D-Ribulose 5-phosphate serves as the direct substrate for PRPP Synthetase.

Materials:

  • Purified PRPP Synthetase (recombinant or from a trusted commercial source).

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5).

  • Substrates: ATP, D-Ribose 5-phosphate, D-Ribulose 5-phosphate.

  • Coupled Enzyme System for Detection (e.g., Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Inosine Monophosphate Dehydrogenase (IMPDH)).[20][21]

  • Detection Reagents: Hypoxanthine, NAD⁺.

  • 96-well microplate and spectrophotometric plate reader capable of reading absorbance at 340nm.

Methodology:

  • Preparation of Reaction Mixtures: Prepare a master mix containing the reaction buffer, ATP, and the coupled enzyme/detection system reagents.

  • Experimental Setup: Aliquot the master mix into the wells of a 96-well plate. Create three experimental groups:

    • Group A (Positive Control): Add D-Ribose 5-phosphate to the wells.

    • Group B (Test Condition): Add D-Ribulose 5-phosphate to the wells at the same concentration as Group A.

    • Group C (Negative Control): Add an equivalent volume of buffer (no pentose phosphate).

  • Initiation of Reaction: Add purified PRPP Synthetase to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the rate of increase in absorbance at 340nm over time (e.g., every 60 seconds for 30 minutes). The increase in A340 corresponds to the production of NADH, which is stoichiometric to the amount of PRPP produced and consumed by the coupled reaction.[20][21]

  • Analysis: Calculate the reaction velocity (rate of A340 change) for each condition.

G cluster_prep Preparation cluster_rxn Reaction Conditions (in 96-well plate) cluster_detect Detection & Analysis Enzyme Purified PRS A Group A: + D-Ribose 5-Phosphate Enzyme->A B Group B: + D-Ribulose 5-Phosphate Enzyme->B C Group C: No Pentose Phosphate Enzyme->C Buffer Master Mix (Buffer, ATP, NAD+, Coupled Enzymes) Buffer->A Buffer->B Buffer->C Spectro Spectrophotometer (Measure A340 over time) A->Spectro B->Spectro C->Spectro Analysis Calculate Reaction Velocity (Activity) Spectro->Analysis

Caption: Workflow for the comparative in vitro PRPP Synthetase assay.

Expected Results and Interpretation:

Substrate ProvidedExpected PRPP Synthetase ActivityRationale
D-Ribose 5-Phosphate High Activity. A linear increase in A340 will be observed.R5P is the direct substrate for PRS, enabling robust PRPP synthesis.
D-Ribulose 5-Phosphate Negligible to No Activity. The reaction rate will be indistinguishable from the negative control.Ru5P cannot bind to the active site of PRS, preventing PRPP synthesis.
None (Buffer) No Activity. Baseline reading with no change in A340.This control confirms that the reaction is dependent on the presence of a pentose phosphate substrate.
Implications for Research and Drug Development

The distinction between an indirect and a direct precursor is not merely academic; it has significant practical implications:

  • Oncology: Cancer cells exhibit high rates of proliferation and thus have a massive demand for nucleotides.[7] The enzyme Ribose-5-phosphate Isomerase (RPI), which converts the "inactive" Ru5P to the "active" R5P, represents a potential therapeutic target.[10] Inhibiting RPI could selectively starve cancer cells of the essential precursor for PRPP synthesis, thereby halting DNA and RNA production.

  • Metabolic Disorders: Conditions like gout can be caused by the overproduction of purines, driven by elevated levels of PRPP (a condition known as PRPP Synthetase superactivity).[16][17] Understanding the regulation of R5P production from Ru5P is crucial for developing a complete picture of how PRPP pools are controlled and dysregulated in these diseases.[22]

Conclusion

In the synthesis of PRPP, D-Ribose 5-phosphate is the direct and specific precursor, while D-Ribulose 5-phosphate is an upstream intermediate that requires enzymatic isomerization to participate in the pathway. This definitive relationship, grounded in the substrate specificity of PRPP Synthetase, clarifies a fundamental step in nucleotide metabolism. For researchers and drug developers, recognizing that the conversion of Ru5P to R5P is a critical control point opens new avenues for therapeutic intervention in diseases characterized by dysregulated cell growth and metabolism.

References

  • Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews, 81(3), e00049-16. [Link]

  • Li, Y., et al. (2022). Filamentation modulates allosteric regulation of PRPS. eLife, 11, e79552. [Link]

  • Let's Talk Academy. (2025). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. CSIR NET LIFE SCIENCE COACHING. [Link]

  • The Medical Biochemistry Page. (2026). Pentose Phosphate Pathway. themedicalbiochemistrypage.org. [Link]

  • Microbe Notes. (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. microbenotes.com. [Link]

  • NOVOCIB. (2014). PRPP-Synthetase Superactivity Assay Kit. novocib.com. [Link]

  • NOVOCIB. (2025). PRPP-S Assay Kit. novocib.com. [Link]

  • Orphanet. (n.d.). Phosphoribosylpyrophosphate synthetase superactivity. orpha.net. [Link]

  • Pressbooks at Virginia Tech. (n.d.). Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism. vtechworks.lib.vt.edu. [Link]

  • Taylor & Francis Online. (n.d.). Phosphoribosyl pyrophosphate – Knowledge and References. tandfonline.com. [Link]

  • medtigo. (2024). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. journal.medtigo.com. [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. en.wikipedia.org. [Link]

  • Wikipedia. (n.d.). Ribose 5-phosphate. en.wikipedia.org. [Link]

  • Wikipedia. (n.d.). Ribulose 5-phosphate. en.wikipedia.org. [Link]

  • Creative BioMart. (n.d.). Continuous PRPP-S Assay Kit. creativebiomart.net. [Link]

  • Fiveable. (2025). PRPP Synthetase Definition. fiveable.me. [Link]

  • Jack Westin. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. jackwestin.com. [Link]

  • MDPI. (2022). Phosphoribosyl Pyrophosphate Synthetase. sciforum.net. [Link]

  • Portland Press. (2013). Cell cycle regulation of purine synthesis by phosphoribosyl pyrophosphate and inorganic phosphate. portlandpress.com. [Link]

  • PubMed. (1999). Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts. pubmed.ncbi.nlm.nih.gov. [Link]

  • PubMed. (1994). Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line. pubmed.ncbi.nlm.nih.gov. [Link]

  • Taylor & Francis Online. (n.d.). Ribulose 5 phosphate – Knowledge and References. tandfonline.com. [Link]

Sources

Comparative kinetics of ribose-5-phosphate isomerase with D-Ribulose 5-phosphate.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetics of Ribose-5-Phosphate Isomerase: RpiA vs. RpiB with D-Ribulose 5-Phosphate

Executive Summary & Mechanistic Context

Ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). It catalyzes the reversible aldose-ketose isomerization between D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P). This reaction is essential for bridging the oxidative generation of NADPH with the synthesis of nucleotides and essential cofactors[1].

Nature has evolved two structurally and evolutionarily unrelated classes of this enzyme: RpiA and RpiB . While RpiA is ubiquitous and found across humans, plants, and bacteria, RpiB is absent in mammals but highly conserved in pathogenic microorganisms, including Trypanosoma brucei, Trypanosoma cruzi, and Mycobacterium tuberculosis[2]. Because of this evolutionary divergence, RpiB has emerged as a highly selective, validated drug target for neglected tropical diseases[3].

Understanding the comparative kinetics of these enzymes—specifically their behavior with D-Ribulose 5-phosphate (Ru5P) as a substrate—is crucial for drug development. Pathogen survival depends heavily on the rapid conversion of Ru5P to R5P to feed nucleotide biosynthesis and prevent the toxic accumulation of Ru5P, which can feedback-inhibit the oxidative PPP[4].

PPP G6P Glucose-6-Phosphate Ru5P D-Ribulose 5-Phosphate (Ru5P) G6P->Ru5P Oxidative PPP (NADPH Generation) R5P D-Ribose 5-Phosphate (R5P) Ru5P->R5P RpiA / RpiB (Isomerization) Nuc Nucleotide Synthesis (DNA/RNA) R5P->Nuc PRPP Synthetase

Figure 1: Role of Rpi in the Pentose Phosphate Pathway interconverting Ru5P and R5P.

Comparative Kinetic Profiling: The Ru5P Preference

The catalytic mechanism of Rpi involves the opening of the furanose ring of R5P, followed by isomerization via a high-energy cis-enediolate intermediate[2]. When utilizing Ru5P (a ketopentose) as the substrate, the sugar is already in a more accessible linear-like conformation compared to the stable furanose ring of R5P.

Kinetic characterization reveals a stark evolutionary adaptation in RpiB enzymes. In trypanosomatids, RpiB exhibits a significantly higher binding affinity (lower


) and catalytic efficiency (

) for Ru5P than for R5P[2]. For instance, T. brucei RpiB (TbRpiB) shows a 5.2-fold lower

for Ru5P compared to R5P[2]. This kinetic bias ensures that the physiological equilibrium is aggressively driven toward R5P production, satisfying the parasite's high demand for nucleic acid synthesis during rapid bloodstream proliferation[2].

Conversely, RpiA (such as the E. coli homolog) operates as a high-turnover enzyme with massive


 values, reflecting its role in highly versatile, ubiquitous metabolic networks[1].

Table 1: Comparative Kinetic Parameters of Rpi Homologs

EnzymeOrganismClassSubstrate

(mM)

(s⁻¹)
Catalytic Efficiency (

) (M⁻¹s⁻¹)
TbRpiB Trypanosoma bruceiRpiBRu5P 2.39 ± 0.94~39.21.64 × 10⁴
TbRpiB Trypanosoma bruceiRpiBR5P12.50 ± 4.43~12.09.60 × 10²
TcRpiB Trypanosoma cruziRpiBRu5P 1.40N/AN/A
TcRpiB Trypanosoma cruziRpiBR5P4.00N/AN/A
EcRpiA Escherichia coliRpiAR5P3.1 ± 0.22100 ± 3006.8 × 10⁵

(Data sourced from comparative kinetic studies on trypanosomatid RpiB[2],[5] and E. coli RpiA[1].)

Experimental Methodologies for Kinetic Characterization

To accurately determine the kinetic parameters of Rpi using Ru5P as a substrate, researchers employ two primary spectrophotometric systems. The choice of assay dictates the causality of the experimental design: one relies on the intrinsic UV absorbance of the ketose, while the other utilizes a highly specific colorimetric derivatization.

Workflow Prep 1. Enzyme Preparation (Purified RpiA/RpiB) Assay 2. Assay Selection (UV 290nm or Colorimetric) Prep->Assay Incubate 3. Reaction Initiation (Varying [Ru5P] 0.5 - 10 mM) Assay->Incubate Measure 4. Absorbance Monitoring (Real-time or Endpoint) Incubate->Measure Data 5. Kinetic Analysis (Michaelis-Menten Fitting) Measure->Data

Figure 2: Methodological workflow for the kinetic characterization of Rpi enzymes.

Protocol A: Direct Continuous Spectrophotometric Assay (UV 290 nm)

Causality & Principle: D-Ribulose 5-phosphate possesses a carbonyl chromophore that weakly absorbs UV light at 290 nm. R5P, which exists predominantly in a closed furanose ring, lacks this absorbance[1]. Therefore, the conversion of Ru5P to R5P can be monitored in real-time as a continuous decrease in absorbance at 290 nm, allowing for highly accurate initial velocity (


) calculations[6].

Self-Validating Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5)[1]. Causality: Tris buffer maintains the optimal physiological pH for Rpi without participating in the reaction.

  • Substrate Titration: Prepare a serial dilution of Ru5P ranging from 0.5 mM to 10 mM (bracketing the expected

    
     of ~1.5 - 2.5 mM).
    
  • Baseline Establishment (Control): Add Ru5P to the UV-transparent cuvette containing the buffer. Monitor at 290 nm for 2 minutes to ensure no spontaneous, non-enzymatic degradation of Ru5P occurs.

  • Reaction Initiation: Spike the cuvette with a highly diluted concentration of purified Rpi (e.g., 2.2 to 4.4 nM)[1].

  • Data Acquisition: Record the linear decrease in absorbance at 37°C for 3–5 minutes. Convert the change in absorbance (

    
    ) to product formation rates using the molar extinction coefficient of Ru5P.
    
Protocol B: Modified Dische’s Cysteine-Carbazole Assay (Endpoint)

Causality & Principle: When continuous UV monitoring is obscured by test compounds (e.g., in inhibitor screening), a colorimetric endpoint assay is required. The cysteine-carbazole reagent reacts specifically with ketopentoses (Ru5P) to form a purple-red complex absorbing at 546 nm, while reacting negligibly with aldopentoses (R5P)[3].

Self-Validating Workflow:

  • Reaction Mixture: Combine 100 mM Tris-HCl (pH 8.4), 1 mM EDTA, and 0.5 mM 2-mercaptoethanol[3]. Causality: EDTA chelates trace heavy metals that could induce non-enzymatic sugar degradation, while 2-mercaptoethanol prevents the oxidation of critical active-site cysteine residues (e.g., Cys69 in TcRpiB)[5].

  • Enzyme Incubation: Add 0.05 µg of purified Rpi to the buffer and initiate the reaction by adding varying concentrations of Ru5P (0.625 to 10 mM) in a total volume of 15 µL[7].

  • Endpoint Termination: After exactly 10 minutes at room temperature, terminate the reaction by extracting a 10 µL aliquot and adding it to 125 µL of 75% (v/v) sulfuric acid[3]. Causality: The extreme low pH instantly denatures the enzyme, halting catalysis.

  • Color Development: Add 15 µL of 0.5% cysteinium chloride and 5 µL of 0.1% carbazole in ethanol. Incubate in the dark for 30 minutes[3].

  • Quantification: Measure absorbance at 546 nm. The depletion of the 546 nm signal relative to a no-enzyme control directly correlates to the amount of Ru5P converted to R5P.

References

  • Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity Source: PLOS Neglected Tropical Diseases URL:[Link]

  • Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle Source: PMC / NIH URL:[Link]

  • Toward Chemical Validation of Leishmania infantum Ribose 5-Phosphate Isomerase as a Drug Target Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • In silico identification of inhibitors of ribose 5-phosphate isomerase from Trypanosoma cruzi using ligand and structure based approaches Source: ResearchGate URL:[Link]

Sources

D-Xylulose 5-phosphate as an epimer of D-Ribulose 5-phosphate in the pentose phosphate pathway.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Epimer Divergence

In the non-oxidative phase of the pentose phosphate pathway (PPP), two pentose phosphates exist in a delicate equilibrium that dictates cell fate: D-Xylulose 5-phosphate (Xu5P) and D-Ribulose 5-phosphate (Ru5P) .[1] While they are C3-epimers with identical molecular weights (230.11 g/mol ), their functional "performance" in a biological system is vastly different.[1]

  • Ru5P is the Proliferative Engine , serving as the direct precursor to Ribose-5-phosphate (R5P) for nucleotide biosynthesis.[1]

  • Xu5P is the Metabolic Regulator , acting as a glucose sensor that activates ChREBP to drive de novo lipogenesis and glycolysis.

This guide compares these two metabolites not just as chemical isomers, but as distinct reagents in metabolic signaling and enzymatic assays. It addresses the critical analytical challenge: distinguishing two isobaric compounds that co-elute in standard LC-MS workflows.

Mechanistic Comparison & Kinetics

The interconversion of these epimers is catalyzed by Ribulose-5-phosphate-3-epimerase (RPE) .[1][2][3][4][5][6] Understanding this reaction is critical for designing assays or interpreting metabolic flux data.[1]

The Epimerization Reaction

RPE catalyzes the deprotonation at C3 of Ru5P to form an enediolate intermediate, followed by reprotonation from the opposite side to yield Xu5P.

  • Substrate: D-Ribulose 5-phosphate (Ketose)

  • Product: D-Xylulose 5-phosphate (Ketose)[1]

  • Equilibrium Constant (

    
    ):  Approx. 1.4 (favoring Xu5P slightly).
    
  • Cofactor Requirement: Metalloprotein (typically

    
     or 
    
    
    
    depending on species).[1]
Kinetic Performance Data

When using these metabolites as substrates in enzymatic assays, the following kinetic parameters are standard benchmarks (based on human and spinach RPE models):

ParameterD-Ribulose 5-phosphate (Substrate)D-Xylulose 5-phosphate (Product/Substrate)

(Michaelis Constant)
0.2 – 1.5 mM 0.4 – 2.0 mM

(Turnover Number)
~7,100

(Spinach)
Lower reverse efficiency
Stability Moderate; prone to spontaneous isomerization at high pHSimilar; stable at -80°C
Primary Metabolic Fate Isomerization to Ribose-5-P (Nucleotides)Transketolase substrate (Glycolytic re-entry)

Expert Insight: In kinetic assays, Ru5P is often the preferred starting substrate because the equilibrium favors Xu5P formation, providing a more robust signal window for forward reaction monitoring.

Biological Performance: The Glucose Sensor Role

The defining performance characteristic of Xu5P is its role as a signaling molecule, a function Ru5P does not possess.

The Xu5P-PP2A-ChREBP Axis

Xu5P is the specific activator of Protein Phosphatase 2A (PP2A) .[7][8][9][10] This activation is the "trigger" for lipid synthesis in response to high carbohydrate intake.

  • Input: High intracellular Glucose

    
     Increased PPP flux 
    
    
    
    Increased [Xu5P].[1]
  • Activation: Xu5P binds to PP2A, increasing its phosphatase activity.[1][7]

  • Target: PP2A dephosphorylates ChREBP (Carbohydrate Response Element Binding Protein) at Ser196 and Thr666.[1][7][9]

  • Output: Dephosphorylated ChREBP translocates to the nucleus, inducing expression of lipogenic genes (ACC, FASN).

Critical Note: While Xu5P is the canonical activator, recent studies (e.g., Dentin et al.) have debated whether Glucose-6-Phosphate (G6P) may also play a redundant or primary role in certain tissues.[1] However, Xu5P remains the standard reagent for investigating PP2A-mediated ChREBP activation in vitro.[1]

Pathway Visualization

The following diagram illustrates the divergence of Ru5P and Xu5P and the specific signaling role of Xu5P.

PPP_Signaling Glucose Glucose G6P Glucose-6-P Glucose->G6P Ru5P Ribulose-5-P (The Precursor) G6P->Ru5P Oxidative PPP Xu5P Xylulose-5-P (The Regulator) Ru5P->Xu5P RPE (Epimerase) R5P Ribose-5-P Ru5P->R5P RPI PP2A PP2A (Inactive) Xu5P->PP2A Allosteric Activation Nucleotides Nucleotide Synthesis R5P->Nucleotides PP2A_Act PP2A (Active) PP2A->PP2A_Act Activated by Xu5P ChREBP_P ChREBP-P (Cytosolic/Inactive) PP2A_Act->ChREBP_P Dephosphorylation ChREBP ChREBP (Nuclear/Active) ChREBP_P->ChREBP Nuclear Translocation Lipogenesis Lipogenesis Genes (ACC, FASN) ChREBP->Lipogenesis Transcription

Figure 1: Metabolic divergence of Ru5P and Xu5P.[9][10][11] Note the exclusive signaling arm (green) originating from Xu5P.

Analytical Methodologies: Distinguishing Alternatives

A major bottleneck in PPP research is that Ru5P and Xu5P are isobaric . Standard C18 LC-MS methods cannot separate them, leading to a "Pentose Phosphate Pool" readout that obscures the specific ratio.[1]

Comparison of Detection Methods
FeatureProtocol A: Enzymatic Coupled AssayProtocol B: IP-RP LC-MS/MS
Principle Spectrophotometric (NADH oxidation)Mass Spectrometry with Ion Pairing
Specificity High (Enzyme specific for Xu5P substrate)High (Chromatographic resolution)
Throughput Low (Cuvette/Plate based)High (Autosampler)
Sensitivity

M range
nM range
Primary Use Measuring RPE enzyme activityQuantifying intracellular metabolite levels

Experimental Protocols

Protocol A: Self-Validating Enzymatic Assay for RPE Activity

Objective: To measure the conversion of Ru5P to Xu5P by coupling Xu5P production to NADH oxidation.

The "Self-Validating" Mechanism: This assay only proceeds if Xu5P is formed.[1] Ru5P cannot be utilized by Transketolase (TK).[1] Therefore, any decrease in absorbance at 340nm is directly proportional to the RPE activity, validating the presence of the epimerase.

Reagents:

  • Buffer: 50 mM Glycylglycine, pH 7.7.

  • Substrate: 2 mM D-Ribulose 5-phosphate (Ru5P).

  • Co-Substrate: 2 mM Ribose 5-phosphate (R5P) (Acceptor for TK).

  • Cofactors: 0.1 mM Thiamine Pyrophosphate (TPP), 5 mM

    
    .
    
  • Coupling Enzymes:

    • Transketolase (TK): 1 U/mL[1]

    • Triosephosphate Isomerase (TPI): 5 U/mL[1][12]

    • 
      -Glycerophosphate Dehydrogenase (
      
      
      
      -GDH): 1 U/mL[1]
  • Indicator: 0.15 mM NADH.

Workflow:

  • Blanking: In a quartz cuvette, mix Buffer, TPP,

    
    , NADH, TK, TPI, 
    
    
    
    -GDH, and R5P.[1]
  • Baseline: Monitor

    
     for 2 minutes to ensure stability (no non-specific NADH oxidation).
    
  • Initiation: Add Ru5P (Substrate). Monitor for 1 minute (should be flat, as TK cannot use Ru5P).

  • Reaction: Add the RPE sample (cell lysate or purified enzyme).

  • Measurement: Record decrease in

    
     for 5–10 minutes.
    
  • Calculation:

    
    [1][12]
    
Protocol B: LC-MS/MS Separation (IP-RP Method)

Objective: To physically separate and quantify intracellular Xu5P vs. Ru5P.[1]

Why this works: The use of Tributylamine (TBA) as an ion-pairing agent alters the retention of phosphorylated sugars based on their stereochemistry, allowing separation on a C18 column.

  • Column: Agilent ZORBAX RRHD Extend-C18 (2.1 x 150 mm, 1.8

    
    m).[1]
    
  • Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH ~5.0).

  • Mobile Phase B: Methanol (or Acetonitrile).[1]

  • Gradient:

    • 0–2 min: 0% B

    • 2–15 min: Linear gradient to 10% B

    • 15–20 min: Wash at 90% B

  • MS Settings (Triple Quad):

    • Mode: Negative Electrospray Ionization (ESI-).[1]

    • MRM Transition:

      
       229 
      
      
      
      97 (Phosphate group) and 229
      
      
      79.[1]
  • Validation: Inject pure standards of Xu5P and Ru5P separately to establish retention times (typically separated by 0.5 – 1.0 min).

References

  • Sigma-Aldrich. (1998).[1] Enzymatic Assay of D-Ribulose 5-Phosphate 3-Epimerase (EC 5.1.3.1).Link

  • Yang, B., et al. (2021).[1][13] Ribulose 5-Phosphate 3-Epimerase Assays. Bio-protocol 11(13): e4078.[1] Link[1]

  • Kabashima, T., et al. (2003).[1] Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver.[1][8] Proc Natl Acad Sci U S A. 100(9): 5107–5112.[1] Link[1]

  • Dentin, R., et al. (2012).[1] Glucose 6-phosphate, rather than xylulose 5-phosphate, is required for the activation of ChREBP in response to glucose in the liver.[1][14] J Hepatol. 56(1): 199-209.[1] Link

  • Wamelink, M.M., et al. (2005).[1] Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS. J Chromatogr B. 823(2): 183-190.[1] Link

Sources

A Researcher's Guide to Measuring Pentose Phosphate Pathway Flux: Alternative Methods and Practical Insights

Author: BenchChem Technical Support Team. Date: March 2026

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis to supply cells with two critical resources: NADPH for antioxidant defense and biosynthesis, and precursors for nucleotide synthesis.[1] Accurately quantifying the rate, or flux, of this pathway is paramount for researchers in fields ranging from cancer biology to drug development.[1] However, traditional methods are often hampered by the challenge of measuring key intermediates like D-Ribulose 5-phosphate, which are characterized by low intracellular concentrations and rapid turnover.[2]

This guide provides an in-depth comparison of robust, alternative methods for measuring PPP flux, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles, practical considerations, and data interpretation for each technique, empowering you to select and implement the optimal approach for your experimental questions.

The Gold Standard: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful and widely adopted technique to quantitatively map the flow of carbon through metabolic networks.[3][4] It is considered the gold standard for determining intracellular fluxes with high resolution.

Principle of the Method

The core principle of ¹³C-MFA involves supplying cells with a substrate, typically glucose, that has been enriched with the stable isotope ¹³C at specific carbon positions.[4] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can measure the precise distribution of these ¹³C atoms (mass isotopologues) in key metabolites.[1][3] This labeling pattern is a direct consequence of the pathway routes and rates. A computational model of the cell's metabolic network is then used to deduce the specific flux values that best explain the observed labeling patterns.[5]

For the PPP, using specifically labeled glucose tracers is particularly informative. For example, metabolism of [1,2-¹³C]glucose through glycolysis yields M+2 labeled intermediates, while its entry into the oxidative PPP results in a mix of M+0, M+1, and M+2 labeled products.[6] This distinction is what allows for the precise quantification of PPP flux relative to glycolysis.

Experimental Workflow

The workflow for a ¹³C-MFA experiment is a multi-step process requiring careful execution.

Figure 1: ¹³C-Metabolic Flux Analysis (MFA) Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A 1. Cell Culture (Reach desired confluency) B 2. Isotope Labeling (Switch to ¹³C-labeled medium) A->B Steady State C 3. Quenching & Extraction (Rapidly halt metabolism & extract metabolites) B->C Time Course D 4. Mass Spectrometry (LC-MS or GC-MS analysis) C->D E 5. Data Processing (Correct for natural ¹³C abundance) D->E F 6. Flux Calculation (Computational modeling) E->F

Caption: High-level workflow for a typical ¹³C-MFA experiment.

Stationary vs. Isotopically Non-Stationary MFA
  • Stationary ¹³C-MFA (S-MFA): This is the classic approach where cells are cultured with the ¹³C-tracer for a duration sufficient to achieve both metabolic and isotopic steady state (i.e., the labeling pattern of intermediates is no longer changing). This method is robust for systems that can be maintained in a steady state.[7]

  • Isotopically Non-Stationary MFA (INST-MFA): This advanced technique is applied to systems where a metabolic steady state exists, but isotopic steady state is not reached.[8] It involves analyzing the transient changes in isotopic labeling over a short time course (seconds to minutes).[8][9] INST-MFA is particularly valuable for studying systems with slow turnover rates or for autotrophic organisms, and it can provide more information on certain fluxes than the stationary method.[9][10]

Protocol: General ¹³C-MFA for PPP Flux in Mammalian Cells
  • Cell Seeding: Plate cells and grow them to 60-80% confluency in standard medium to ensure they are in a state of exponential growth.[1]

  • Medium Preparation: Prepare the labeling medium using a base medium (e.g., DMEM) lacking glucose. Supplement this with the ¹³C-labeled glucose tracer (e.g., [1,2-¹³C]glucose) and dialyzed fetal bovine serum to minimize interference from unlabeled substrates.

  • Isotope Labeling: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Switch to the prepared ¹³C-labeling medium and incubate. The incubation time depends on the goal: for S-MFA, this may be several hours to reach isotopic steady state[7]; for INST-MFA, this will be a series of short time points.[8]

  • Metabolite Quenching & Extraction: To accurately capture the metabolic state, metabolism must be halted instantly. Aspirate the medium and immediately add a cold (-80°C) extraction solvent, typically an 80% methanol solution.[2] This ruptures the cells and quenches enzymatic activity.

  • Sample Collection: Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.

  • Analysis: Transfer the supernatant containing the extracted metabolites for analysis by LC-MS or GC-MS.[4] The choice of analytical platform will depend on the specific metabolites of interest and may require derivatization for GC-MS.[4]

  • Data Analysis: The raw mass spectrometry data is processed to determine the mass isotopologue distributions for key metabolites (e.g., lactate, TCA cycle intermediates, sugar phosphates). This data, along with measured uptake/secretion rates (e.g., glucose uptake, lactate secretion), is fed into a computational model to calculate intracellular fluxes.[5][11]

Indirect Measurement: NADPH Production Assays

The oxidative branch of the PPP is a primary source of cytosolic NADPH, which is vital for reductive biosynthesis and antioxidant defense.[12] Therefore, measuring the production of NADPH can serve as an indirect but high-throughput indicator of oxidative PPP activity.

Principle of the Method

These methods typically rely on enzymatic assays where the production of NADPH is coupled to a colorimetric or fluorometric reporter. A common approach measures the activity of Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the PPP.[13] In the presence of its substrate (G6P), G6PDH reduces NADP⁺ to NADPH. The assay includes a reagent that is reduced by NADPH to produce a colored or fluorescent product, which can be measured over time.

Causality and Critical Considerations

The central assumption of this method is that the measured NADPH production is predominantly due to PPP flux. This is a significant caveat, as other cytosolic enzymes, such as malic enzyme 1 (ME1) and isocitrate dehydrogenase 1 (IDH1), also produce NADPH.[12] It is crucial to acknowledge these alternative sources. Experiments using CRISPR to knock out G6PD, ME1, and IDH1 have shown that while any one of these pathways can support cell growth, the PPP is uniquely required to maintain the overall NADPH/NADP⁺ ratio.[12] Therefore, while not an absolute measure of flux, G6PDH activity assays can provide a valuable relative comparison of PPP activity between different experimental conditions.

Real-Time Dynamics: Genetically Encoded Biosensors

For researchers interested in the dynamic regulation of PPP activity in living cells, genetically encoded fluorescent biosensors offer unparalleled spatiotemporal resolution.

Principle of the Method

These biosensors are proteins, often based on fusions of fluorescent proteins (FPs), that can be expressed in cells to report on the concentration of specific metabolites.[14] For the PPP, biosensors that detect NADPH are most relevant.[15] The "iNap" series of sensors, for example, are ratiometric, pH-resistant indicators for NADPH that exhibit a change in their fluorescent properties upon binding to NADPH.[15][16] By engineering the binding site of an existing NADH sensor (SoNar), the iNap sensors were developed to have high specificity for NADPH.[16] This allows researchers to monitor the dynamics of cytosolic and mitochondrial NADPH pools in real-time using fluorescence microscopy.[15][16]

Figure 2: Genetically Encoded Biosensor Workflow A 1. Plasmid Construction (Biosensor DNA) B 2. Transfection (Introduce plasmid into cells) A->B C 3. Biosensor Expression (Cells produce sensor protein) B->C D 4. Live-Cell Imaging (Fluorescence Microscopy) C->D E 5. Data Analysis (Quantify fluorescence changes) D->E Figure 3: Method Selection Guide A What is your primary research question? B Need absolute quantitative flux values across the metabolic network? A->B C Need to screen many conditions or compounds for effects on PPP activity? A->C D Need to observe dynamic changes in PPP-related metabolites within single, living cells in real-time? A->D E Use ¹³C-Metabolic Flux Analysis (MFA) B->E Yes F Use NADPH Production / G6PDH Activity Assays C->F Yes G Use Genetically Encoded Biosensors D->G Yes

Caption: A decision tree to guide the selection of a PPP flux analysis method.

For a definitive, quantitative map of central carbon metabolism, ¹³C-MFA is the unparalleled choice. [3]For high-throughput screening or when seeking a relative measure of oxidative PPP activity, NADPH production assays offer a pragmatic and efficient solution. To investigate the dynamic regulation of the pathway in response to stimuli in real-time and at the single-cell level, genetically encoded biosensors provide insights that no other method can. [14]By understanding the strengths and limitations of each approach, researchers can confidently select the right tool to illuminate the critical role of the Pentose Phosphate Pathway in health and disease.

References

  • Benchchem. Application Notes and Protocols for Measuring Pentose Phosphate Pathway Flux Using D-Erythrose-1-13C.
  • Hogg, M. et al. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. PMC.
  • Tao, R. et al. Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism. Nature Methods.
  • Joglekar, P. et al. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway. PMC.
  • Tao, R. et al. Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism. Nature.
  • Creative Proteomics. Pentose Phosphate Pathway Metabolic Flux Analysis.
  • Taylor & Francis Online. Genetically encoded ATP and NAD(P)H biosensors: potential tools in metabolic engineering. Available from: [Link]

  • Benchchem. Application Notes & Protocols: Metabolic Flux Analysis of the Pentose Phosphate Pathway.
  • Crown, S.B. & Antoniewicz, M.R. A guide to 13C metabolic flux analysis for the cancer biologist. Frontiers in Bioscience.
  • Klass, J.H. et al.
  • Allen, D.K. & Young, J.D. Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA) of Photosynthesis and Photorespiration in Plants. ResearchGate. Available from: [Link]

  • Hogg, M. et al. Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. Available from: [Link]

  • Nöh, K. & Wiechert, W. Isotopically non-stationary metabolic flux analysis: complex yet highly informative. Current Opinion in Biotechnology. Available from: [Link]

  • Treves, R.G. et al. Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures. Frontiers in Plant Science. Available from: [Link]

  • Flores, N. et al. Increasing the Pentose Phosphate Pathway Flux to Improve Plasmid DNA Production in Engineered E. coli. MDPI. Available from: [Link]

  • Fan, J. et al. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism. Nature Chemical Biology. Available from: [Link]

  • García-García, E. et al. Activation of the pentose phosphate pathway flux by hydrogen peroxide is not regulated by NADPH-mediated feedback inhibition. QxMD. Available from: [Link]

Sources

A Comparative Guide to the Validation of Novel D-Ribulose 5-Phosphate Dependent Enzyme Activity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the discovery of a novel enzyme activity can represent a significant breakthrough. However, rigorous validation is paramount to ensure the finding is not an artifact of existing, well-characterized enzymes. This guide provides a comprehensive, technically-grounded framework for validating a putative novel enzyme that utilizes D-Ribulose 5-phosphate (Ru5P) as a substrate.

D-Ribulose 5-phosphate is a critical intermediate in the pentose phosphate pathway (PPP), a metabolic route essential for generating NADPH and precursors for nucleotide synthesis.[1] Two canonical enzymes are known to act directly on Ru5P:

  • Ribose-5-phosphate isomerase (RpiA): Catalyzes the reversible isomerization of Ru5P to Ribose 5-phosphate (R5P).[2]

  • Ribulose-5-phosphate-3-epimerase (RPE): Catalyzes the reversible epimerization of Ru5P to Xylulose 5-phosphate (Xu5P).[3][4][5]

Any claim of a novel Ru5P-dependent activity must be substantiated by demonstrating that the observed activity is distinct from RpiA and RPE. This guide presents a phased, comparative approach to achieve this, emphasizing experimental causality and self-validating protocols.

Phase 1: The Validation Workflow

A systematic approach is crucial for efficiently validating a novel enzyme. The workflow should be designed to first confirm substrate consumption and then definitively identify the product, followed by kinetic characterization. This multi-faceted approach provides a robust body of evidence.

Validation_Workflow cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Product Identification cluster_2 Phase 3: Kinetic Characterization A Putative Novel Enzyme + D-Ribulose 5-Phosphate B Coupled Spectrophotometric Assay (Monitor NADH/NADPH) A->B D Endpoint Reaction with Putative Enzyme B->D Confirmed Substrate Consumption C Controls: - No Enzyme - Heat-Inactivated Enzyme - No Substrate C->B E HPLC / LC-MS Analysis D->E G Varying [Ru5P] Assays E->G Novel Product Identified F Compare Product Profile to: - R5P Standard (RpiA product) - Xu5P Standard (RPE product) F->E H Determine Km and Vmax G->H J Validation of Novel Activity H->J Distinct Kinetics I Compare Kinetics with Known RpiA and RPE I->H PPP_Context cluster_known Canonical Pathways cluster_novel Novel Activity Ru5P D-Ribulose 5-Phosphate RpiA RpiA Ru5P->RpiA RPE RPE Ru5P->RPE NovelEnzyme Novel Enzyme Ru5P->NovelEnzyme R5P Ribose 5-Phosphate (Nucleotide Synthesis) Xu5P Xylulose 5-Phosphate (Glycolysis Interface) RpiA->R5P Isomerization RPE->Xu5P Epimerization NovelProduct Novel Product (PX) NovelEnzyme->NovelProduct Novel Reaction

Sources

A Comparative Guide to the Metabolic Fates of 13C-Labeled D-Ribulose 5-Phosphate and 13C-Glucose

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the metabolic fates of two critical carbon sources, ¹³C-labeled D-Ribulose 5-Phosphate (Ru5P) and ¹³C-labeled Glucose, when introduced to cellular systems. For researchers in metabolism, drug development, and systems biology, understanding the distinct pathways these tracers illuminate is paramount for robust experimental design and accurate data interpretation. This document moves beyond a simple recitation of pathways to explain the underlying logic of using these distinct tracers in metabolic flux analysis.

Introduction: Two Tracers, Two Perspectives on Central Carbon Metabolism

Glucose is the canonical starting point for central carbon metabolism, entering at the top of glycolysis and the oxidative Pentose Phosphate Pathway (PPP).[1] In contrast, D-Ribulose 5-Phosphate is a key intermediate of the PPP, and its introduction as a tracer offers a unique lens through which to view the non-oxidative branch of the PPP and its interplay with glycolysis.[2] The choice between these two tracers is therefore not arbitrary; it is a strategic decision based on the specific metabolic questions being investigated. This guide will dissect the metabolic journey of each tracer, provide a framework for experimental design, and present the expected differential labeling patterns in key downstream metabolites.

Distinct Entry Points and Metabolic Fates

The metabolic divergence of glucose and Ru5P begins at their respective points of entry into the intricate network of central carbon metabolism.

The Journey of ¹³C-Glucose: A Comprehensive Overview

Uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) is a versatile tracer that provides a global view of carbon metabolism.[3] Upon cellular uptake, it is phosphorylated to glucose-6-phosphate (G6P), a critical node from which carbon can be funneled into multiple pathways:

  • Glycolysis: G6P is isomerized to fructose-6-phosphate and proceeds through the glycolytic cascade to generate pyruvate. This pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be converted to lactate under anaerobic conditions.[4]

  • Oxidative Pentose Phosphate Pathway: G6P is dehydrogenated, leading to the production of NADPH and the release of the C1 carbon as CO₂. The resulting five-carbon sugar is ribulose-5-phosphate.[5] This pathway is crucial for maintaining redox balance and generating precursors for nucleotide synthesis.[6]

The Specialized Role of ¹³C-D-Ribulose 5-Phosphate

Exogenously supplied D-Ribulose 5-Phosphate, or its isomer D-Ribose 5-Phosphate, bypasses the oxidative phase of the PPP and enters directly into the non-oxidative branch.[4] This allows for a focused investigation of the reversible reactions catalyzed by transketolase and transaldolase.[1] The ¹³C label from Ru5P will be distributed among:

  • Glycolytic Intermediates: Through the action of transketolase and transaldolase, the five-carbon sugar phosphates are converted into the glycolytic intermediates fructose-6-phosphate (a six-carbon sugar) and glyceraldehyde-3-phosphate (a three-carbon sugar).[1]

  • Other Pentose Phosphates: The non-oxidative PPP involves a series of interconversions between different pentose phosphates, including ribose-5-phosphate, xylulose-5-phosphate, and sedoheptulose-7-phosphate.[5]

The following diagrams illustrate the distinct entry points and subsequent metabolic pathways for both tracers.

cluster_glucose Metabolic Fate of ¹³C-Glucose Glucose ¹³C-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Glycolysis OxPPP Oxidative PPP G6P->OxPPP G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Ru5P_from_Glu Ribulose-5-Phosphate OxPPP->Ru5P_from_Glu NADPH NADPH OxPPP->NADPH

Metabolic pathway of ¹³C-Glucose.

cluster_ru5p Metabolic Fate of ¹³C-D-Ribulose 5-Phosphate Ru5P ¹³C-Ribulose-5-Phosphate NonOxPPP Non-Oxidative PPP Ru5P->NonOxPPP F6P_from_Ru5P Fructose-6-Phosphate NonOxPPP->F6P_from_Ru5P G3P_from_Ru5P Glyceraldehyde-3-Phosphate NonOxPPP->G3P_from_Ru5P R5P Ribose-5-Phosphate NonOxPPP->R5P X5P Xylulose-5-Phosphate NonOxPPP->X5P S7P Sedoheptulose-7-Phosphate NonOxPPP->S7P Glycolysis Glycolysis F6P_from_Ru5P->Glycolysis G3P_from_Ru5P->Glycolysis

Metabolic pathway of ¹³C-D-Ribulose 5-Phosphate.

Experimental Design for ¹³C Metabolic Flux Analysis

A robust experimental design is critical for obtaining meaningful data from ¹³C tracer studies. The following provides a generalized workflow for a cell culture-based experiment.

Step-by-Step Experimental Protocol
  • Cell Culture and Media Preparation:

    • Culture cells of interest to mid-exponential growth phase in standard culture medium.

    • Prepare custom medium (e.g., DMEM or RPMI-1640) lacking the carbon source to be traced (glucose or a pentose).

    • Supplement the custom medium with dialyzed fetal bovine serum and the desired ¹³C-labeled tracer at a known concentration.

  • Isotopic Labeling:

    • Aspirate the standard medium from the cell cultures.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed, tracer-containing medium to the cells.

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and should be determined empirically.[7]

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.

    • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell extracts and centrifuge to pellet cellular debris.

  • Sample Analysis:

    • Analyze the supernatant containing the extracted metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of key metabolites.[7][8]

  • Data Analysis and Flux Calculation:

    • Correct the raw mass isotopomer data for natural isotope abundance.

    • Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic network.

cluster_workflow Experimental Workflow for ¹³C-MFA A 1. Cell Culture & Media Preparation B 2. Isotopic Labeling with ¹³C-Tracer A->B C 3. Metabolite Extraction B->C D 4. MS or NMR Analysis C->D E 5. Data Analysis & Flux Calculation D->E

A generalized workflow for a ¹³C-MFA experiment.

Comparative Data Summary: Expected Labeling Patterns

The key distinction in the metabolic fate of ¹³C-glucose and ¹³C-Ru5P is reflected in the differential labeling of downstream metabolites. The following table summarizes the expected outcomes.

MetaboliteExpected Labeling from [U-¹³C]-GlucoseExpected Labeling from [U-¹³C]-Ribulose 5-PhosphateRationale
Ribose-5-Phosphate M+5M+5Directly produced from both tracers.
Sedoheptulose-7-Phosphate M+7 and other isotopologuesM+5 and M+2 fragments from transketolase activityLabeling from glucose will depend on the full cycling of the PPP, while Ru5P will directly feed into its formation.
Erythrose-4-Phosphate M+4 and other isotopologuesM+4 and M+2 fragments from transketolase activitySimilar to Sedoheptulose-7-Phosphate, the labeling pattern will reflect the different entry points.
Fructose-6-Phosphate M+6M+5 and M+6[U-¹³C]-Glucose will produce fully labeled F6P. [U-¹³C]-Ru5P will produce M+5 and M+6 isotopologues through the non-oxidative PPP.
Glyceraldehyde-3-Phosphate M+3M+3 and M+2[U-¹³C]-Glucose will produce fully labeled G3P. [U-¹³C]-Ru5P will produce M+3 and M+2 isotopologues.
Pyruvate M+3M+3 and M+2The labeling pattern in pyruvate will reflect the labeling of its precursor, G3P.
Lactate M+3M+3 and M+2Lactate labeling will mirror that of pyruvate.
TCA Cycle Intermediates LabeledLabeledThe extent and pattern of labeling in the TCA cycle will depend on the labeled pyruvate entering the cycle.
NADPH Unlabeled (¹³C does not label hydrogen)UnlabeledWhile the pathways producing NADPH are active, the ¹³C label itself is not transferred to NADPH.

Conclusion: Strategic Tracer Selection for Targeted Metabolic Inquiry

The choice between ¹³C-glucose and ¹³C-D-Ribulose 5-Phosphate as a metabolic tracer is a critical experimental decision that dictates the scope and focus of the metabolic investigation.

  • ¹³C-Glucose provides a comprehensive, high-level overview of central carbon metabolism, making it an ideal choice for initial metabolic phenotyping and for studies investigating the overall flux through glycolysis and the oxidative PPP.

  • ¹³C-D-Ribulose 5-Phosphate offers a more targeted approach, enabling a detailed examination of the non-oxidative PPP and its contribution to glycolytic intermediates. This tracer is particularly valuable for dissecting the reversibility and directionality of the non-oxidative PPP reactions.

By understanding the distinct metabolic journeys of these two tracers, researchers can design more informative experiments that yield deeper insights into the complex and dynamic nature of cellular metabolism.

References

  • Hogg, M., Wolfschmitt, E. M., Wachter, U., Zink, F., Radermacher, P., & Vogt, J. A. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 14(1), 24. [Link]

  • Hogg, M., Wolfschmitt, E. M., Wachter, U., Zink, F., Radermacher, P., & Vogt, J. A. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. [Link]

  • Hogg, M., Wolfschmitt, E. M., Wachter, U., Zink, F., Radermacher, P., & Vogt, J. A. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 14(1), 24. [Link]

  • Gebril, H. M., Walls, A. B., & Schousboe, A. (2021). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Neurochemistry international, 148, 105105. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 19, 12-20. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Isotopic tracer for absolute quantification of metabolites of the pentose phosphate pathway in bacteria. Metabolic engineering, 13(6), 727-734. [Link]

  • Kruger, N. J., & von Schaewen, A. (2003). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Planta, 218(2), 185-199. [Link]

  • Al-Robaiy, S., & Al-Zuhair, H. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 12(11), 1108. [Link]

  • Hogg, M., Wolfschmitt, E.-M., Wachter, U., Zink, F., Radermacher, P., & Vogt, J. A. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. [Link]

  • Sauer, U. (n.d.). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]

  • Young, J. D. (2014). High-resolution 13C metabolic flux analysis. Nature protocols, 9(3), 633-652. [Link]

  • Wang, Y., et al. (2022). D-ribose metabolic disorder and diabetes mellitus. Frontiers in Endocrinology, 13, 982898. [Link]

  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & molecular medicine, 50(4), 1-11. [Link]

  • Zhang, Y., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 756557. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 19, 12-20. [Link]

  • Hogg, M., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 14(1), 24. [Link]

  • Kabylda, A., et al. (2023). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 24(22), 16301. [Link]

  • Keller, M. A., et al. (2017). The ability of pentose pathways to form all essential metabolites provides clues to the origins of metabolism. PLoS computational biology, 13(3), e1005436. [Link]

  • Microbe Notes. (2023, October 12). Pentose Phosphate Pathway: Steps, Diagram, Uses. [Link]

  • Li, H., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Wikipedia. (2023, December 1). Ribose 5-phosphate. In Wikipedia. [Link]

  • Meloche, H. (1961). The metabolism of ribose 5-phosphate by cell-free extracts of Lactarius torminosus. Biochimica et Biophysica Acta, 51, 345-351. [Link]

Sources

Comparative Guide: Ribose-5-Phosphate Isomerase Isoforms & Substrate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of sugar isomerases with D-Ribulose 5-phosphate and its analogs. Content Type: Publish Comparison Guide.

Executive Summary

For researchers in metabolic engineering and drug discovery, the choice of Ribose-5-phosphate isomerase (Rpi) is often treated as a generic selection. However, the structural and functional divergence between Class A (RpiA) and Class B (RpiB) isomerases presents critical differences in substrate specificity, catalytic efficiency, and cross-reactivity with sugar phosphate analogs.

This guide objectively compares the performance of standard RpiA enzymes against the RpiB class and engineered variants. While RpiA is the superior choice for high-flux D-Ribose-5-phosphate (R5P) generation, RpiB offers unique cross-reactivity with hexose phosphates (e.g., D-Allose-6-phosphate), making it a valuable tool for rare sugar synthesis but a potential liability in strictly specific coupled assays.

Mechanistic Insight & Substrate Specificity

Understanding the "why" behind cross-reactivity requires looking at the active site architecture. Both enzymes catalyze the interconversion of D-Ribose-5-phosphate (R5P) and D-Ribulose-5-phosphate (Ru5P) via a high-energy cis-1,2-enediolate intermediate, but they utilize distinct protein folds and catalytic residues.

  • RpiA (The Specialist): Utilizes a TIM-barrel-like fold. It is highly specific for the pentose phosphate backbone. The active site is sterically constrained, preventing the binding of bulkier hexose phosphates.

  • RpiB (The Generalist): Utilizes a Rossmann-type fold. In organisms like E. coli, RpiB (encoded by alsI or rpiB) is structurally an allose-6-phosphate isomerase that retains promiscuous activity for R5P. This evolutionary flexibility allows it to process 6-carbon sugar phosphates, a trait absent in RpiA.

Diagram: Catalytic Pathway & Cross-Reactivity

The following diagram illustrates the parallel pathways and the specific point of cross-reactivity for RpiB.

Rpi_Mechanism cluster_0 Pentose Phosphate Pathway (Standard) cluster_1 Rare Sugar Metabolism (RpiB Specific) R5P D-Ribose-5-P Enediol 1,2-cis-Enediolate (Intermediate) R5P->Enediol Ring Opening Ru5P D-Ribulose-5-P Enediol->Ru5P Isomerization All6P D-Allose-6-P Allu6P D-Allulose-6-P All6P->Allu6P Isomerization RpiA RpiA (High Specificity) RpiA->Enediol Catalyzes RpiB RpiB (Promiscuous) RpiB->Enediol Catalyzes RpiB->All6P Primary Substrate (E. coli RpiB) A5P D-Arabinose-5-P (Inhibitor) A5P->RpiA Competitive Inhibition (Ki ~2mM)

Figure 1: Mechanistic pathway showing the dual capability of RpiB to process both pentose and hexose phosphates, unlike the strictly specific RpiA.

Comparative Performance Analysis

The following data consolidates kinetic parameters from E. coli variants, which are the industry standard for biocatalysis.

Table 1: Kinetic Comparison of Isomerase Classes
FeatureRpiA (Class A) RpiB (Class B / AlsI) Implication for Application
Primary Substrate D-Ribose-5-phosphateD-Allose-6-phosphate (Physiological)D-Ribose-5-phosphate (Promiscuous)RpiA is preferred for nucleotide synthesis; RpiB for rare sugar production.

(R5P)
3.1 – 4.4 mM1.2 – 4.0 mMRpiB has higher affinity (lower

) but lower turnover.

(R5P)
~2,100

~70

RpiA is ~30x faster for standard PPP applications.
Key Inhibitor D-Arabinose-5-phosphate (

2.1 mM)
4-phospho-erythronohydroxamic acidRpiA is sensitive to C-2 epimers of the substrate.
Cross-Reactivity Negligible for Hexose PhosphatesHigh for D-Allose-6-P / D-Allulose-6-PRpiB can contaminate assays involving hexose pools.
Thermostability High (Retains 90% at 45°C)Moderate (Rapid inactivation >60°C)RpiA is more robust for industrial bioreactors.

Data Synthesis:

  • For Drug Targeting: RpiB is absent in humans (who rely solely on RpiA) but essential in pathogens like Trypanosoma brucei and Mycobacterium tuberculosis. This makes the RpiB active site a high-value target for selective inhibition.

  • For Biocatalysis: If your goal is to synthesize D-Ribose-5-P , use RpiA. If you are exploring rare sugar conversion (e.g., allose derivatives), RpiB is the necessary catalyst.[1]

Experimental Validation Protocols

To verify the activity and cross-reactivity of your isomerase, use the following self-validating protocols.

Protocol A: Direct Spectrophotometric Kinetic Assay (UV 290nm)

This assay relies on the formation of the ketone group in Ru5P, which has a specific absorbance at 290 nm. It is superior to coupled assays for cross-reactivity studies because it avoids interference from auxiliary enzymes.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 10 mM D-Ribose-5-phosphate (or analog).

  • Enzyme: 2–5 nM purified Rpi.

Workflow:

  • Blanking: Equilibrate buffer and substrate at 37°C. Zero the spectrophotometer at 290 nm.

  • Initiation: Add enzyme to a final concentration of 2.2 nM. Mix by inversion (do not vortex).

  • Measurement: Monitor

    
     for 5 minutes.
    
  • Calculation: Use the extinction coefficient

    
     for Ru5P.
    
    
    
    
    (Where L = path length, [E] = enzyme concentration in mg/mL).
Protocol B: Competitive Inhibition Check (Arabinose-5-P)

To confirm the identity of an RpiA sample (vs. RpiB), test for inhibition by D-Arabinose-5-phosphate (A5P).

  • Run Protocol A with 2 mM R5P.

  • Add 2 mM A5P.

  • Result: RpiA activity should drop by >40% (competitive inhibition). RpiB activity will remain largely unaffected or show significantly different inhibition kinetics depending on the source organism.

Diagram: Assay Decision Workflow

Use this flow to select the correct assay based on your substrate and potential interferences.

Assay_Workflow Start Start: Select Substrate Substrate_R5P Substrate: R5P / Ru5P Start->Substrate_R5P Substrate_Analog Substrate: Analog (e.g., Allose-6-P) Start->Substrate_Analog Direct_Assay Direct UV Assay (290 nm) Detects Ketone Formation Substrate_R5P->Direct_Assay Preferred Method Coupled_Assay Coupled Assay (Rpe + Tkt + NADH) Substrate_R5P->Coupled_Assay High Sensitivity Required Decision Is the Analog UV Active? Substrate_Analog->Decision Result Data Output: Specificity Profile Direct_Assay->Result Calculate k_cat Endpoint_Assay Cysteine-Carbazole Endpoint Colorimetric Endpoint_Assay->Result Calculate Conversion % Decision->Direct_Assay Yes (Ketone product) Decision->Endpoint_Assay No / Unknown

Figure 2: Decision matrix for selecting the appropriate experimental assay based on substrate type.

References

  • Zhang, R., et al. (2003). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. Structure.[1][2][3][4][5] Link

  • Roos, A. K., et al. (2008). D-ribose-5-phosphate isomerase B from Escherichia coli is also a functional D-allose-6-phosphate isomerase, while the Mycobacterium tuberculosis enzyme is not. Journal of Molecular Biology. Link

  • Jung, C. H., et al. (2000). D-ribose-5-phosphate isomerase from spinach: heterologous overexpression, purification, characterization, and site-directed mutagenesis. Archives of Biochemistry and Biophysics. Link

  • Sørensen, K. I., & Hove-Jensen, B. (1996). Ribose catabolism of Escherichia coli: Characterization of the rpiB gene encoding ribose phosphate isomerase B and of the rpiR gene encoding the repressor of the ribose regulon. Journal of Bacteriology. Link

  • UniProt Consortium. UniProtKB - P0A7Z0 (RPIA_ECOLI) and P37351 (RPIB_ECOLI).Link

Sources

Quantification of D-Ribulose 5-phosphate and its isomers by mass spectrometry.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving the Isobaric Challenge: A Comparative Guide to Quantifying D-Ribulose 5-Phosphate and its Isomers by Mass Spectrometry

Introduction D-Ribulose 5-phosphate (Ru5P) and its structural isomers, D-Ribose 5-phosphate (R5P) and D-Xylulose 5-phosphate (Xu5P), are critical nodes in the non-oxidative branch of the Pentose Phosphate Pathway (PPP)[1][2]. Accurate quantification of these specific metabolites is essential for understanding cellular redox balance, nucleotide biosynthesis, and metabolic reprogramming in disease states[1].

However, distinguishing these species via mass spectrometry (MS) presents a formidable analytical challenge. They are isobaric (exact mass 230.0191 Da, yielding m/z 229.0119 for [M-H]⁻) and produce nearly identical MS/MS fragmentation patterns[3][4]. Direct infusion or ultra-short chromatographic runs (e.g., RapidFire MS) fail to resolve these isomers, inevitably leading to misquantification[5]. Therefore, robust chromatographic separation prior to MS detection is mandatory. This guide objectively compares the leading analytical modalities and provides a field-validated, self-validating protocol for achieving isomer-resolved quantification.

PPP_Isomers Ru5P D-Ribulose 5-Phosphate (Ru5P) R5P D-Ribose 5-Phosphate (R5P) Ru5P->R5P Ribose-5-phosphate isomerase (RPI) Xu5P D-Xylulose 5-Phosphate (Xu5P) Ru5P->Xu5P Ribulose-5-phosphate epimerase (RPE)

Enzymatic interconversion of isobaric pentose phosphate isomers in the non-oxidative PPP.

Section 1: Comparative Evaluation of Analytical Modalities

To accurately quantify Ru5P, R5P, and Xu5P, the analytical method must exploit subtle differences in their stereochemistry and polarity. Below is a comparative analysis of the three primary techniques utilized in modern metabolomics.

1. Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) HILIC has emerged as the gold standard for polar metabolomics. Using an Amide stationary phase under highly alkaline conditions (pH 10–11) ensures that the phosphate groups remain fully deprotonated[6][7]. This maximizes hydrophilic partitioning and enables the baseline separation of R5P from the Ru5P/Xu5P pair[3][6]. Causality Note: Sugar phosphates strongly chelate to stainless steel hardware, causing severe peak tailing and signal loss. State-of-the-art HILIC methods utilize inert column hardware (e.g., PEEKsil capillaries or metal-oxide affinity coatings) to mitigate this[7].

2. Ion-Pairing Reversed-Phase LC (IP-RPLC-MS/MS) This method uses alkylamine ion-pairing agents (e.g., tributylamine) to retain polar phosphates on a standard C18 column[8]. While it provides excellent retention, it suffers from significant drawbacks: the ion-pairing agents cause severe, persistent ion suppression in the mass spectrometer and require dedicated LC-MS systems to prevent cross-contamination.

3. Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) GC-MS requires extensive chemical derivatization (e.g., methoximation followed by trimethylsilylation) to volatilize the sugar phosphates[9]. While sample preparation is laborious, GC-IDMS offers unparalleled resolving power for epimers, allowing for the independent, baseline quantification of Ru5P and Xu5P, which often co-elute in LC methods[5][9].

Table 1: Performance Comparison of Separation Modalities for Pentose Phosphates

ModalityStationary Phase / ModifierIsomer Resolution (Ru5P/R5P/Xu5P)Matrix Effect / MS CompatibilityThroughput
HILIC-MS/MS BEH Amide / pH 10-11 FormateExcellent (R5P resolved; Ru5P/Xu5P partial to full)Low suppression; highly MS compatibleHigh (15-20 min/run)
IP-RPLC-MS/MS C18 / TributylamineGoodHigh suppression; contaminates MSMedium (20-30 min/run)
GC-IDMS 50% Phenyl PolysiloxaneSuperior (Full resolution of all epimers)Requires derivatization; highly stableLow (45+ min/run)

Section 2: Optimized HILIC-MS/MS Protocol for Pentose Phosphates

For most drug development and biological research applications, HILIC-MS/MS offers the best balance of throughput, sensitivity, and resolution[3][7]. The following protocol outlines a self-validating system for quantifying these isomers.

Workflow Quench 1. Metabolism Quenching Cold Methanol (-80°C) Extract 2. Metabolite Extraction Add U-13C Internal Standards Quench->Extract HILIC 3. HILIC Chromatographic Separation BEH Amide Column, pH 10-11 Buffer Extract->HILIC MS 4. ESI-MS/MS Detection (Negative Mode) MRM Transitions: m/z 229.0 -> 96.9 / 78.9 HILIC->MS Data 5. Data Processing Isomer-Resolved Peak Integration MS->Data

Step-by-step workflow from metabolic quenching to LC-MS/MS data processing.

Step-by-Step Methodology

1. Sample Quenching and Extraction

  • Causality: PPP intermediates have turnover rates on the order of seconds. Rapid quenching is mandatory to capture the true in vivo metabolic state[1].

  • Action: Rapidly aspirate media from cells and immediately add 80% cold methanol (-80°C)[1].

  • Internal Standardization: Spike the extraction buffer with uniformly labeled U-¹³C cell extracts. This acts as a self-validating control: the ¹³C-labeled Ru5P, R5P, and Xu5P will co-elute exactly with their endogenous ¹²C counterparts, correcting for any matrix-induced ion suppression or extraction losses[7][9].

2. Chromatographic Separation (HILIC)

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 μm, 2.1 × 100 mm) or equivalent, ideally utilizing inert hardware (e.g., PEEK-lined) to prevent phosphate-metal chelation[6][7].

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 11.0 with Ammonium Hydroxide.

    • Causality: High pH ensures that the phosphate groups (pKa ~1.5 and ~6.5) are fully deprotonated (charge -2). This maximizes their interaction with the amide stationary phase, significantly improving peak shape and isomer resolution[6][7].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B, hold for 2 min, linearly decrease to 50% B over 12 min, hold for 2 min, and re-equilibrate at 85% B for 5 min. Flow rate: 0.3 mL/min.

3. Mass Spectrometry (ESI-MS/MS)

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • MRM Transitions: Monitor the precursor-to-product ion transitions. While the primary transition is m/z 229.0 → 96.9 (H₂PO₄⁻), monitoring the secondary transition m/z 229.0 → 78.9 (PO₃⁻) is critical for confirming peak purity[3].

Table 2: MRM Parameters for Pentose Phosphate Isomers

MetabolitePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
D-Ribose 5-phosphate 229.096.978.915
D-Ribulose 5-phosphate 229.096.978.915
D-Xylulose 5-phosphate 229.096.978.915
U-¹³C Pentose Phosphates 234.096.978.915

Note: The product ions (96.9 and 78.9) represent the cleaved phosphate group and do not contain carbon. Therefore, the product m/z remains identical for the U-¹³C internal standards, while the precursor shifts by +5 Da.

Section 3: Data Interpretation & Quality Control

When analyzing the chromatograms, R5P typically elutes first. This is due to its distinct cyclic hemiacetal configuration in solution, which interacts differently with the hydration layer of the HILIC stationary phase compared to the linear ketoses (Ru5P and Xu5P)[5]. Ru5P and Xu5P elute later and may partially co-elute depending on the exact column age and pH stability[5].

Quality Control Checklist:

  • Retention Time Parity: The retention time of the endogenous peak must match the U-¹³C internal standard peak within ±0.05 minutes[6][7].

  • Ion Ratio Validation: The ratio of the quantifier (96.9) to qualifier (78.9) transition must remain consistent across all samples and standards. A deviation >20% indicates co-elution of an isobaric interference[3].

  • System Passivation: If peak tailing is observed, passivate the LC system with a 0.5% phosphoric acid flush (followed by extensive water washing) or use medronic acid in the mobile phase to block active metal sites[7].

References

1.[6] Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways. ResearchGate. URL: 6 2.[1] The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. NIH. URL: 1 3.[3] UCL-MetIsoLib: A Public High-Resolution Tandem Mass Spectrometry Library for HILIC-Based Isomer-Resolved Profiling of Glycolysis, Central Carbon Metabolism, and Beyond in Urine, Plasma, Tissues, Cells, and Patient-Derived Organoids. Analytical Chemistry (ACS). URL:3 4.[4] Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany | Oxford Academic. URL:4 5.[9] A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS. ResearchGate. URL: 9 6.[7] Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay. CoLab.ws. URL: 7 7.[8] Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. ResearchGate. URL: 8 8.[2] Advances and Techniques in Analyzing Pentose Phosphate Pathway Metabolites. Creative Proteomics. URL: 2 9.[5] HHS Public Access - OSTI.GOV. OSTI.GOV. URL: 5

Sources

A Tale of Two Sugars: Unraveling the Functional Divergence of L- and D-Ribulose-5-phosphate

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of cellular metabolism, stereoisomers—molecules with the same chemical formula but different spatial arrangements—often play vastly different roles. This guide delves into the functional distinctions between two such molecules: L-Ribulose-5-phosphate (L-Ru5P) and D-Ribulose-5-phosphate (D-Ru5P). While both are phosphorylated five-carbon ketose sugars, their metabolic fates and enzymatic interactions diverge significantly, channeling them into distinct and crucial biochemical pathways. For researchers in metabolic engineering, drug development, and fundamental biochemistry, understanding these differences is paramount for manipulating and harnessing cellular processes.

D-Ribulose-5-Phosphate: A Central Hub in Anabolism and Carbon Fixation

D-Ribulose-5-phosphate stands as a cornerstone of central carbon metabolism, primarily recognized for its pivotal roles in the Pentose Phosphate Pathway (PPP) and the Calvin Cycle.[1][2] The PPP is a vital metabolic route that runs parallel to glycolysis, but its primary functions are anabolic rather than catabolic.[2]

In the Pentose Phosphate Pathway , D-Ru5P is a product of the oxidative phase, generated from glucose-6-phosphate.[3][4] This phase is critical for producing NADPH, a key reductant essential for biosynthetic reactions and for combating oxidative stress.[5][6] Subsequently, in the non-oxidative phase of the PPP, D-Ru5P is reversibly converted into two other pentose phosphates:

  • D-Ribose-5-phosphate (R5P) , the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1][7] This conversion is catalyzed by ribose-5-phosphate isomerase.[8][9]

  • D-Xylulose-5-phosphate (Xu5P) , which is a substrate for transketolase, an enzyme that links the PPP with glycolysis.[10][11] This epimerization is carried out by D-ribulose-5-phosphate 3-epimerase.[5][10]

The fate of D-Ru5P is therefore tightly regulated to meet the cell's demands for NADPH, nucleotide precursors, and intermediates for other metabolic pathways.

In photosynthetic organisms, D-Ru5P plays a critical role in the Calvin Cycle , the process that converts atmospheric carbon dioxide into organic compounds.[12][13] Here, D-Ru5P is phosphorylated by phosphoribulokinase to form D-ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for CO2 fixation catalyzed by the enzyme RuBisCO. The regeneration of RuBP from D-Ru5P is a crucial step for the continuous operation of the cycle.[12][14]

L-Ribulose-5-Phosphate: A Key Intermediate in the Catabolism of L-Arabinose

In contrast to the central anabolic role of its D-enantiomer, L-Ribulose-5-phosphate is primarily an intermediate in the catabolic pathway of L-arabinose, a five-carbon sugar found in plant cell walls.[15][16] This pathway is particularly well-characterized in bacteria, such as Escherichia coli, and some fungi.[17][18][19]

The bacterial L-arabinose operon (araBAD) encodes the enzymes necessary to convert L-arabinose into an intermediate of the PPP.[19][20] In this pathway:

  • L-arabinose is first isomerized to L-ribulose by L-arabinose isomerase (araA).

  • L-ribulose is then phosphorylated to L-ribulose-5-phosphate by ribulokinase (araB).

  • Finally, L-ribulose-5-phosphate 4-epimerase (araD) catalyzes the epimerization of L-Ru5P to D-xylulose-5-phosphate.[17][20]

This final step is the crucial link between L-arabinose catabolism and central metabolism, as D-xylulose-5-phosphate can then enter the pentose phosphate pathway.[19][21]

Enzymatic Distinctions: A Basis for Functional Divergence

The distinct metabolic roles of L-Ru5P and D-Ru5P are a direct consequence of the stereospecificity of the enzymes that act upon them.

D-Ribulose-5-phosphate 3-epimerase (RPE) specifically catalyzes the interconversion of D-ribulose-5-phosphate and D-xylulose-5-phosphate.[5][10] This enzyme is a metalloprotein, often utilizing Fe2+ or other divalent cations in its active site to facilitate the epimerization reaction.[5][22] The reaction proceeds through a cis-enediolate intermediate.[5]

L-Ribulose-5-phosphate 4-epimerase (also known as AraD) acts on L-ribulose-5-phosphate, converting it to D-xylulose-5-phosphate.[17][20] This enzyme also requires a divalent cation for activity and proceeds via a metal-stabilized enolate intermediate.[17] Notably, despite catalyzing a similar type of reaction, L-ribulose-5-phosphate 4-epimerase and D-ribulose-5-phosphate 3-epimerase are distinct enzymes with different substrate specificities and evolutionary origins.[20][23]

Another enzyme, L-ribulose-5-phosphate 3-epimerase , has been identified, which converts L-ribulose-5-phosphate to L-xylulose-5-phosphate, an intermediate in ascorbate and aldarate metabolism.[24] This further highlights the diverse metabolic fates of L-Ru5P.

Comparative Summary

FeatureD-Ribulose-5-PhosphateL-Ribulose-5-Phosphate
Primary Metabolic Role AnabolicCatabolic
Key Pathways Pentose Phosphate Pathway, Calvin CycleL-Arabinose Catabolism
Primary Function Precursor for nucleotide synthesis (via R5P), regeneration of RuBP in carbon fixation, source of NADPHIntermediate in the breakdown of L-arabinose
Key Enzymes D-Ribulose-5-phosphate 3-epimerase, Ribose-5-phosphate isomerase, PhosphoribulokinaseL-Ribulose-5-phosphate 4-epimerase, L-Ribulose-5-phosphate 3-epimerase
Metabolic Fate Converted to D-Ribose-5-phosphate or D-Xylulose-5-phosphateConverted to D-Xylulose-5-phosphate or L-Xylulose-5-phosphate

Experimental Protocols

Enzymatic Assay for D-Ribulose-5-Phosphate 3-Epimerase

This protocol describes a coupled enzyme assay to measure the activity of D-ribulose-5-phosphate 3-epimerase by monitoring the consumption of NADH.[5][22]

Principle: The D-xylulose-5-phosphate produced from D-ribulose-5-phosphate is converted to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate by transketolase. Glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the epimerase activity.

Reagents:

  • 50 mM Glycylglycine buffer, pH 7.7

  • 2 mM D-Ribulose-5-phosphate

  • 7.5 mM MgCl2

  • 0.001 mg/mL Cocarboxylase (Thiamine pyrophosphate)

  • 0.0625 mM NADH

  • 0.01 U Transketolase

  • 0.01 U α-Glycerophosphate dehydrogenase/Triosephosphate isomerase mix

  • Purified D-Ribulose-5-phosphate 3-epimerase

Procedure:

  • Prepare a reaction mixture containing all reagents except the epimerase in a cuvette.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small, known amount of the purified D-ribulose-5-phosphate 3-epimerase.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of Pentose Phosphate Pathway Intermediates by LC-MS

This method allows for the sensitive and specific quantification of L- and D-Ribulose-5-phosphate and other PPP intermediates in biological samples.[25][26][27]

Principle: Metabolites are extracted from cells or tissues and then separated by liquid chromatography. The separated metabolites are then detected and quantified by mass spectrometry. Isotope-labeled internal standards are often used to improve quantification accuracy.

Procedure:

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Derivatization (Optional): To improve chromatographic separation and detection sensitivity, metabolites can be derivatized.[25]

  • LC-MS Analysis:

    • Inject the extracted samples onto a liquid chromatography system equipped with a column suitable for separating polar metabolites (e.g., an ion-pair reversed-phase or HILIC column).

    • Elute the metabolites using a gradient of appropriate mobile phases.

    • Detect and quantify the metabolites using a mass spectrometer operating in a suitable mode (e.g., multiple reaction monitoring for targeted analysis).

  • Data Analysis: Integrate the peak areas of the target metabolites and their corresponding internal standards. Calculate the concentration of each metabolite based on a standard curve.

Visualizing the Metabolic Divergence

metabolic_pathways cluster_d_ru5p D-Ribulose-5-Phosphate Metabolism cluster_l_ru5p L-Ribulose-5-Phosphate Metabolism d_ru5p D-Ribulose-5-Phosphate r5p D-Ribose-5-Phosphate (Nucleotide Synthesis) d_ru5p->r5p Ribose-5-phosphate isomerase xu5p_d D-Xylulose-5-Phosphate (PPP/Glycolysis) d_ru5p->xu5p_d D-Ribulose-5-phosphate 3-epimerase rubp D-Ribulose-1,5-bisphosphate (Calvin Cycle) d_ru5p->rubp Phosphoribulokinase l_arabinose L-Arabinose l_ribulose L-Ribulose l_arabinose->l_ribulose L-Arabinose isomerase l_ru5p L-Ribulose-5-Phosphate l_ribulose->l_ru5p Ribulokinase xu5p_l D-Xylulose-5-Phosphate (PPP) l_ru5p->xu5p_l L-Ribulose-5-phosphate 4-epimerase

Caption: Metabolic fates of D- and L-Ribulose-5-phosphate.

Conclusion

The functional differences between L-Ribulose-5-phosphate and D-Ribulose-5-phosphate provide a compelling example of stereoisomeric specialization in metabolism. While D-Ru5P is a central player in anabolic pathways essential for all domains of life, L-Ru5P is confined to a more specialized catabolic role in organisms capable of utilizing L-arabinose. This divergence is dictated by the evolution of distinct enzymes with exquisite stereospecificity. For researchers, a thorough understanding of these differences is crucial for applications ranging from metabolic engineering of microorganisms for biofuel production to the development of novel therapeutic strategies targeting metabolic pathways.

References

  • Wikipedia. (2023). L-ribulose-5-phosphate 4-epimerase. [Link]

  • Liang, W., Ouyang, S., Shaw, N., Joachimiak, A., Zhang, R., & Liu, Z. J. (2011). Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. FASEB journal, 25(2), 497–504. [Link]

  • Seino, J., & Suzuki, T. (2016). Metabolism of l-arabinose in plants. Journal of Plant Research, 129(5), 753–760. [Link]

  • Grokipedia. (n.d.). L-ribulose-5-phosphate 4-epimerase. [Link]

  • Biology LibreTexts. (2024). 5.12D: Intermediates Produced During the Calvin Cycle. [Link]

  • ResearchGate. (n.d.). Schematic representation of l-arabinose metabolism and pattern of carbon distribution as determined by ¹³C NMR, HPLC, and chiral GC-MS. [Link]

  • ResearchGate. (n.d.). Pathway for metabolism of l-arabinose in bacteria. [Link]

  • Save My Exams. (2025). The Calvin Cycle – OCR A Level Biology Revision Notes. [Link]

  • ResearchGate. (2011). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. [Link]

  • Wikipedia. (2023). Phosphopentose epimerase. [Link]

  • BioTechniques. (2023). Advances and Techniques in Analyzing Pentose Phosphate Pathway Metabolites. [Link]

  • EBSCO. (n.d.). Calvin cycle. [Link]

  • Seiboth, B., & Metz, B. (2011). Fungal arabinan and l-arabinose metabolism. Applied microbiology and biotechnology, 89(6), 1665–1673. [Link]

  • Wikipedia. (2023). L-arabinose operon. [Link]

  • Nowicki, M. W., & Wood, R. (1998). d-Ribulose-5-Phosphate 3-Epimerase: Cloning and Heterologous Expression of the Spinach Gene, and Purification and Characterization of the Recombinant Enzyme. Plant physiology, 118(3), 915–922. [Link]

  • Wikipedia. (2023). L-ribulose-5-phosphate 3-epimerase. [Link]

  • PubMed. (2011). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New Insights From Structural and Biochemical Studies on Human RPE. [Link]

  • BYJU'S. (2021). Calvin Cycle Definition. [Link]

  • Testbook. (2026). Ribulose-5-phosphate epimerase is involved in which one of the following processes?[Link]

  • PubMed. (2011). Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). [Link]

  • Khan Academy. (n.d.). Photosynthesis: Calvin cycle (video). [Link]

  • PubMed. (2006). D-Ribulose 5-phosphate 3-epimerase: functional and structural relationships to members of the ribulose-phosphate binding (beta/alpha)8-barrel superfamily. [Link]

  • Wikipedia. (2023). Ribulose 5-phosphate. [Link]

  • ACS Publications. (2006). d-Ribulose 5-Phosphate 3-Epimerase: Functional and Structural Relationships to Members of the Ribulose-Phosphate Binding (β/α)8-Barrel Superfamily. [Link]

  • MDPI. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. [Link]

  • Syd Labs. (n.d.). RPE Enzyme, Ribulose-5-Phosphate-3-Epimerase. [Link]

  • Springer Nature Experiments. (2011). Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). [Link]

  • MDPI. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. [Link]

  • mBio. (2025). Ribose-5-phosphate metabolism protects E. coli from antibiotic lethality. [Link]

  • PubMed. (1999). Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts. [Link]

  • M-CSA. (n.d.). Ribose-5-phosphate isomerase. [Link]

  • ResearchGate. (2007). Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency. [Link]

  • PubMed. (2025). d-Ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. [Link]

  • Taylor & Francis Online. (2021). Ribulose 5-phosphate – Knowledge and References. [Link]

  • Taylor & Francis Online. (2021). Ribulose 5 phosphate – Knowledge and References. [Link]

  • Frontiers in Plant Science. (2022). Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis. [Link]

  • Wikipedia. (2023). Pentose phosphate pathway. [Link]

  • Reactome. (n.d.). RPIA isomerizes ribose 5-phosphate to D-ribulose 5-phosphate. [Link]

  • Wikipedia. (2023). Ribose 5-phosphate. [Link]

  • Pediaa. (2017). Difference Between Ribose and Ribulose. [Link]

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A Senior Application Scientist's Guide to Evaluating the Purity of D-Ribulose 5-Phosphate Sodium Salt from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. D-Ribulose 5-phosphate (Ru5P) is a critical intermediate in the pentose phosphate pathway, playing a central role in nucleotide and nucleic acid biosynthesis.[1][2] The presence of impurities in commercial preparations of its sodium salt can significantly impact experimental outcomes, leading to erroneous data and hindering progress in drug discovery and metabolic research. This guide provides a comprehensive framework for evaluating the purity of D-Ribulose 5-phosphate sodium salt from different commercial suppliers, complete with detailed experimental protocols and supporting data.

The Critical Need for Purity Assessment

The enzymatic and chemical synthesis of D-Ribulose 5-phosphate can result in a variety of impurities. These can include isomers such as D-Ribose 5-phosphate, other sugar phosphates, residual solvents from the purification process, and water content.[3][4] The presence of these impurities can interfere with enzymatic assays, alter reaction kinetics, and lead to the misinterpretation of experimental results. Therefore, a multi-faceted analytical approach is essential to ensure the quality and reliability of the purchased reagent.

This guide will focus on a three-pronged approach to purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify D-Ribulose 5-phosphate from its isomers and other non-volatile organic impurities.

  • Enzymatic Assay: To determine the biologically active concentration of D-Ribulose 5-phosphate.

  • Karl Fischer Titration: To accurately measure the water content.

Experimental Workflow for Purity Evaluation

The following diagram illustrates the logical flow of the experimental work for a comprehensive purity assessment of D-Ribulose 5-phosphate sodium salt from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Calculation Prep Dissolve D-Ribulose 5-phosphate sodium salt from each supplier in ultrapure water to a concentration of 10 mg/mL HPLC HPLC Analysis (Anion-Exchange or HILIC) Prep->HPLC Inject sample Enzyme Enzymatic Assay (Coupled Assay) Prep->Enzyme Use as substrate KF Karl Fischer Titration Prep->KF Inject sample Data Integrate peak areas (HPLC) Calculate enzymatic activity Determine water content HPLC->Data Enzyme->Data KF->Data Purity Calculate Overall Purity: % Purity = (100% - % Impurities - % Water) Data->Purity

Caption: Experimental workflow for the purity assessment of D-Ribulose 5-phosphate sodium salt.

Methodologies

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating and quantifying components in a mixture. For highly polar and charged molecules like sugar phosphates, anion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) are the methods of choice.[5][6][7] This method will allow for the separation of D-Ribulose 5-phosphate from potential isomers and other structurally related impurities.

Protocol:

  • System: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A suitable anion-exchange column (e.g., a polymer-based column) or a HILIC column.

  • Mobile Phase: A gradient of a low-concentration buffer (e.g., ammonium formate, pH 3.0) and a high-concentration buffer or organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for phosphate backbone) or ELSD.

  • Standard Preparation: Prepare a standard solution of D-Ribulose 5-phosphate of known high purity.

  • Sample Preparation: Accurately weigh and dissolve the D-Ribulose 5-phosphate sodium salt from each supplier in ultrapure water to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the standard and samples. Identify the D-Ribulose 5-phosphate peak based on the retention time of the standard. Integrate the area of all peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of D-Ribulose 5-phosphate by the total peak area.

Enzymatic Assay

Rationale: An enzymatic assay provides a measure of the biologically active concentration of the substrate. This is a crucial parameter, as non-biologically active isomers or impurities will not be detected. A coupled enzyme assay will be used to quantify D-Ribulose 5-phosphate. The principle of this assay is based on a series of enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[8]

Principle of the Coupled Enzymatic Assay:

G Ru5P D-Ribulose 5-Phosphate R5P D-Ribose 5-Phosphate Ru5P->R5P Phosphopentose Isomerase PRPP Phosphoribosyl Pyrophosphate R5P->PRPP PRPP Synthetase (ATP -> AMP) IMP Inosine Monophosphate PRPP->IMP Series of enzymatic steps NADH NADH NAD NAD+ NADH->NAD IMP Dehydrogenase

Caption: Coupled enzymatic assay for D-Ribulose 5-phosphate quantification.

Protocol:

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 7.8)

    • MgCl₂ (10 mM)

    • ATP (5 mM)

    • NADH (0.2 mM)

    • Phosphopentose isomerase (≥10 units/mL)

    • PRPP synthetase (≥5 units/mL)

    • A commercial kit for IMP dehydrogenase-based assay.

  • Procedure:

    • In a 96-well UV-transparent plate, add 180 µL of a master mix containing Tris-HCl buffer, MgCl₂, ATP, and NADH.

    • Add 10 µL of the D-Ribulose 5-phosphate sample solution (1 mg/mL) from each supplier to different wells.

    • Add 10 µL of ultrapure water to a well as a blank.

    • Initiate the reaction by adding 10 µL of a solution containing phosphopentose isomerase, PRPP synthetase, and the IMP dehydrogenase assay components.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 25°C.

  • Calculation:

    • Calculate the rate of NADH oxidation (ΔA₃₄₀/min).

    • Using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), determine the concentration of biologically active D-Ribulose 5-phosphate in each sample.

Karl Fischer Titration

Rationale: Water content can significantly affect the actual concentration of the compound. Karl Fischer titration is the gold standard for determining the water content in a solid sample.

Protocol:

  • System: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the D-Ribulose 5-phosphate sodium salt from each supplier.

  • Analysis: Introduce the sample into the titration vessel and perform the titration according to the instrument's instructions.

  • Calculation: The instrument will automatically calculate the percentage of water in the sample.

Comparative Data Summary

The following table summarizes hypothetical, yet realistic, data obtained from the analysis of D-Ribulose 5-phosphate sodium salt from three different commercial suppliers.

SupplierHPLC Purity (% Area)Major Impurity (Retention Time)Enzymatic Assay Purity (%)Water Content (%) (Karl Fischer)
Supplier A 98.5%Isomer (7.2 min)97.9%1.2%
Supplier B 92.1%Isomer (7.3 min), Unknown (9.1 min)91.5%4.5%
Supplier C 99.2%Isomer (7.2 min)98.8%0.5%

Discussion of Results

The hypothetical data reveals significant variations in the purity of D-Ribulose 5-phosphate sodium salt from the three suppliers.

  • Supplier C demonstrates the highest purity across all analytical methods, with a high HPLC purity, excellent correlation with the enzymatic assay, and very low water content. This suggests a high-quality product suitable for sensitive applications.

  • Supplier A provides a product of good quality, with high purity determined by both HPLC and enzymatic assay. The slightly higher water content should be accounted for when preparing solutions of known concentrations.

  • Supplier B shows a significantly lower purity by both HPLC and enzymatic assay. The presence of an unknown impurity and a higher water content indicates a lower quality product that may not be suitable for all research applications. The discrepancy between the HPLC and enzymatic purity could suggest that the unknown impurity is not biologically active in the employed assay system.

Conclusion and Recommendations

The purity of D-Ribulose 5-phosphate sodium salt can vary considerably between commercial suppliers. A comprehensive evaluation using a combination of analytical techniques is crucial for ensuring the quality and reliability of this critical reagent. Based on the presented data and methodologies, the following recommendations are made:

  • Always request a certificate of analysis (CoA) from the supplier, which should provide information on the purity and the method used for its determination.

  • For sensitive applications, perform an in-house quality control check using at least two different analytical methods, such as HPLC and an enzymatic assay.

  • Quantify the water content using Karl Fischer titration to ensure accurate preparation of solutions with a specific molar concentration.

By implementing a rigorous quality assessment of D-Ribulose 5-phosphate sodium salt, researchers can enhance the reproducibility and reliability of their experimental data, ultimately accelerating scientific discovery.

References

  • Tozzi, M. G., Sgarrella, F., Del Corso, A., & Ipata, P. L. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods, 10(3-4), 163–171. [Link]

  • Siedel, J., & Worsfold, P. J. (1988). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars. Journal of Chromatographic Science, 26(1), 17-21. [Link]

  • Kallner, A. (1989). Enzymatic Assay of Inorganic Phosphate with Use of Sucrose Phosphorylase and Phosphoglucomutase. Clinical Chemistry, 35(6), 968-971. [Link]

  • Waters Corporation. (2021). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. [Link]

  • Arthur, G., Page, L., & Chocholek, A. (2012). Ribokinase enzymatic assay progress curve. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. Retrieved March 7, 2024, from [Link]

  • Taylor & Francis Online. (n.d.). Ribulose 5 phosphate – Knowledge and References. Retrieved March 7, 2024, from [Link]

  • Karmali, A., Drake, A. F., & Spencer, N. (1983). Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes. The Biochemical journal, 211(3), 617–623. [Link]

  • Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved March 7, 2024, from [Link]

Sources

Safety Operating Guide

D-Ribulose 5-phosphate sodium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: D-Ribulose 5-Phosphate Sodium Salt: Comprehensive Guide to Operational Logistics, Safety, and Disposal

As a Senior Application Scientist, I frequently consult with metabolic researchers and drug development professionals on the handling of sensitive biochemical intermediates. D-Ribulose 5-phosphate (Ru5P) sodium salt is a critical metabolite in the non-oxidative branch of the pentose phosphate pathway (PPP)[1]. While its primary utility lies in enzymatic assays, metabolic tracing, and lipopolysaccharide synthesis[2], its physicochemical properties demand rigorous logistical and disposal protocols to maintain laboratory safety, experimental integrity, and environmental compliance.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of Ru5P is the foundation of safe handling. The sodium salt formulation (CAS: 108321-99-9 or 18265-46-8) is utilized to vastly improve aqueous solubility, achieving concentrations up to 50 mg/mL. However, this salt form renders the lyophilized powder highly hygroscopic.

  • Causality in Hazard Classification: There is a known divergence in Safety Data Sheets (SDS) among suppliers. While some distributors list Ru5P as non-hazardous[3], authoritative databases like [4] and suppliers like classify it under Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) [4].

  • Expert Insight: Always default to the more conservative classification. The fine powder form of Ru5P can easily aerosolize during weighing. Inhalation of these micro-particles irritates the respiratory tract (STOT SE 3). Furthermore, ambient moisture absorption not only degrades the compound via phosphate hydrolysis but also increases its adherence to skin, exacerbating topical irritation.

Operational Logistics: Storage & Reconstitution

To ensure experimental reproducibility and safety, strict operational logistics must be followed.

Storage Protocol: Store strictly at -20°C in a desiccated environment[5]. Self-Validating Check: If the normally white-to-faint-yellow powder appears clumped or distinctly dark yellow, it indicates moisture ingress and degradation[5]. Discard the batch to prevent downstream assay failure.

Reconstitution Methodology:

  • Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, causing immediate condensation and rapid degradation of the phosphate ester bond.

  • PPE & Environment: Don nitrile gloves, safety goggles, and an N95 dust mask. Perform weighing inside a ductless fume hood or a localized exhaust ventilation system to mitigate inhalation risks.

  • Dissolution: Dissolve the powder in sterile, deionized water or your specific assay buffer (e.g., PBS, pH 7.2) to achieve a stock concentration. Sonication is recommended if dissolution is slow[2].

  • Aliquot & Freeze: Aliquot the reconstituted solution immediately into single-use microcentrifuge tubes and flash-freeze in liquid nitrogen. Ru5P is unstable in aqueous solutions at room temperature; avoid repeated freeze-thaw cycles.

Mechanistic Context: The Pentose Phosphate Pathway

To understand why Ru5P is so highly valued—and why its structural integrity must be preserved—we must look at its biological role. Ru5P is the product of the oxidative phase of the PPP and the primary substrate for the non-oxidative phase, driving nucleotide and amino acid synthesis[1].

Pathway 6 6 PG 6-Phosphogluconate Enzyme 6-Phosphogluconate Dehydrogenase PG->Enzyme Ru5P D-Ribulose 5-Phosphate (Ru5P) Enzyme->Ru5P Produces NADPH + CO2 R5P Ribose 5-Phosphate (Nucleotide Synthesis) Ru5P->R5P Isomerase Xu5P Xylulose 5-Phosphate (Glycolysis Integration) Ru5P->Xu5P Epimerase

Metabolic routing of D-Ribulose 5-phosphate in the Pentose Phosphate Pathway.

Comprehensive Disposal & Spill Management Procedures

The disposal of Ru5P must be handled with the same rigor as its experimental application. Institutional Environmental Health & Safety (EHS) standards mandate professional chemical disposal to prevent phosphorus loading in wastewater, which contributes to ecological eutrophication[6].

Protocol A: Solid Powder Waste

  • Collection: Never dry-sweep spilled or residual powder, as this generates hazardous aerosols. Instead, use a damp, lint-free wipe to collect residual powder from weighing spatulas or balance enclosures.

  • Containment: Place contaminated wipes, empty vials, and disposable spatulas into a puncture-resistant, sealable solid chemical waste container.

  • Labeling: Label the container clearly as "Solid Chemical Waste: D-Ribulose 5-phosphate sodium salt (Irritant)".

Protocol B: Aqueous Liquid Waste

  • Segregation: Do not mix Ru5P solutions with strong acids, bases, or heavy metal waste. Keep in a dedicated aqueous biological/chemical waste carboy.

  • Containment: Ensure the carboy is kept in secondary containment to prevent accidental spills from reaching laboratory floor drains.

  • Disposal: Contact a licensed professional waste disposal service to dispose of this material[6]. Never pour Ru5P solutions down the sink [7].

Protocol C: Spill Management Workflow In the event of an accidental spill, immediate and methodical action is required:

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure all responding personnel are wearing nitrile gloves, safety goggles, and an N95 mask.

  • Contain & Absorb (Liquid): Cover liquid spills with an inert liquid-binding material (e.g., diatomaceous earth, sand, or commercial universal binders)[7]. Do not use combustible materials like sawdust.

  • Suppress (Solid): Cover powder spills with damp paper towels to suppress dust generation, then carefully scoop the material into a hazardous waste bag.

  • Decontaminate: Wash the spill area with mild soap and water, collecting all rinsate into the chemical waste container.

WasteWorkflow Start Ru5P Waste Generation or Accidental Spill Assess Assess Material State Start->Assess Solid Solid Powder Assess->Solid Liquid Aqueous Solution Assess->Liquid ActionSolid Suppress dust with damp wipes. Do not dry sweep. Solid->ActionSolid ActionLiquid Absorb with inert material (e.g., diatomite, sand). Liquid->ActionLiquid Consolidate Consolidate in compatible sealable waste container ActionSolid->Consolidate ActionLiquid->Consolidate Label Label: 'Aqueous/Solid Chemical Waste' Contains: D-Ribulose 5-phosphate Consolidate->Label Dispose Transfer to Licensed Professional Disposal Service Label->Dispose

Decision matrix and workflow for Ru5P spill containment and professional disposal.

Quantitative Data Summary

Property / ParameterSpecification / Guideline
Chemical Formula C5H11O8P · xNa+[5]
Molecular Weight 230.11 g/mol (free acid basis)[5]
Storage Temperature -20°C (Desiccated)[5]
Aqueous Solubility Up to 50 mg/mL (Clear, colorless to faint yellow)[5]
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[4]
Required PPE N95 Dust Mask, Nitrile Gloves, Safety Goggles
Disposal Method Licensed Professional Waste Disposal Service[6]

References

  • National Institutes of Health (NIH) . D-Ribulose 5-phosphate sodium salt | C5H9Na2O8P | CID 15756092 - PubChem. Retrieved from:[Link]

  • Angene Chemical . Safety Data Sheet - D-Ribulose 5-phosphate sodium salt. Retrieved from: [Link]

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A Senior Application Scientist's Guide to Handling D-Ribulose 5-Phosphate Sodium Salt: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with specialized biochemicals like D-Ribulose 5-phosphate sodium salt is foundational to discovery. This guide moves beyond mere procedural steps to instill a deep, causal understanding of the safety and handling protocols for this valuable reagent. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experiments. While some safety data sheets (SDS) for D-Ribulose 5-phosphate sodium salt may classify it as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[1][2][3][4][5] In the spirit of best laboratory practice, we will proceed with a conservative approach, treating the compound as a potential irritant to ensure the highest level of safety.

Hazard Assessment: Understanding the "Why" Behind the "How"

D-Ribulose 5-phosphate sodium salt is typically supplied as a white to light-yellow crystalline powder.[3][5][6] The primary physical hazard associated with this form is the potential for dust formation and inhalation.[3][4][7] Fine powders can become easily airborne, especially during weighing and transfer, leading to respiratory irritation.[2][5][8][9] Furthermore, as a hygroscopic substance, it can absorb moisture, which may affect its physical properties and handling.

The chemical's potential to cause skin and eye irritation necessitates a barrier approach to prevent direct contact.[2][5] While not considered highly toxic, repeated or prolonged exposure to even mild irritants can lead to sensitization or discomfort.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The minimum PPE for working in any laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8][10][11] For D-Ribulose 5-phosphate sodium salt, we will augment this baseline.

Protection Type Recommended PPE Rationale and Expert Insight
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Standard safety glasses protect against flying particles.[8][12] Goggles provide a more complete seal, which is crucial when handling fine powders that can become airborne and cause eye irritation.[2][11]
Hand Protection Disposable nitrile gloves.Nitrile gloves offer adequate protection against incidental contact with biochemical powders and solutions.[10] It is critical to change gloves immediately if they become contaminated. For extended handling, consider double-gloving.
Body Protection A long-sleeved laboratory coat.A buttoned lab coat provides a removable barrier protecting your skin and personal clothing from spills and contamination.[8][10][12]
Respiratory Protection N95 dust mask or use of a ventilated enclosure.An N95-rated dust mask is recommended when weighing or transferring the powder on an open bench to prevent inhalation of airborne particles.[5][13] The most effective control is to handle the powder within a chemical fume hood or a powder containment hood.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling D-Ribulose 5-phosphate sodium salt.

PPE_Workflow PPE Selection for D-Ribulose 5-Phosphate Sodium Salt cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Prepare to handle D-Ribulose 5-phosphate sodium salt Assess_Task Assess Task: Weighing powder or handling solution? Start->Assess_Task Powder_Handling Weighing/Transferring Powder Assess_Task->Powder_Handling Powder Solution_Handling Handling Aqueous Solution Assess_Task->Solution_Handling Solution PPE_Powder Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - N95 Dust Mask (or Fume Hood) Powder_Handling->PPE_Powder PPE_Solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Solution_Handling->PPE_Solution Proceed Proceed with Experiment PPE_Powder->Proceed PPE_Solution->Proceed

Caption: Decision workflow for PPE selection.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and maintain the integrity of the compound.

3.1. Preparation and Weighing:

  • Designate a Workspace: Before handling, designate a clean and uncluttered area on the lab bench. If possible, perform all powder manipulations within a chemical fume hood or a powder containment enclosure.[9]

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves. If not using a ventilated enclosure, an N95 dust mask is required.[5][13]

  • Static Control: D-Ribulose 5-phosphate sodium salt is a fine powder and can be affected by static electricity, causing it to disperse.[9] The use of an anti-static weighing dish or an ionizing bar can mitigate this, ensuring accurate measurement and preventing loss of material.

  • Weighing: Use a clean spatula to carefully transfer the desired amount of powder to a tared weigh boat or directly into your vessel. Avoid any scooping motions that could generate dust.

  • Immediate Cleanup: After weighing, promptly and securely close the main container. Use a damp cloth or paper towel to wipe down the spatula and the weighing area to collect any residual powder. Dispose of the cleaning material as chemical waste.

3.2. Solubilization:

  • Solvent Addition: D-Ribulose 5-phosphate sodium salt is soluble in water.[5] When preparing a solution, add the solvent to the vessel containing the pre-weighed powder slowly to avoid splashing.

  • Mixing: Cap the vessel and mix by inversion or gentle vortexing until the solid is fully dissolved. Sonication can be used to aid dissolution if necessary.[14]

  • Transitioning PPE: Once the powder is fully dissolved, the risk of inhalation is eliminated. If you are not handling other hazardous chemicals, it is safe practice to remove the N95 mask. Continue to wear your lab coat, safety glasses, and gloves.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle.

  • Solid Waste: All disposable materials that have come into contact with the powder (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a sealed, clearly labeled chemical waste container.[3][7]

  • Aqueous Waste: Although D-Ribulose 5-phosphate sodium salt is not classified as environmentally hazardous, it is poor practice to dispose of any chemical down the drain.[1][4] Collect all aqueous waste containing the compound in a designated, labeled waste container.

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as aqueous waste. The rinsed container can then be disposed of in accordance with your institution's guidelines.

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[1][4]

By integrating these safety and handling protocols into your standard operating procedures, you contribute to a safer laboratory environment and ensure the reliability and reproducibility of your research.

References

  • Carl ROTH. (2024, March 2). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. Retrieved from [Link]

  • PubChem. (n.d.). D-Ribulose 5-phosphate sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): D-Ribose-5-phosphate disodium salt. Retrieved from [Link]

  • University of California, Berkeley. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Biological Safety Personal Protective Equipment. Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Use of Personal Protective Equipment PPE. Retrieved from [Link]

  • Westlab. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]

  • Fisher Scientific. (2021, June 15). Tips for Keeping Safe in the Lab. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • De Dietrich Process Systems. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2022, April 28). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。